6-Bromo-2-methylquinolin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSHYKVAGQUPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908169 | |
| Record name | 6-Bromo-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-28-0 | |
| Record name | 6-Bromo-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103030-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103030-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-2-methylquinolin-4-ol chemical properties and structure
An In-Depth Technical Guide to 6-Bromo-2-methylquinolin-4-ol: Structure, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound stands as a pivotal heterocyclic compound within the landscape of medicinal chemistry and materials science. As a member of the quinoline family, specifically the 4-hydroxyquinoline subclass, its scaffold is a "privileged structure" known to interact with a wide array of biological targets.[1] This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, spectroscopic hallmarks, and its applications as a versatile intermediate for drug discovery professionals. While named as a quinolin-4-ol, it predominantly exists as its keto tautomer, 6-bromo-2-methyl-1H-quinolin-4-one, a structural nuance critical to understanding its reactivity and biological interactions.[2][3]
Molecular Structure and Physicochemical Properties
The Quinolinol-Quinolone Tautomerism
A fundamental characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4(1H)-quinolinone form. For this compound, extensive studies on related structures confirm that the equilibrium heavily favors the quinolinone (keto) tautomer.[3][4] This preference is attributed to the greater stability of the amide group within the aromatic system. Spectroscopic evidence, particularly the presence of a carbonyl (C=O) signal in ¹³C NMR and IR spectra, validates the predominance of the keto form in both solid and solution states.[3]
Caption: Keto-enol tautomerism of the title compound.
Physicochemical Data
The key identifying and physical properties of this compound are summarized below. An experimental melting point is not widely reported in the literature; for context, the related compound 6-bromoquinolin-4-ol melts at 283 °C.[5]
| Property | Value | Source |
| IUPAC Name | 6-bromo-2-methyl-1H-quinolin-4-one | [2] |
| Synonyms | 6-bromo-2-methyl-4-quinolinol | [2] |
| CAS Number | 103030-28-0 | [2] |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2] |
| Appearance | Solid (form varies by purity) | - |
| pKa (acidic) | 9.92 (Predicted) | [2] |
| XLogP3-AA | 2.6 (Predicted) | [2] |
Synthesis via Conrad-Limpach Reaction
The most established and reliable method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach synthesis.[6] This reaction involves two key stages: the initial condensation of an aniline with a β-ketoester to form an enamine, followed by a high-temperature thermal cyclization. The high temperature is necessary to overcome the energetic barrier of breaking the aromaticity of the aniline ring during the intramolecular cyclization.[7]
Caption: Workflow for the Conrad-Limpach synthesis.
Detailed Experimental Protocol
Objective: To synthesize 6-Bromo-2-methyl-1H-quinolin-4-one.
Reagents & Materials:
-
4-Bromoaniline
-
Ethyl acetoacetate
-
Glacial acetic acid (catalyst)
-
Dowtherm A or mineral oil (high-boiling solvent)
-
Ethanol
-
Hexanes
Procedure:
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting aniline.
-
Upon completion, the resulting crude enamine, ethyl 3-((4-bromophenyl)amino)but-2-enoate, is typically used directly in the next step without extensive purification.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser and a thermometer, preheat a high-boiling solvent such as Dowtherm A to 250 °C.
-
Slowly add the crude enamine from Step 1 dropwise to the hot solvent. Vigorous evolution of ethanol will be observed.
-
Maintain the reaction temperature at 250 °C for 30-60 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexanes to the cooled mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with hot ethanol to remove residual solvent and impurities.
-
Dry the resulting solid under vacuum to yield 6-bromo-2-methyl-1H-quinolin-4-one.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures based on its predominant quinolinone tautomer.
| Technique | Expected Features |
| ¹H NMR | ~11-12 ppm (s, 1H): Broad singlet for the N-H proton. ~7.5-8.0 ppm (m, 3H): Signals for the three aromatic protons on the benzo ring. The proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet. ~6.0 ppm (s, 1H): Singlet for the vinyl proton at C3. ~2.4 ppm (s, 3H): Singlet for the methyl group at C2. |
| ¹³C NMR | ~175-180 ppm: Key signal for the C4 carbonyl carbon. ~150-160 ppm: Signal for the C2 carbon attached to the nitrogen and methyl group. ~115-140 ppm: Aromatic carbon signals. ~115-120 ppm: Signal for the C6 carbon bearing the bromine atom. ~100-110 ppm: Signal for the C3 vinyl carbon. ~20 ppm: Signal for the C2-methyl carbon. |
| FT-IR (cm⁻¹) | 3200-2800 (broad): N-H stretching vibration. ~1650: Strong C=O stretching of the quinolinone carbonyl group. 1600-1450: C=C aromatic ring stretching vibrations. |
| Mass Spec. | M⁺ at m/z 237/239: A characteristic 1:1 isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an end-product but rather a valuable starting material for building more complex molecules. Its utility stems from the reactivity of the bromine atom.
4.1. A Handle for Cross-Coupling Reactions
The bromine atom at the C6 position is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of a library of novel compounds for structure-activity relationship (SAR) studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of a Core Heterocyclic Scaffold
An In-depth Technical Guide to 6-Bromo-2-methylquinolin-4-ol for Researchers and Drug Development Professionals
This compound is a substituted quinoline derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its structural framework, featuring a quinoline core, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities.[1] The strategic placement of a bromine atom at the 6-position and a methyl group at the 2-position provides synthetic handles for facile chemical modification, making it a valuable building block for constructing more complex molecules.
This guide offers a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound. The information is curated for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile compound for its effective application in the laboratory and in the design of novel therapeutic agents.
Physicochemical Characteristics and Structural Insights
A precise understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation.
| Property | Value | Reference(s) |
| CAS Number | 103030-28-0 | [2][3][4] |
| Molecular Formula | C₁₀H₈BrNO | [2][3][4] |
| Molecular Weight | 238.08 g/mol | [2][3] |
| Appearance | Solid | [5] |
| Melting Point | Data for closely related isomers suggest a high melting point. For example, 6-Bromoquinolin-4-ol melts at 283°C.[6] | |
| Solubility | Limited quantitative data is available. Like many quinolinols, it is expected to have low solubility in water but be soluble in polar organic solvents like DMSO and DMF. | [7] |
Structural Elucidation: The Concept of Tautomerism
A critical feature of 4-hydroxyquinolines is their existence in tautomeric forms: the enol form (quinolin-4-ol) and the keto form (quinolin-4-one). This equilibrium is influenced by factors such as the solvent environment and substitution patterns on the quinoline ring.[8][9] The quinolin-4-one tautomer is often the more stable and predominant form. This dynamic relationship is crucial as it dictates the compound's reactivity and intermolecular interactions, such as hydrogen bonding.
Caption: Tautomeric equilibrium between the enol and keto forms.
Synthesis and Chemical Reactivity
This compound is typically synthesized through cyclization reactions. A common strategy involves the reaction of a substituted aniline with a β-ketoester, followed by thermal cyclization.
Illustrative Synthetic Protocol: Cyclization Pathway
The synthesis of quinolin-4-ol derivatives can be achieved from an appropriately substituted aniline and a suitable dicarbonyl compound. For instance, 4-bromoaniline can react with an acetoacetate derivative, and the resulting intermediate undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to yield the quinolinone core.[10][11]
Step-by-Step Methodology:
-
Condensation: 4-bromoaniline is reacted with an activated dicarbonyl compound, such as a derivative of malonic acid (e.g., Meldrum's acid) and an orthoformate, to form an enamine intermediate.[10][11]
-
Thermal Cyclization: The intermediate is added to a preheated high-boiling point solvent, such as diphenyl ether, at approximately 250°C.[10] This high temperature induces an intramolecular cyclization reaction, followed by the elimination of a small molecule, to form the heterocyclic ring system.
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., petroleum ether) to precipitate the product.[10] The solid is then collected by filtration, washed, and dried to yield 6-bromoquinolin-4-ol. The introduction of the 2-methyl group is achieved by using a β-ketoester like ethyl acetoacetate in the initial condensation step.
Caption: Simplified workflow for the synthesis of this compound.
Key Reactive Sites and Transformations
The utility of this compound as a synthetic intermediate stems from its key reactive sites:
-
The C6-Bromine Atom: This position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[12]
-
The C4-Hydroxyl Group: This group can be readily converted into a leaving group, most commonly a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃).[10] The resulting 6-bromo-4-chloro-2-methylquinoline is a highly versatile intermediate for subsequent nucleophilic substitution reactions.
Applications in Research and Drug Discovery
The quinoline and quinolinone scaffolds are integral to numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][13] While specific applications of this compound itself are not extensively documented, its value lies in providing access to derivatives with significant therapeutic potential.
Role as a Scaffold in Kinase Inhibitor Design
Many quinoline derivatives function as kinase inhibitors by competing for the ATP-binding site of the enzyme.[12] Dysregulation of signaling pathways like the PI3K/Akt/mTOR pathway is a hallmark of many cancers.[13] Derivatives synthesized from the this compound core can be designed to inhibit key kinases within this pathway, thereby blocking cancer cell proliferation and survival.[12][13]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by derivatives.
Foundation for Antimicrobial Agents
The quinolone framework is the backbone of a major class of antibiotics.[1] Modifications to the this compound scaffold could lead to novel antibacterial agents that may interfere with essential bacterial processes like DNA replication.[12]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.
GHS Hazard Classification
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger |
Data aggregated from ECHA C&L Inventory notifications.[2]
Recommended Safety Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields or a face shield.[5][14]
-
Hand Protection: Use chemically resistant, impervious gloves.[5][14]
-
Skin and Body Protection: Wear a lab coat or other impervious clothing.[14]
-
Respiratory Protection: If dust formation is likely, use a suitable respirator (e.g., N95 dust mask).[5]
Handling and Storage:
-
Prevent dust and aerosol formation.[15]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Call a physician or poison control center.[15][17]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[14][17]
-
In Case of Skin Contact: Wash off with soap and plenty of water. If irritation persists, consult a physician.[14][17]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]
Conclusion
This compound is more than a simple chemical; it is a strategic molecular scaffold that offers significant opportunities for innovation in medicinal chemistry and materials science. Its well-defined reactive sites—the bromine atom and the hydroxyl group—provide chemists with reliable handles for constructing complex molecular architectures. A thorough understanding of its properties, tautomeric nature, synthesis, and safe handling procedures is paramount for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.
References
- PubChem. This compound.
- Chemchart. 6-Bromo-4-methylquinolin-2-ol (89446-19-5). [Link]
- Institut Pasteur. On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. [Link]
- Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
- ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol | CAS No:145369-94-4. [Link]
- PubChem. 6-Bromo-4-methylquinolin-2-ol.
- BioOrganics. This compound. [Link]
- ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]
- ResearchGate. NMR spectra of a) 6‐bromo‐2‐methylquinoline 2 e; b) mixture of... [Link]
- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... [Link]
- ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]
- MDPI.
- PubChem. 6-Bromo-4-hydroxyquinolin-2(1H)-one.
- WuXi Biology. How about Tautomers?. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound , 97% , 103030-28-0 - CookeChem [cookechem.com]
- 4. BioOrganics [bioorganics.biz]
- 5. 6-ブロモ-2-メチルキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 7. Page loading... [wap.guidechem.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. atlantis-press.com [atlantis-press.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemscene.com [chemscene.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
6-Bromo-2-methylquinolin-4-ol: A Technical Guide for Advanced Research
This technical guide provides an in-depth overview of 6-Bromo-2-methylquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical identity, synthesis, and potential applications.
Core Compound Identity
This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a bromine atom at the 6-position and a methyl group at the 2-position of the quinolin-4-ol core provides a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| CAS Number | 103030-28-0 | [1] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| IUPAC Name | 6-bromo-2-methyl-1H-quinolin-4-one | |
| Synonyms | 6-bromo-2-methyl-4-quinolinol |
Synthesis of this compound: The Conrad-Limpach Approach
The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach synthesis.[2][3][4] This methodology involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, 4-bromoaniline and ethyl acetoacetate serve as the primary starting materials.
The reaction proceeds in two key stages: the initial formation of an enamine intermediate via the reaction of the aniline with the β-ketoester, and the subsequent high-temperature intramolecular cyclization to yield the quinolin-4-one. It is important to note that the quinolin-4-ol exists in tautomeric equilibrium with its keto form, 6-bromo-2-methylquinolin-4(1H)-one, with the keto form generally predominating.[2]
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-(4-bromoanilino)but-2-enoate (Enamine Intermediate)
-
To a round-bottom flask, add 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by neutralizing the acid and extracting the product with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the crude enamine intermediate.
Step 2: Thermal Cyclization to this compound
-
The crude ethyl 3-(4-bromoanilino)but-2-enoate is added to a high-boiling, inert solvent such as mineral oil or diphenyl ether.[2]
-
The mixture is heated to approximately 250 °C with vigorous stirring to facilitate the intramolecular cyclization.
-
The reaction is maintained at this temperature until TLC analysis indicates the consumption of the starting material.
-
Upon cooling, the product, this compound, will precipitate from the reaction mixture.
-
The solid product is collected by filtration and washed with a non-polar solvent to remove the high-boiling solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound is limited in publicly available literature, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[5][6] The presence of the bromo substituent offers a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.[7]
Anticancer Potential
Numerous quinoline derivatives have demonstrated potent anticancer activity.[5] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. The quinoline core can serve as a scaffold for the design of inhibitors targeting kinases within this pathway.
Antimicrobial Activity
The quinoline ring is a core component of several established antimicrobial agents.[8] Halogenated quinolines, in particular, have shown promise as antibacterial and antifungal compounds.[9] For instance, derivatives of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol have been evaluated for their antitubercular activity, with some compounds showing comparable activity to standard drugs.[8] The 6-bromo substitution in the target molecule suggests that it could serve as a precursor for novel antimicrobial agents.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Serious Eye Damage | H318 | Causes serious eye damage |
Conclusion
This compound is a versatile synthetic intermediate with significant potential in the field of drug discovery. Its synthesis, achievable through the robust Conrad-Limpach reaction, provides access to a scaffold with promising, albeit underexplored, pharmacological properties. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential, particularly in the areas of oncology and infectious diseases.
References
- PubChem. This compound.
- Wikipedia. Conrad–Limpach synthesis. [Link]
- MDPI.
- National Institutes of Health. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. [Link]
- Wikipedia. Knorr pyrrole synthesis. [Link]
- Cambridge University Press. Conrad-Limpach Reaction. [Link]
- SynArchive. Conrad-Limpach Synthesis. [Link]
- MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]
- ResearchGate. (PDF) synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives August 2020 1596280379 8315613. [Link]
- Wikipedia. Paal–Knorr synthesis. [Link]
- JETIR.
- ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
- National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
- ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]
- 123 Help Me. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles. [Link]
- MDPI.
Sources
- 1. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. jetir.org [jetir.org]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
From Malaria to Molecular Targets: An In-depth Technical Guide to the Discovery and History of Quinolin-4-ol Derivatives
Introduction: A Privileged Scaffold Forged in History
The quinoline ring system, a simple fusion of a benzene and a pyridine ring, represents one of medicinal chemistry's most enduring and versatile scaffolds. Its journey from a byproduct of coal tar to the nucleus of life-saving therapeutics is a testament to over a century of chemical innovation and biological discovery. At the heart of this story lies the quinolin-4-ol (also known as 4-hydroxyquinoline or its tautomeric form, quinolin-4-one) core, a structural motif that has given rise to a vast and diverse family of biologically active compounds.
This technical guide provides a comprehensive exploration of the discovery and history of quinolin-4-ol derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative but also field-proven insights into the synthesis, mechanism of action, and therapeutic evolution of these remarkable compounds. We will delve into the foundational synthetic reactions that first unlocked this chemical space, trace its development from early antimalarials to modern targeted therapies, and provide detailed experimental protocols and quantitative data to support the ongoing exploration of this privileged scaffold.
Part 1: The Genesis of a Scaffold – Foundational Syntheses
The ability to reliably construct the quinolin-4-ol core was the critical first step in its journey as a pharmacophore. Two classical name reactions, developed in the late 19th and early 20th centuries, remain fundamental to this day, providing the bedrock upon which the entire field was built. Understanding these reactions is not merely an academic exercise; it provides deep insight into the chemical logic of heterocyclic synthesis.
The Conrad-Limpach Synthesis (1887): The Dawn of 4-Quinolone Construction
In 1887, Max Conrad and Leonhard Limpach reported a method that would become a cornerstone of quinoline chemistry.[1][2][3] Their approach involved the condensation of anilines with β-ketoesters. The elegance of this reaction lies in its two-step thermal process: an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization to yield the 4-hydroxyquinoline product.[1]
The scientific context of the late 19th century was ripe for such discoveries, with organic chemists in Germany meticulously exploring the reactions of aromatic amines and carbonyl compounds, driven by the burgeoning dye industry and a fundamental curiosity about the structure of natural alkaloids.[3] The Conrad-Limpach synthesis provided a rational, predictable route to a core structure that was previously accessible only through arduous isolation from natural sources.
Causality in Experimental Choices: The key challenge in the Conrad-Limpach synthesis is driving the high-energy cyclization step, which involves the disruption of the aniline's aromaticity.[1] This necessitates harsh, high-temperature conditions (typically >250 °C). The choice of a high-boiling, inert solvent like mineral oil or diphenyl ether was a critical insight by Limpach, dramatically improving yields from below 30% to as high as 95% in some cases by ensuring a consistent and sufficiently high reaction temperature while minimizing side reactions.[1]
Reaction Mechanism: The reaction proceeds via nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base after dehydration. This intermediate then undergoes a thermal 6-electron electrocyclization, followed by elimination of alcohol to form the quinolin-4-ol ring system.[1][4]
Caption: Mechanism of the Conrad-Limpach Synthesis.
The Gould-Jacobs Reaction (1939): A Versatile Alternative
Over half a century later, R. Gordon Gould and Walter A. Jacobs introduced another powerful method for synthesizing 4-hydroxyquinolines. Their 1939 publication described a sequence starting with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[5][6][7] This initial reaction is typically followed by thermal cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the quinolin-4-ol.[7]
The development of this reaction occurred as the limitations of existing methods were becoming apparent, particularly for synthesizing quinolines with specific substitution patterns required for the burgeoning field of medicinal chemistry, spurred on by the search for synthetic antimalarials during the pre-World War II era.
Causality in Experimental Choices: The Gould-Jacobs reaction pathway offers distinct advantages. The initial condensation is generally high-yielding. The subsequent cyclization, similar to the Conrad-Limpach reaction, requires high temperatures but leads to a 4-hydroxy-3-carboalkoxyquinoline.[7] This intermediate is exceptionally useful, as the ester group at the 3-position can be retained, hydrolyzed, or removed entirely, providing a critical handle for further chemical modification—a feature of immense value in drug development for exploring structure-activity relationships (SAR).
Reaction Mechanism: The reaction begins with a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the malonate ester, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[7][8] A 6-electron electrocyclization under thermal conditions forms the quinoline ring.[8]
Caption: Reaction pathway of the Gould-Jacobs Synthesis.
Part 2: Experimental Protocols – From Classical Heating to Modern Methods
A core tenet of scientific integrity is reproducibility. The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of the quinolin-4-ol scaffold.
Protocol 1: Classical Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline
This protocol is a robust, traditional method relying on high-temperature thermal cyclization in an inert solvent.
Step 1: Formation of Enamine Intermediate (Ethyl β-anilinocrotonate)
-
Combine aniline (1.0 eq) and ethyl acetoacetate (1.0-1.1 eq) in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl).
-
Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Water will separate as a byproduct.
-
Separate the organic layer containing the crude ethyl β-anilinocrotonate and use it directly in the next step after removing the water layer.
Step 2: Thermal Cyclization
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to reflux (approx. 250-260 °C).
-
Add the crude ethyl β-anilinocrotonate from Step 1 dropwise to the refluxing solvent over 10-15 minutes.
-
Continue stirring at reflux for an additional 15-30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to room temperature. The 2-methyl-4-hydroxyquinoline product will precipitate as a solid.
-
Add a non-polar solvent like petroleum ether or cyclohexane to aid precipitation and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis
Modern microwave technology offers a significant improvement over classical heating, dramatically reducing reaction times and often improving yields by minimizing product degradation.[9]
Step 1: Microwave-Mediated Condensation and Cyclization
-
Place aniline (1.0 eq, e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (DEEM) (3.0 eq, e.g., 6.0 mmol) into a 2.5 mL microwave vial equipped with a magnetic stir bar. The excess DEEM acts as both a reagent and a solvent.[9]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the target temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 1-20 minutes). Optimal conditions must be determined empirically, but a good starting point is 300 °C for 5 minutes, which can provide yields up to 47%.[9]
-
After the reaction, cool the vial to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate.
-
Filter the solid product and wash with ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM.[9]
-
Dry the resulting solid under vacuum. The product is often of high purity (>95%).[9]
Step 2: Saponification and Decarboxylation (Optional)
-
Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Place the dried acid in a flask and heat it above its melting point until the evolution of CO₂ ceases to yield the final 4-hydroxyquinoline product.
Caption: Mechanism of action for fluoroquinolone antibiotics.
Modern Frontiers: Anticancer, Antiviral, and Neuroprotective Agents
In recent decades, the therapeutic potential of the quinolin-4-ol scaffold has expanded far beyond infectious diseases. Its ability to be readily functionalized at multiple positions has made it a privileged structure for targeting a wide array of biological targets.
-
Anticancer Activity: Quinolin-4-one derivatives have shown potent activity against numerous cancer cell lines. [10][11]Their mechanisms are diverse and include the inhibition of key signaling proteins like phosphoinositide 3-kinases (PI3K) and receptor tyrosine kinases (e.g., EGFR, VEGFR), as well as the inhibition of tubulin polymerization. [12][13]* Kinase Inhibition: The quinoline core is a prominent feature in many FDA-approved kinase inhibitors used in oncology. Derivatives of the 3-cyano-quinolin-4-one scaffold, for instance, have been developed as potent and selective inhibitors of c-Jun N-terminal kinase (JNK). [14][15]* Antiviral and Neuroprotective Roles: Research has demonstrated the antiviral potential of quinoline derivatives against viruses like Herpes Simplex Virus 1 (HSV-1), with some compounds showing IC₅₀ values in the nanomolar range. [16]Furthermore, the scaffold is being actively investigated for its neuroprotective properties, with derivatives designed to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. [17][18][19]
Part 4: Data Presentation – A Quantitative Look at Biological Activity
The true measure of a pharmacophore's utility lies in its quantitative biological activity. The following tables summarize key data for representative quinolin-4-ol derivatives across different therapeutic areas, providing a clear comparison of their potency.
Table 1: Anticancer Activity of Selected Quinolin-4-one Derivatives
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action Target | Reference |
| 7-chloro-3-amido-quinolin-4-one (55e) | HepG2 (Liver) | Potent (selective) | Not specified | [12] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | 82.9% growth reduction | Not specified | [20] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) | HL-60 (Leukemia) | 19.88 µg/mL | Not specified | [13] |
| JH62 (from P. aeruginosa) | A549 (Lung) | 15 | Mitochondrial Disruption | [21] |
| Pyrazolo[3,4-b]quinolin-4-one (16) | JNK1 Kinase | 0.019 (Enzymatic) | JNK Inhibition | [14] |
Table 2: Antimalarial and Antiviral Activity
| Compound Class/Name | Organism/Virus | Strain | IC₅₀ (nM) | Reference |
| Chloroquine | Plasmodium falciparum | 3D7 (Sensitive) | 22 - 26.7 | [22] |
| Chloroquine | Plasmodium falciparum | NF54 (Sensitive) | 22.1 | [22] |
| (S)-pentyl amino-alcohol quinoline | Plasmodium falciparum | 3D7 (Sensitive) | 12.7 | [22] |
| Quindoline Derivative (GSA-0932) | Herpes Simplex Virus 1 (HSV-1) | KOS | ~160 | [16] |
| Quindoline Derivative (GSA-1502) | Herpes Simplex Virus 1 (HSV-1) | KOS | ~160 | [16] |
Conclusion and Future Outlook
From the foundational discoveries of Conrad, Limpach, Gould, and Jacobs, the quinolin-4-ol scaffold has evolved into one of the most significant and versatile cores in modern drug discovery. [1][5]Its journey from a laboratory curiosity to a central component of antimalarials, broad-spectrum antibiotics, targeted anticancer agents, and novel neuroprotective candidates is a powerful illustration of how fundamental organic synthesis enables therapeutic progress. [12][10][17] The inherent chemical stability, synthetic accessibility, and the capacity for three-dimensional diversification of the quinolin-4-ol ring system ensure its continued relevance. Future research will undoubtedly focus on leveraging this scaffold to address emerging challenges, from combating drug-resistant pathogens to developing highly selective inhibitors for newly identified disease targets. As our understanding of biology deepens, the quinolin-4-ol core, with its rich history and proven track record, is perfectly poised to serve as the starting point for the next generation of innovative medicines.
References
- Conrad, M. & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
- Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., & Wtorek, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
- Gach-Janczak, K., et al. (2025).
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
- Liu, Y., et al. (2011). Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4866-4870. [Link]
- Wikipedia. (n.d.). Conrad–Limpach-Chinolinsynthese. Wikipedia. [Link]
- Gach-Janczak, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- Frasson, I., et al. (2022). Quindoline-derivatives display potent G-quadruplex-mediated antiviral activity against herpes simplex virus 1. Antiviral Research, 205, 105378. [Link]
- Song, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]
- ResearchGate. (n.d.). Comparison of IC50 values of the reported antimalarial agents.
- Sharma, P., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Arabian Journal of Chemistry, 12(8), 4903-4914. [Link]
- SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]
- Wiktionary. (n.d.). Gould-Jacobs reaction. Wiktionary. [Link]
- Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]
- Iqbal, M. A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]
- Mosaffa, F., et al. (2019). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 14(5), 452-462. [Link]
- Li, J. J. (2009). Conrad–Limpach reaction. In Name Reactions. Springer, Berlin, Heidelberg. [Link]
- Ridley, R. G., et al. (1996). 4-Aminoquinoline analogues of CQ with shortened side chains retain activity against CQ-resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 40(8), 1846-1854. [Link]
- ResearchGate. (n.d.). Quinolin-4-ones of plant origin with interesting biological properties.
- Gupta, H., et al. (2013). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 5(2), 52-58. [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]
- Alagarsamy, V., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133033. [Link]
- ResearchGate. (n.d.). Comparison between GMIC50 values of antimalarial drugs.
- ResearchGate. (n.d.). The half maximal inhibitory concentrations (IC50) of quinoline derivatives.
- ResearchGate. (n.d.). Anticancer Activity of Quinoline Derivatives; An Overview.
- He, J., et al. (2023). A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. International Journal of Molecular Sciences, 24(23), 16982. [Link]
- Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society, 28, 1989-2019. [Link]
- ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.
- Wikiwand. (n.d.). Gould–Jacobs reaction. Wikiwand. [Link]
- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. SciSpace. [Link]
- Song, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Semantic Scholar. [Link]
- ResearchGate. (n.d.). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity.
- ResearchGate. (n.d.). Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors.
- ResearchGate. (n.d.). Potent and selective inhibitory effect of 4-aminoquinoline derivatives on SARS-CoV-2 replication.
- Vravessis, D., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4949. [Link]
- da Silva, A. C. S., et al. (2021). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 26(11), 3336. [Link]
- Ojo, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18585-18610. [Link]
- Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Scholar Commons. [Link]
- OUCI. (n.d.).
- National Center for Biotechnology Information. (n.d.). Table 1, Currently Used Antimalarial Drugs. Probe Reports from the NIH Molecular Libraries Program. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Conrad-Limpach-Chinolinsynthese – Wikipedia [de.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Gould-Jacobs reaction - Wiktionary, the free dictionary [en.wiktionary.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. wikiwand.com [wikiwand.com]
- 9. ablelab.eu [ablelab.eu]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 16. Quindoline-derivatives display potent G-quadruplex-mediated antiviral activity against herpes simplex virus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Solubility and stability of 6-Bromo-2-methylquinolin-4-ol in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-2-methylquinolin-4-ol for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its effective use in synthesis, formulation, and biological assays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability profiles of this compound. It details experimental protocols, explains the rationale behind methodological choices, and offers a framework for the systematic evaluation of this compound's behavior in various chemical environments.
Introduction: The Significance of Physicochemical Characterization
The journey of a chemical entity from discovery to application is critically dependent on its physicochemical profile. For a compound like this compound, its utility as a synthetic intermediate or a potential bioactive agent is directly linked to its solubility and stability.[1] Solubility dictates the choice of solvents for reactions, purification, and formulation, ultimately impacting bioavailability.[2] Stability, the ability to resist chemical change over time and under various environmental stresses, is paramount for ensuring the integrity, safety, and shelf-life of any resulting product.[3][4]
This guide serves as a detailed manual for researchers, providing both the foundational knowledge and the practical steps required to comprehensively characterize this compound.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.
| Property | Value | Source |
| CAS Number | 103030-28-0 | [5][6] |
| Molecular Formula | C₁₀H₈BrNO | [5][7] |
| Molecular Weight | 238.08 g/mol | [5][7] |
| Structure | A quinolinol core with a bromine substituent at position 6 and a methyl group at position 2. This structure suggests potential for hydrogen bonding via the hydroxyl group and the quinoline nitrogen, as well as hydrophobic interactions from the aromatic system. | [7] |
| Predicted pKa | Quinoline derivatives are generally weak bases. The pKa of the quinolinium ion is typically around 5. The phenolic hydroxyl group is weakly acidic. The specific pKa values for this compound would need to be experimentally determined but are crucial for understanding its solubility in aqueous solutions of varying pH. | [8] |
Solubility Profile Determination
The solubility of this compound will vary significantly with the nature of the solvent. A systematic approach to determining its solubility in a range of relevant solvents is crucial.
Theoretical Considerations
The principle of "like dissolves like" provides a preliminary framework for solvent selection. The presence of both a polar hydroxyl group and a larger, more nonpolar bromo-quinoline scaffold suggests that this compound may exhibit moderate solubility in a range of solvents.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The hydroxyl group can form hydrogen bonds with these solvents, aiding solubility. However, the hydrophobic aromatic rings may limit extensive solubility, especially in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds and have dipole moments that can interact with the polar functionalities of the molecule, often leading to good solubility.
-
Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents due to the polar nature of the hydroxyl and nitrogen-containing ring.
Experimental Workflow for Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.[2]
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The presence of excess solid is crucial to ensure saturation is achieved.[2]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for organic solvents, 37°C for physiological buffers) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. For more effective separation, centrifuge the samples at high speed (>10,000 x g).[2][8]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. Dilute the filtered solution with a suitable mobile phase or solvent and analyze the concentration of this compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility from the measured concentration and express it in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
Data Presentation
Results should be presented in a clear, tabular format.
Table 1: Illustrative Solubility Data for this compound (Note: These are example values. Researchers must replace them with their own experimental data.)
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.4) | 37 | < 0.1 |
| Ethanol | 25 | 5.2 ± 0.3 |
| DMSO | 25 | > 50 |
| Acetonitrile | 25 | 1.5 ± 0.1 |
| Methanol | 25 | 3.8 ± 0.2 |
Stability Profile and Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[3][4][9] These studies are a regulatory requirement in drug development and provide critical information for formulation and packaging design.[10]
Rationale for Stress Conditions
The choice of stress conditions is guided by international guidelines (e.g., ICH Q1A) and is designed to simulate the effects of various environmental factors.[3][9]
-
Hydrolysis: Evaluates stability in the presence of water and at different pH levels, which is relevant to aqueous formulations and physiological environments.
-
Oxidation: Assesses susceptibility to oxidative degradation, which can occur in the presence of air or residual peroxides in excipients.
-
Photostability: Determines if the compound is degraded by exposure to light, which informs packaging requirements.
-
Thermal Stress: Investigates the effect of elevated temperatures on the solid-state and solution stability of the compound.
Experimental Workflow for Forced Degradation
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound , 97% , 103030-28-0 - CookeChem [cookechem.com]
- 6. BioOrganics [bioorganics.biz]
- 7. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. article.sapub.org [article.sapub.org]
An In-depth Technical Guide to the Potential Biological Activities of Substituted Quinolinols
Introduction: The Quinolinol Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. When hydroxylated, it forms quinolinols (or hydroxyquinolines), a class of compounds that has proven to be a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities. The strategic placement of a hydroxyl group and other substituents onto the quinoline core profoundly influences the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and metal-chelating ability—which in turn dictates its biological function.
This guide provides an in-depth exploration of the significant biological activities of substituted quinolinols, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, present key structure-activity relationships (SAR), and provide detailed protocols for foundational assays used in their evaluation, offering a comprehensive resource for researchers and drug development professionals.
Section 1: Anticancer Activities of Substituted Quinolinols
The development of novel anticancer agents is a paramount challenge in modern medicine. Substituted quinolinols have emerged as a highly promising class of compounds, demonstrating cytotoxicity against a wide range of cancer cell lines through diverse and sophisticated mechanisms.[1][2]
Mechanisms of Antineoplastic Action
The anticancer efficacy of quinolinols is not attributed to a single mode of action but rather to their ability to interfere with multiple crucial cellular processes.[3]
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinolinol derivatives can insert themselves between the base pairs of DNA (intercalation), disrupting the DNA structure and interfering with replication and transcription processes.[1][4] This steric hindrance can inhibit the action of topoisomerase enzymes, which are critical for managing DNA topology during replication. By stabilizing the topoisomerase-DNA cleavable complex, these compounds lead to double-strand breaks and ultimately trigger apoptotic cell death.[4]
-
Kinase Inhibition: Protein kinases are pivotal regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Numerous substituted quinolinols have been developed as potent inhibitors of various kinases, including Pim-1 kinase, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[4][5] For instance, the 8-hydroxyquinoline-7-carboxylic acid moiety has been identified as a key pharmacophore for Pim-1 kinase inhibition, interacting with critical residues like Asp186 and Lys67 in the ATP-binding site.[4]
-
Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Quinolinols can trigger apoptosis through multiple pathways.[2] One key mechanism involves the chelation of essential metal ions, such as iron and copper, which disrupts the function of metalloenzymes and generates reactive oxygen species (ROS). The resulting oxidative stress damages cellular components and activates intrinsic apoptotic signaling cascades.
-
Inhibition of Tubulin Polymerization: The microtubule network is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. Some quinolinol derivatives act as antimitotic agents by inhibiting the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Data Summary: Cytotoxic Activity of Representative Quinolinols
The following table summarizes the in vitro anticancer activity of selected substituted quinolinol derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
| Compound/Derivative | Cancer Cell Line | Mechanism/Target | Activity (IC50 / GI50 in µM) | Reference |
| Quinoline-2-carboxamide derivative (Compound 5) | Prostate (PC-3) | Pim-1 Kinase Inhibitor | 1.29 | [4] |
| Quinoline-chalcone hybrid (Compound 64) | Colon (Caco-2) | Not specified | 2.5 | [5] |
| Quinoline-3-carboxamide furan derivative (Compound 38) | Breast (MCF-7) | EGFR TK Inhibitor | 3.35 | [5] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinolinol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Apoptosis Induction Pathway
This diagram illustrates a simplified pathway by which a substituted quinolinol can induce apoptosis through kinase inhibition and ROS generation.
Caption: Quinolinol-induced apoptosis via kinase inhibition and ROS generation.
Section 2: Antimicrobial Activities
The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Substituted quinolinols have a long history of use as antimicrobial agents and continue to be a fertile ground for the development of new antibiotics and antifungals.[6][7]
Mechanisms of Antimicrobial Action
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of synthetic antibacterial agents, function by inhibiting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are essential for bacterial DNA replication, recombination, and repair. Inhibition leads to a bactericidal effect. The structure-activity relationship for this class is well-defined, with substitutions at the N-1, C-6 (fluorine), and C-7 positions being critical for potency and spectrum of activity.[8]
-
Metal Chelation and Disruption of Metalloenzymes: Many essential microbial enzymes require metal ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺) as cofactors. Quinolinols, such as 8-hydroxyquinoline, are potent metal chelators. By sequestering these ions, they can inactivate critical enzymes, disrupt membrane integrity, and inhibit microbial growth.
-
Peptide Deformylase (PDF) Inhibition: PDF is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized proteins. A series of novel quinoline derivatives have been designed as PDF inhibitors, demonstrating excellent antibacterial activity.[9]
Data Summary: Antimicrobial Potency of Representative Quinolinols
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinolinol derivatives against various pathogenic microbes. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | Type | Activity (MIC in µg/mL) | Reference |
| 9-bromo indolizinoquinoline-5,12-dione (Compound 7) | S. aureus (MRSA) ATCC43300 | Gram-positive | 0.063 | [7] |
| 9-bromo indolizinoquinoline-5,12-dione (Compound 7) | E. coli ATCC25922 | Gram-negative | 2 | [7] |
| Quinolinequinone (QQ2) | Staphylococcus spp. (clinical) | Gram-positive | 1.22–9.76 | [10] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | A. flavus | Fungus | Potent (data qualitative) | [9] |
| Bromo quinoline hydrazone (Compound 7b) | C. albicans | Fungus | Potent (25.3 mm zone) | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The lowest concentration that inhibits visible growth after incubation is the MIC.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A known antibiotic should be included as a positive control.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be aided by using a reading mirror or a spectrophotometer.
Section 3: Neuroprotective Activities
Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are characterized by progressive neuronal loss. The pathology of these diseases is multifactorial, involving oxidative stress, metal dyshomeostasis, and protein aggregation. Substituted quinolinols have emerged as promising multi-target therapeutic agents for these complex disorders.[11][12]
Mechanisms of Neuroprotection
-
Antioxidant Activity and Radical Scavenging: Oxidative stress, caused by an imbalance between the production of ROS and the cell's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases.[13] The phenolic hydroxyl group on the quinolinol scaffold can donate a hydrogen atom to neutralize free radicals, thus acting as a potent antioxidant.[14]
-
Metal Chelation: The brains of patients with AD and PD exhibit elevated concentrations of metal ions like copper, iron, and zinc, which can catalyze the production of ROS and promote the aggregation of amyloid-beta (Aβ) and alpha-synuclein proteins. 8-Hydroxyquinoline derivatives are excellent chelators of these biometals, helping to restore metal homeostasis and prevent toxic protein aggregation.[15]
-
Enzyme Inhibition (MAO, AChE):
-
Monoamine Oxidase (MAO): MAO-B is an enzyme that degrades neurotransmitters like dopamine. Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. Certain quinolinol derivatives have been identified as selective MAO-B inhibitors.[15]
-
Acetylcholinesterase (AChE): AChE breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme is a primary strategy for the symptomatic treatment of Alzheimer's disease. Hybrids of 8-hydroxyquinoline and other pharmacophores have been developed as potent AChE inhibitors.[15]
-
Visualization: Multi-Target Neuroprotective Strategy
This workflow illustrates how a single quinolinol derivative can combat multiple pathological factors in neurodegenerative disease.
Caption: Multi-target strategy of quinolinols for neuroprotection.
Conclusion and Future Perspectives
Substituted quinolinols represent a remarkably versatile and enduring scaffold in drug discovery. Their ability to engage with a multitude of biological targets underpins their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents. The key to their success lies in the tunability of the quinoline core; subtle changes in substitution patterns can dramatically alter the mechanism of action, shifting the therapeutic focus from kinase inhibition in cancer to metal chelation in neurodegeneration.
Future research will likely focus on the design of highly specific, target-oriented quinolinols to minimize off-target effects and enhance therapeutic indices. Furthermore, the development of hybrid molecules, which combine the quinolinol scaffold with other known pharmacophores, holds immense promise for creating multi-target drugs capable of addressing complex, multifactorial diseases with greater efficacy.[5][16] The continued exploration of this privileged structure is certain to yield the next generation of innovative therapeutics.
References
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]
- Truong, H. (2016). Effects of quinoline-based compounds on neuronal cells.
- Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (2014). Der Pharma Chemica, 6(6), 353-359. [Link]
- Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [Link]
- A Review On Substitution Quinoline Derivatives and its Biological Activity. (2020). International Journal of Research in Engineering, Science and Management, 3(5), 450-455. [Link]
- Aly, A. A., Mohamed, Y. A. M., & El-Sayed, W. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31235-31257. [Link]
- Singh, P., Kumar, A., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
- Leclerc, G., & Tulkens, P. M. (1989). Structure--activity relationship of quinolones.
- Braidy, N., et al. (2009). Neuroprotective effects of naturally occurring polyphenols on quinolinic acid-induced excitotoxicity in human neurons. FEBS Journal, 276(12), 3285-3300. [Link]
- Results of antimicrobial activity of synthetic quinoline compounds. (2020).
- Kim, H., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5529-5537. [Link]
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025).
- Aljuhani, A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6868. [Link]
- Kumar, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(17), 7845-7871. [Link]
- Various therapeutic uses of Quinoline. (2024).
- S-Tim-S, K., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Acta Pharmaceutica Sinica B, 12(1), 127-142. [Link]
- Kumar, U., et al. (2024). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Mini-Reviews in Organic Chemistry, 21(8), 862-890. [Link]
- Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6649-6666. [Link]
- Biological Activities of Quinoline Deriv
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 4. ijmphs.com [ijmphs.com]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
The Quinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," forming the core of numerous therapeutic agents across a wide spectrum of diseases.[3][4] From the historic antimalarial quinine to contemporary targeted cancer therapies, the versatility of the quinoline nucleus is unparalleled.[5][6] This guide provides a comprehensive exploration of the quinoline scaffold, delving into its synthesis, physicochemical characteristics, diverse mechanisms of action, and structure-activity relationships (SAR). We will examine its role in FDA-approved drugs and provide field-proven insights into the experimental protocols used to evaluate its therapeutic potential, offering researchers and drug development professionals a robust resource for harnessing this remarkable pharmacophore.
The Enduring Significance of the Quinoline Core
First isolated from coal tar in 1834, quinoline's journey into medicinal chemistry began with the discovery of quinine's potent antimalarial properties in the 17th century.[6][7] This discovery marked one of the first successful uses of a chemical compound to treat an infectious disease.[6] The quinoline framework is not merely a historical artifact; it is a dynamic and continually evolving scaffold. Its rigid, planar structure and the presence of a nitrogen atom create a unique electronic environment, allowing it to interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and metal chelation.[1][5] This versatility has led to the development of drugs for infectious diseases, cancer, inflammation, and neurodegenerative disorders.[3][5][8] In the 21st century alone, the U.S. Food and Drug Administration (FDA) has approved numerous new molecular entities (NMEs) containing a quinoline core, the majority of which are for various types of cancer, highlighting its current relevance in oncology.[6][9]
Synthesis of the Quinoline Scaffold: Constructing the Core
The synthetic diversity of quinoline chemistry allows for the creation of a vast library of structurally varied derivatives.[1] The choice of synthetic route is critical, as it dictates the substitution patterns achievable on the final molecule, which in turn governs its biological activity. Several classical and modern methods are employed, each with distinct advantages.
Classical Named Reactions
Several foundational reactions have been the workhorses for quinoline synthesis for over a century. The selection of a specific method is often dictated by the desired substitution pattern and the availability of starting materials.
-
Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring.[10]
-
Friedländer Synthesis: This method provides a straightforward route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5][12] The reaction is typically catalyzed by a base or acid and is valued for its ability to generate 2-substituted quinolines.[10]
-
Combes Synthesis: This reaction forms 2,4-disubstituted quinolines through the acid-catalyzed cyclization of a β-amino enone, which is itself formed from the condensation of an arylamine and a 1,3-dicarbonyl compound.[11]
-
Conrad-Limpach-Knorr Synthesis: This versatile method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones (at lower temperatures via a β-amino acrylate intermediate) or 2-quinolones (at higher temperatures).[5][10]
Therapeutic Applications & Mechanisms of Action
The quinoline scaffold's privileged status stems from its ability to target a diverse range of biological pathways implicated in various diseases.
Antibacterial Agents: The Fluoroquinolones
Fluoroquinolones are a major class of broad-spectrum antibiotics that directly inhibit bacterial DNA synthesis.[13] Their mechanism of action is exquisitely specific to bacterial enzymes, providing a therapeutic window.
-
Mechanism of Action: Fluoroquinolones target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[13][] These enzymes are critical for managing DNA topology during replication and transcription.[15] The drug stabilizes the complex formed between the enzyme and DNA after the DNA strand has been cleaved, preventing the resealing of the DNA break.[16][17] This ternary drug-enzyme-DNA complex blocks the progression of the replication fork, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.[17] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[13][16]
Antimalarial Agents: A Legacy of Heme Detoxification Inhibition
Quinoline-based antimalarials, like chloroquine and quinine, are cornerstones of malaria treatment.[18] They act within the food vacuole of the intraerythrocytic malaria parasite.
-
Mechanism of Action: The malaria parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[18][19] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[20] Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole.[18] There, it binds to free heme, forming a complex that caps the growing faces of the hemozoin crystal.[19][20] This inhibition of heme polymerization leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell lysis.[18][19]
Anticancer Agents: Targeting the Drivers of Malignancy
The application of quinolines in oncology is a rapidly expanding field, with derivatives designed to inhibit a multitude of targets crucial for cancer cell proliferation and survival.[21][22]
-
Mechanisms of Action:
-
Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are often dysregulated in cancer.[23] FDA-approved drugs like Bosutinib, Cabozantinib, and Lenvatinib target key kinases such as Abl, c-Met, VEGFR, and EGFR, blocking downstream signaling pathways that drive tumor growth, angiogenesis, and metastasis.[24]
-
Topoisomerase Inhibition: Similar to their antibacterial counterparts, some anticancer quinolines function as topoisomerase inhibitors.[21] Compounds like camptothecin and its derivatives target human topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[25]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target. Certain quinoline derivatives can inhibit the polymerization of tubulin, arresting the cell cycle and inducing apoptosis.[26][27]
-
DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA, interfering with replication and transcription processes.[21][26]
-
Structure-Activity Relationship (SAR) Insights
The biological activity of a quinoline derivative is highly dependent on the nature and position of substituents on its bicyclic core. SAR studies are crucial for optimizing lead compounds into clinical candidates.[28]
-
For Anticancer Activity (Kinase Inhibitors):
-
Position 4: Substitution at the C4 position, often with a phenoxy or anilino group, is critical for activity against many kinases like c-Met and EGFR. This moiety frequently inserts into the ATP-binding pocket of the enzyme.[1][24]
-
Positions 6 and 7: These positions are often modified with solubilizing groups or moieties that can form additional hydrogen bonds to enhance binding affinity and selectivity. Methoxy groups at these positions are common.[1]
-
Position 2: Modifications at the C2 position have been a focus of research, with various substitutions leading to diverse pharmacological effects.[12]
-
General Principle: The presence of hydrogen bond donors/acceptors and hydrophobic groups is a key determinant of activity. The overall steric and electronic profile, which can be fine-tuned by adding electron-withdrawing or electron-donating groups, dictates the compound's potency and selectivity.[1]
-
FDA-Approved Quinoline-Based Drugs: A Snapshot
The clinical success of the quinoline scaffold is evident in the number of drugs approved by the FDA. A significant portion of these approvals in the 21st century has been for cancer therapies.[6][9]
| Drug Name | Year of FDA Approval | Therapeutic Area | Mechanism of Action (Primary Target) |
| Mitapivat | 2022 | Anemia | Pyruvate kinase activator |
| Tivozanib | 2021 | Cancer (Renal Cell Carcinoma) | VEGFR inhibitor |
| Capmatinib | 2020 | Cancer (Non-Small Cell Lung) | c-Met inhibitor |
| Tafenoquine | 2018 | Malaria | Antimalarial (multiple stages) |
| Neratinib | 2017 | Cancer (Breast) | Pan-HER (EGFR, HER2, HER4) inhibitor |
| Lenvatinib | 2015 | Cancer (Thyroid, Renal) | Multi-kinase inhibitor (VEGFR, FGFR, etc.) |
| Simeprevir | 2013 | Hepatitis C | HCV NS3/4A protease inhibitor |
| Cabozantinib | 2012 | Cancer (Thyroid, Renal, Liver) | Multi-kinase inhibitor (c-Met, VEGFR2) |
| Bosutinib | 2012 | Cancer (Leukemia) | Abl and Src kinase inhibitor |
| Bedaquiline | 2012 | Tuberculosis | ATP synthase inhibitor |
| Pitavastatin | 2009 | Hypercholesterolemia | HMG-CoA reductase inhibitor |
| Data compiled from sources.[6][9] |
Experimental Protocols: Evaluating Anticancer Activity
A critical step in the development of novel quinoline-based anticancer agents is the robust evaluation of their cytotoxic effects in vitro. The MTT assay is a standard colorimetric method for this purpose.[12]
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
Objective: To determine the concentration at which a quinoline derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cells (e.g., MCF-7 for breast cancer) are seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) in a suitable culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: A stock solution of the test quinoline derivative is prepared in DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the wells. A control group receives medium with DMSO only (vehicle control).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under the same conditions as step 1.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed. 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The quinoline scaffold is a testament to the power of privileged structures in medicinal chemistry.[3][4] Its historical success and continued prevalence in modern drug approvals underscore its therapeutic relevance.[6][29] Future research will likely focus on several key areas: the synthesis of novel quinoline hybrids that combine the scaffold with other pharmacophores to create dual-acting agents, the development of derivatives with improved selectivity to reduce off-target effects, and the exploration of quinolines for emerging therapeutic targets, particularly in neurodegenerative diseases and virology.[30][31] As our understanding of disease biology deepens, the rational design of new quinoline-based molecules will undoubtedly continue to yield innovative and life-saving therapies.[32]
References
- Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]
- Iqbal, J., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Letters in Organic Chemistry, 20(9), 743-752. [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
- Ilakiyalakshmi, M., & Napoleon, A. A. (2022). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings, 62(P7), 4421-4428. [Link]
- Marella, A., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents.
- Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(2). [Link]
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]
- Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]
- Kumar, S., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]
- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537-2552. [Link]
- Sharma, P. C., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(1), 33-39. [Link]
- Amodu, O. S., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1003450. [Link]
- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
- Kaur, M., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418. [Link]
- ResearchGate. (2024).
- Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Ingenta Connect, 21(16), 2209-2226. [Link]
- Sharma, A., et al. (2022). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Archiv der Pharmazie, 355(11), e2200270. [Link]
- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Sharma, P., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]
- Chauhan, M. S., et al. (2023). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. ChemistrySelect, 8(5). [Link]
- Mathew, B., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 121-128. [Link]
- Yadav, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
- IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Journal of Microbial & Biochemical Technology, 12, 432. [Link]
- Owa, T., et al. (2002). Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. Journal of Medicinal Chemistry, 45(21), 4739-4748. [Link]
- Google Patents. (2016).
- Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Sharma, M., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. Semantic Scholar. [Link]
- Adimule, V. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19183-19207. [Link]
- Egan, T. J. (1995). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 91(4), 180-184. [Link]
- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]
- Staszewska-Krajewska, O., & Kaczor, A. A. (2018). Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Medicinal Chemistry, 14(1), 19-33. [Link]
- Sharma, M., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 183-195. [Link]
- De Vooght, S., & D'hooghe, M. (2021). Recent contributions of quinolines to antimalarial and anticancer drug discovery research. European Journal of Medicinal Chemistry, 226, 113865. [Link]
- Chandran, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
- Adimule, V. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19183-19207. [Link]
- Aly, M. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30589-30617. [Link]
- Valentino, A., et al. (2020).
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 3. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. One moment, please... [iipseries.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.co.za [journals.co.za]
- 20. pnas.org [pnas.org]
- 21. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 22. researchgate.net [researchgate.net]
- 23. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 24. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 26. ijmphs.com [ijmphs.com]
- 27. globalresearchonline.net [globalresearchonline.net]
- 28. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Recent contributions of quinolines to antimalarial and anticancer drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
- 32. Quinoline: An Attractive Scaffold in Drug Design: Ingenta Connect [ingentaconnect.com]
Hazards and safety precautions for handling 6-Bromo-2-methylquinolin-4-ol
An In-depth Technical Guide on the Hazards and Safety Precautions for Handling 6-Bromo-2-methylquinolin-4-ol
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling of this compound. By synthesizing critical safety data with field-proven best practices, this guide aims to provide an authoritative resource for minimizing risks and fostering a secure laboratory environment. The structure of this guide is designed to logically present hazards, controls, and emergency procedures, moving from broad understanding to specific, actionable protocols.
Compound Overview and Risk Profile
This compound (CAS No: 103030-28-0) is a substituted quinoline derivative.[1] Its heterocyclic structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical synthesis. However, the presence of the quinoline core and the bromine substituent necessitates a cautious and informed approach to its handling. While comprehensive toxicological data for this specific molecule is not fully available, the Globally Harmonized System (GHS) classifications from aggregated sources, along with data from structurally similar compounds, provide a strong basis for a thorough risk assessment.[1][2]
The primary hazards associated with this compound are significant and warrant strict adherence to safety protocols. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and poses a high risk of causing serious eye damage (Eye Damage, Category 1).[1] Data for related bromo-quinoline compounds further indicate risks of skin irritation, potential for allergic skin reactions, and respiratory irritation.[3][4][5]
Physicochemical Properties
Understanding the physical characteristics of a compound is the first step in a proper risk assessment. These properties influence its behavior under various laboratory conditions and inform appropriate handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Appearance | Solid | [6][7] |
| Melting Point | 101 - 105 °C | [6][7] |
| Boiling Point | 299.7 ± 20.0 °C (Predicted) | [7] |
| logP (Partition Coefficient) | 3.725 | [7] |
The Hierarchy of Safety Controls: A Multi-Layered Defense
Effective laboratory safety is not reliant on a single measure but on a system of overlapping controls. The hierarchy of controls prioritizes strategies that are most effective at reducing risk. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: A logical diagram illustrating the hierarchy of safety controls.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards.
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be performed inside a certified chemical fume hood.[2] This is critical to prevent inhalation of the compound.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to dilute and remove any fugitive emissions.[8][9]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]
Administrative Controls: Standard Operating Procedures (SOPs)
Clear protocols and training ensure that scientific work is conducted safely and consistently.
-
Designated Areas: Clearly mark and designate specific areas for the storage and handling of this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the compound's Safety Data Sheet (SDS) before beginning work.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][8] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]
Personal Protective Equipment (PPE): Essential Individual Protection
PPE provides a final barrier between the user and the chemical.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] Given the risk of serious eye damage[1][3], a face shield should also be worn when handling larger quantities or during procedures with a high splash risk.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[9] Dispose of contaminated gloves as hazardous waste.
-
Lab Coat: A flame-resistant lab coat or chemical-resistant apron must be worn to protect street clothes and skin.
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates should be used.[4]
Standard Operating Protocol: From Benchtop to Disposal
The following protocol provides a step-by-step methodology for safely handling this compound.
Preparation and Weighing
-
Pre-use Checklist: Before starting, confirm the fume hood is operational, the work area is clean, and all necessary PPE is available and in good condition. Review the SDS.
-
Weighing: Conduct all weighing operations inside the fume hood. Use a draft shield to prevent air currents from dispersing the solid powder.
-
Transfer: Use a spatula to transfer the solid. Avoid creating dust. If transferring to a flask for dissolution, do so slowly and carefully.
Storage
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[10][11]
-
The storage location should be a locked cabinet or area designated for toxic compounds, away from incompatible materials such as strong oxidizing agents.[10][11]
Waste Disposal
-
All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers according to all applicable local, regional, and national regulations. Do not pour waste down the drain or mix it with general refuse.[9]
Emergency Procedures: A Validated Response System
Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures.
Spill Response Protocol
The appropriate response depends on the scale of the spill.
Caption: A workflow diagram for responding to a chemical spill.
-
For Small Spills (contained within a fume hood):
-
Alert nearby personnel.
-
Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[9]
-
Carefully sweep or scoop the material into a designated, labeled container for hazardous waste.
-
Wipe the spill area with a suitable solvent, followed by soap and water.
-
-
For Large Spills (outside a fume hood):
-
Evacuate the immediate area immediately.[11]
-
Alert your laboratory supervisor and institutional Environmental Health & Safety (EH&S) office.
-
Prevent re-entry to the area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
First Aid Measures for Exposure
Immediate and appropriate first aid is critical. In all cases of exposure, seek prompt medical attention and provide the attending physician with the Safety Data Sheet.[7][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][9][10] Remove contact lenses if present and easy to do.[4][10] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][11] If irritation develops or persists, seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air at once.[4][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth thoroughly with water.[7][9] Never give anything by mouth to an unconscious person.[9] Call a poison center or physician immediately.[4]
References
- This compound | C10H8BrNO | CID 2905902.
- Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
- Quinoline - SAFETY D
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
- 6-Bromo-4-methylquinolin-2-ol (89446-19-5). Chemchart. [Link]
- 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362.
Sources
- 1. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-2-methylquinoline 97 877-42-9 [sigmaaldrich.com]
- 7. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. technopharmchem.com [technopharmchem.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 6-Bromo-2-methylquinolin-4-ol
Introduction: The Significance of the Quinolone Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Specifically, 4-hydroxyquinoline (existing in tautomeric equilibrium with quinolin-4(1H)-one) derivatives are of significant interest. The synthesis of these compounds has been a subject of extensive research for over a century, leading to the development of several classic named reactions.[1][2][3]
This application note provides a detailed, field-proven protocol for the synthesis of 6-Bromo-2-methylquinolin-4-ol, a valuable intermediate for drug discovery and development, starting from commercially available 4-bromoaniline and ethyl acetoacetate. The methodology is based on the robust and historically significant Conrad-Limpach synthesis, which involves a two-step process: an initial condensation followed by a high-temperature thermal cyclization.[4][5][6] We will delve into the mechanistic rationale behind the procedural choices, provide a step-by-step experimental guide, and outline methods for product characterization and safety.
Reaction Mechanism and Scientific Rationale: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a powerful method for constructing 4-hydroxyquinolines from anilines and β-ketoesters.[4][7][8] The reaction proceeds in two distinct stages, each with specific requirements that dictate the experimental conditions.
Stage 1: Enamine Formation The synthesis begins with the acid-catalyzed condensation of the primary amine of 4-bromoaniline with the keto group of ethyl acetoacetate.[4][9] This nucleophilic attack forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the stable enamine intermediate, ethyl 3-((4-bromophenyl)amino)but-2-enoate. This step is typically performed under moderate heating to drive the dehydration.
Stage 2: Thermal Cyclization The critical ring-forming step is an intramolecular electrocyclization that requires significant thermal energy, typically around 250 °C.[4][5] The high temperature is necessary to overcome the activation energy barrier associated with the temporary disruption of the aniline ring's aromaticity during the formation of the new heterocyclic ring.[1] To achieve these temperatures effectively and ensure a high yield, the reaction is conducted in a high-boiling, inert solvent such as diphenyl ether or mineral oil.[1][4] The use of such a solvent was found to increase yields from moderate (below 30%) to excellent (up to 95%) in many cases.[4] The cyclization is followed by the elimination of ethanol to form the final quinolin-4-one product.
The final product, this compound, exists in a keto-enol tautomerism with 6-Bromo-2-methyl-1H-quinolin-4-one. While often depicted as the hydroxyquinoline (enol form), it is widely believed that the quinolone (keto form) is the predominant tautomer in both solid and solution states.[4][10]
Caption: The reaction mechanism for the Conrad-Limpach synthesis.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (eq) | Notes |
| 4-Bromoaniline | 106-40-1 | 172.03 | 10.0 g | 1.0 | Toxic solid.[11][12] |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 8.3 mL | 1.1 | Liquid, d=1.021 g/mL |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 2-3 drops | Catalytic | Corrosive |
| Diphenyl ether | 101-84-8 | 170.21 | 100 mL | Solvent | High boiling point (259 °C) |
| Petroleum Ether | 8032-32-4 | N/A | ~200 mL | For precipitation | Flammable |
| Ethyl Acetate | 141-78-6 | 88.11 | ~50 mL | For washing | Flammable |
Equipment
-
250 mL three-neck round-bottom flask
-
Heating mantle with a temperature controller and thermocouple
-
Reflux condenser
-
Mechanical stirrer
-
Separatory funnel or dropping funnel
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a 10-gram scale of 4-bromoaniline.
Step 1: Synthesis of Enamine Intermediate (Ethyl 3-((4-bromophenyl)amino)but-2-enoate)
-
Setup: In a 250 mL round-bottom flask, combine 4-bromoaniline (10.0 g, 58.1 mmol) and ethyl acetoacetate (8.3 mL, 64.0 mmol, 1.1 eq).
-
Catalysis: Add 2-3 drops of concentrated sulfuric acid to the mixture while stirring.
-
Reaction: Heat the mixture to 110-120 °C for 1-2 hours. The reaction can be monitored by TLC for the consumption of 4-bromoaniline. Note: This intermediate is often a viscous oil and is typically used directly in the next step without purification.[8]
Step 2: Thermal Cyclization to this compound
-
Solvent Preparation: In a separate 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, preheat diphenyl ether (100 mL) to 250 °C using a heating mantle.[13]
-
Addition: Slowly add the crude enamine intermediate from Step 1 to the hot diphenyl ether over 20-30 minutes. Caution: The addition may cause some initial bubbling as residual water and ethanol are vaporized.
-
Cyclization: Maintain the reaction mixture at a steady reflux (approximately 250-255 °C) for 30-45 minutes.[5] The product will begin to precipitate from the hot solvent as a pale solid.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., 10% Methanol in Dichloromethane).
Step 3: Product Isolation and Purification
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-90 °C. Do not cool to room temperature, as the diphenyl ether will solidify.
-
Precipitation: While the mixture is still warm, add petroleum ether (~200 mL) slowly with vigorous stirring. This will cause the complete precipitation of the crude product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with fresh petroleum ether or hexanes (2 x 50 mL) to remove all traces of the high-boiling diphenyl ether solvent. Follow with a wash of ethyl acetate (25 mL) to remove any remaining soluble impurities.
-
Drying: Dry the resulting off-white to pale yellow solid under vacuum to a constant weight.
Characterization and Data
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typically 75-85%.
-
Molecular Weight: 238.08 g/mol .[14]
-
Melting Point: >300 °C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (s, 1H, N-H), 8.15 (d, J=2.4Hz, 1H, H-5), 7.78 (dd, J=9.2, 2.4 Hz, 1H, H-7), 7.51 (d, J=9.2Hz, 1H, H-8), 6.0 (s, 1H, H-3), 2.3 (s, 3H, CH₃). (Note: NMR data adapted from literature for the similar 6-bromoquinolin-4-ol and expected shifts for the 2-methyl group).[15]
-
IR (KBr, cm⁻¹): ~3100-2900 (N-H, C-H stretching), ~1640 (C=O, quinolone carbonyl), ~1600, 1550 (C=C, aromatic), ~820 (C-Br).
Safety and Handling Precautions
-
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[12][16] May cause damage to organs through prolonged or repeated exposure.[11] It is also an eye and skin irritant.
-
Diphenyl ether: Causes serious eye damage/irritation.[17] The high temperatures used pose a significant burn risk.
-
Sulfuric Acid: Severely corrosive. Handle with extreme care.
-
General Precautions: All operations should be conducted in a well-ventilated chemical fume hood.[17] Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.[18] An eyewash station and safety shower should be readily accessible.[17]
Experimental Workflow Diagram
Caption: A summary of the experimental workflow for the synthesis.
References
- Conrad–Limpach synthesis - Wikipedia. (n.d.).
- Conrad-Limpach Synthesis - SynArchive. (n.d.).
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. (n.d.).
- Conrad-Limpach Reaction. (n.d.).
- Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.).
- Thermal cyclization mediated synthesis of bioactive 4‐quinolones. - ResearchGate. (n.d.).
- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (n.d.).
- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one - ResearchGate. (2011).
- Camps quinoline synthesis - Wikipedia. (n.d.).
- Gould–Jacobs reaction - Wikipedia. (n.d.).
- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.).
- 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. (n.d.).
- (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022).
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (n.d.).
- On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one - Research - Institut Pasteur. (2011).
- NMR spectra of a) 6‐bromo‐2‐methylquinoline 2 e; b) mixture of... - ResearchGate. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents. (n.d.).
- Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).
- Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
- This compound | C10H8BrNO | CID 2905902 - PubChem. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2022).
- Synthesis of 4-quinolones - Organic Chemistry Portal. (n.d.).
- Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... - ResearchGate. (n.d.).
- 6-Bromo-4-methylquinolin-2-ol (89446-19-5) - Chemchart. (n.d.).
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. technopharmchem.com [technopharmchem.com]
Knorr Synthesis Protocol for 6-Bromo-4-methylquinolin-2(1H)-one: A Technical Guide for Medicinal Chemistry
Introduction: The Quinolinone Scaffold and the Enduring Relevance of the Knorr Synthesis
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic placement of various substituents on this heterocyclic system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The Knorr quinoline synthesis, a classic name reaction first described by Ludwig Knorr in 1886, remains a cornerstone for the construction of these valuable 2-quinolones from β-ketoanilides.[1] This application note provides a detailed, field-tested protocol for the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a key intermediate for the elaboration into more complex drug candidates. We will delve into the mechanistic underpinnings of the Knorr synthesis, offering insights into the causality behind the experimental choices and ensuring a robust and reproducible procedure.
Reaction Overview and Mechanism
The Knorr quinoline synthesis is fundamentally an intramolecular electrophilic aromatic substitution reaction. The process commences with the acid-catalyzed cyclization of a β-ketoanilide, in this case, N-(4-bromophenyl)-3-oxobutyramide, to form the corresponding 2-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 2-quinolinone. The use of a strong acid, such as concentrated sulfuric acid, is crucial for the protonation of the carbonyl groups of the β-ketoanilide, which facilitates the cyclization.
A critical aspect of the Knorr synthesis is the potential for the formation of a 4-hydroxyquinoline byproduct. However, the use of a large excess of strong acid favors the formation of a dicationic intermediate, which preferentially leads to the desired 2-hydroxyquinoline.[2]
Caption: Mechanism of the Knorr Synthesis for 6-bromo-4-methylquinolin-2(1H)-one.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the β-ketoanilide precursor and its subsequent cyclization to the target quinolinone.
Part 1: Synthesis of N-(4-bromophenyl)-3-oxobutyramide
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 17.2 g (0.1 mol) | Sigma-Aldrich |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g (0.1 mol) | Acros Organics |
| Xylene | C₈H₁₀ | 106.16 | 100 mL | Fisher Scientific |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-bromoaniline (17.2 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in 100 mL of xylene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of the ethanol-water azeotrope in the Dean-Stark trap.
-
Continue refluxing for 3-4 hours, or until the theoretical amount of ethanol has been collected.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold xylene followed by hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-(4-bromophenyl)-3-oxobutyramide as a white to off-white solid.
Part 2: Knorr Cyclization to 6-bromo-4-methylquinolin-2(1H)-one
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| N-(4-bromophenyl)-3-oxobutyramide | C₁₀H₁₀BrNO₂ | 256.10 | 12.8 g (0.05 mol) | Synthesized in Part 1 |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | J.T. Baker |
| Ice | H₂O | 18.02 | ~200 g | - |
| Ethanol | C₂H₆O | 46.07 | For recrystallization | - |
Procedure:
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, gloves, and safety glasses). Concentrated sulfuric acid is highly corrosive.
-
In a 250 mL beaker or flask, carefully add N-(4-bromophenyl)-3-oxobutyramide (12.8 g, 0.05 mol) to 50 mL of concentrated sulfuric acid with stirring. The addition should be done portion-wise to control the initial exotherm.
-
Heat the reaction mixture to 90-100°C in a preheated water or oil bath for 1.5 to 2 hours. The solution should become homogeneous.
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker (1 L), prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from ethanol to obtain pure 6-bromo-4-methylquinolin-2(1H)-one as a crystalline solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 6-bromo-4-methylquinolin-2(1H)-one.
Expected Results and Characterization
The synthesis of N-(4-bromophenyl)-3-oxobutyramide typically proceeds in high yield (80-90%). The subsequent Knorr cyclization and purification should provide 6-bromo-4-methylquinolin-2(1H)-one in a moderate to good yield (50-70%).
Table of Physicochemical and Spectroscopic Data:
| Property | N-(4-bromophenyl)-3-oxobutyramide | 6-bromo-4-methylquinolin-2(1H)-one |
| Appearance | White to off-white solid | Crystalline solid |
| Molecular Formula | C₁₀H₁₀BrNO₂ | C₁₀H₈BrNO |
| Molar Mass ( g/mol ) | 256.10 | 238.08 |
| Melting Point (°C) | 135-138 | 295-300 |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.4 (s, 1H, NH), 7.5-7.6 (m, 4H, Ar-H), 3.6 (s, 2H, CH₂), 2.2 (s, 3H, CH₃) | ~11.8 (s, 1H, NH), 7.8 (d, 1H, H-5), 7.6 (dd, 1H, H-7), 7.3 (d, 1H, H-8), 6.2 (s, 1H, H-3), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~202 (C=O, ketone), ~168 (C=O, amide), ~138 (Ar-C), ~132 (Ar-C), ~121 (Ar-C), ~116 (Ar-C), ~50 (CH₂), ~30 (CH₃) | ~162 (C=O), ~140 (C-4), ~138 (C-8a), ~130 (C-7), ~125 (C-5), ~120 (C-3), ~118 (C-4a), ~115 (C-6), ~114 (C-8), ~18 (CH₃) |
| Mass Spec (m/z) | 255/257 [M]+ | 237/239 [M]+ |
Troubleshooting and Safety Considerations
-
Low Yield in Part 1: Ensure that the removal of ethanol during the reflux is efficient. The use of a properly functioning Dean-Stark trap is crucial. Incomplete removal of ethanol can shift the equilibrium back towards the starting materials.
-
Incomplete Cyclization in Part 2: The concentration of the sulfuric acid and the reaction temperature are critical. The use of older, potentially water-contaminated sulfuric acid can hinder the reaction. Ensure the temperature is maintained within the recommended range.
-
Formation of 4-Hydroxyquinoline Byproduct: While less likely under these strongly acidic conditions, the formation of the 4-hydroxyquinoline isomer can occur. This can be minimized by using a sufficient excess of concentrated sulfuric acid.
-
Safety: Always handle concentrated sulfuric acid with extreme care in a fume hood. The quenching of the reaction mixture on ice is highly exothermic and should be done slowly and with vigorous stirring to dissipate the heat. 4-Bromoaniline is toxic and should be handled with appropriate personal protective equipment.
Conclusion
The Knorr quinoline synthesis provides an effective and reliable method for the preparation of 6-bromo-4-methylquinolin-2(1H)-one. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain this valuable intermediate in good yield. The protocol described herein, with its detailed procedural steps and characterization data, serves as a robust guide for scientists and professionals in the field of drug discovery and development, facilitating the synthesis of novel quinolinone-based therapeutic agents.
References
- Knorr, L. Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie1886, 236 (1-2), 69–115. [Link]
- Staskun, B. The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry1964, 29 (5), 1153–1157. [Link]
- Knorr quinoline synthesis - Wikipedia. [Link]
- Thakur, G. S.; et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series2024. [Link]
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives
Introduction: The Enduring Significance and Accelerated Synthesis of Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] As a privileged N-based heterocyclic compound, its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The persistent demand for novel quinoline derivatives necessitates the development of efficient, rapid, and environmentally benign synthetic methodologies. Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh reaction conditions, long reaction times, and can generate significant waste.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a powerful alternative to conventional heating methods.[4][5] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[5][6] This acceleration, coupled with benefits such as higher yields, improved product purity, and reduced energy consumption, positions MAOS as a key tool in green chemistry.[4][7] This document provides a comprehensive guide to the microwave-assisted synthesis of quinoline derivatives, detailing the underlying principles, offering validated protocols for key reactions, and providing practical guidance for researchers, scientists, and drug development professionals.
The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating relies on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process that can lead to uneven heating and the formation of byproducts.[8][9] In contrast, microwave heating utilizes the ability of polar molecules and ions within the reaction mixture to transform electromagnetic energy directly into heat.[10][11] This volumetric heating is instantaneous and highly efficient.[8]
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant molecular motion creates friction, which generates heat.[8][9]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their translational motion as they are attracted and repelled by the oscillating electric field. Collisions between these moving ions and surrounding molecules result in the dissipation of energy as heat.[8][9]
The energy of microwave photons is too low to cause the breaking of chemical bonds, meaning that the interaction is purely kinetic, accelerating reactions by rapidly and uniformly increasing the temperature of the reaction mixture.[11] This rapid heating can lead to significant rate enhancements, particularly for reactions with high activation energies.[11]
Visualizing the Workflow: A Generalized Approach to MAOS
The following diagram illustrates a typical workflow for performing a microwave-assisted organic synthesis.
[Illustration of the general Friedländer reaction: a 2-aminoaryl ketone reacting with a ketone containing an alpha-methylene group to form a substituted quinoline.]
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines, typically under acidic conditions, to produce substituted quinolines. [3][12] Protocol: Microwave-Assisted Doebner-von Miller Reaction
-
Reactants:
-
Substituted Aniline (1 mmol)
-
α,β-Unsaturated Aldehyde or Ketone (1.2 mmol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., Ethanol, 3 mL)
-
-
Procedure:
-
In a microwave vial, dissolve the aniline and the α,β-unsaturated carbonyl compound in ethanol.
-
Add the acid catalyst to the mixture.
-
Seal the vial and irradiate in the microwave reactor at a temperature of 120-150 °C for 10-30 minutes.
-
Upon completion, cool the reaction mixture and neutralize the acid.
-
Extract the product with an appropriate organic solvent and dry over anhydrous sodium sulfate.
-
Purify by column chromatography.
-
Mechanistic Consideration: The mechanism of the Doebner-von Miller reaction is complex and can involve Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization, dehydration, and oxidation. [13]
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones to yield quinolines. [14] Protocol: Microwave-Assisted Combes Synthesis
-
Reactants:
-
Aniline (1 mmol)
-
β-Diketone (e.g., acetylacetone) (1.1 mmol)
-
Catalyst (e.g., Montmorillonite K-10)
-
Solvent-free or in a high-boiling polar solvent (e.g., DMF)
-
-
Procedure:
-
Mix the aniline, β-diketone, and catalyst in a microwave reaction vessel.
-
If using a solvent, add it to the mixture.
-
Seal the vessel and irradiate at 100-140 °C for 5-15 minutes.
-
After cooling, dissolve the reaction mixture in a suitable solvent and filter to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
The Pfitzinger Reaction
The Pfitzinger reaction allows for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base. [15] Protocol: Microwave-Assisted Pfitzinger Reaction [15]
-
Reactants:
-
Isatin (1 mmol)
-
Ketone (e.g., acetone) (2 mmol)
-
Base (e.g., aqueous KOH)
-
-
Procedure:
-
Combine isatin, the ketone, and the basic solution in a microwave-safe vessel.
-
Seal the vessel and irradiate at a controlled temperature (e.g., 100 °C) for 10-20 minutes.
-
After cooling, acidify the reaction mixture to precipitate the quinoline-4-carboxylic acid.
-
Filter the solid product, wash with water, and dry.
-
Comparative Overview of Microwave-Assisted Quinoline Syntheses
| Reaction Name | Typical Reactants | Catalyst/Conditions | Microwave Time | Typical Yields |
| Friedländer Annulation | 2-Aminoaryl ketone + α-Methylene ketone | Acetic acid, 160 °C | 5-10 min | Excellent [16] |
| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Acid catalyst, 120-150 °C | 10-30 min | Good to Excellent |
| Combes Synthesis | Aniline + β-Diketone | Solid acid catalyst, 100-140 °C | 5-15 min | 72-96% [17] |
| Pfitzinger Reaction | Isatin + Carbonyl compound | Base, ~100 °C | 10-20 min | Good to Excellent [15] |
| Catalyst-Free MCR | Benzenediol, aldehyde, ammonium acetate, acetoacetanilide | Ethanol, Microwave | 8-10 min | 88-96% [17] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inefficient microwave absorption- Decomposition of reactants/products- Incorrect temperature or time | - Use a more polar solvent or add a microwave absorber (e.g., ionic liquid).- Lower the reaction temperature and/or shorten the irradiation time.<[18]br>- Optimize reaction parameters systematically (temperature, time, reactant ratios). |
| Formation of Side Products | - Over-irradiation or localized overheating- Competing reaction pathways | - Reduce microwave power or use pulsed heating for better temperature control.<[18]br>- Ensure efficient stirring.- Modify the reaction sequence or use protecting groups if necessary. |
| Reaction Stalls | - Catalyst deactivation- Reversible reaction | - Add fresh or a more robust catalyst.<[18]br>- If applicable, remove a byproduct (e.g., water) to drive the equilibrium. |
| Poor Reproducibility | - Inconsistent vessel positioning- Variations in starting material quality | - Place the reaction vessel in the same position within the microwave cavity for each run.<[18]br>- Ensure the purity of all reactants and solvents. [18] |
A Note on Safety: It is strongly advised to use dedicated scientific microwave reactors for chemical synthesis. [18]Domestic microwave ovens lack the necessary temperature and pressure controls, posing significant safety risks, especially with flammable organic solvents. [18]
Purification and Characterization
Following the synthesis, the quinoline derivatives must be purified and their structures confirmed.
-
Purification:
-
Column Chromatography: Silica gel chromatography is a common method. However, the basic nature of some quinolines can lead to decomposition on acidic silica gel. [19]In such cases, using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or alternative stationary phases like alumina is recommended.
-
Recrystallization: This is an effective method for purifying solid products.
-
-
Characterization:
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product. [20] * Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for elucidating the detailed structure of the synthesized quinoline derivative. [21] * Mass Spectrometry (MS): Confirms the molecular weight of the product. [20] * Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
-
-
Melting Point: A sharp melting point range indicates a high degree of purity for solid compounds. [20]
-
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of quinoline derivatives, offering substantial advantages in terms of reaction speed, efficiency, and environmental friendliness. By leveraging the principles of direct, volumetric heating, researchers can significantly accelerate the discovery and development of novel quinoline-based compounds for a wide array of applications. The protocols and guidelines presented herein provide a solid foundation for scientists to successfully implement this powerful technology in their laboratories.
References
- Wikipedia. Microwave chemistry. [Link]
- Nageswar, Y. V. D., Ramesh, K., & Rakhi, K. (2025). Microwave-assisted Synthesis of Quinolines. Current Green Chemistry, 12(3), 234-260. [Link]
- Anonymous. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
- Anonymous. (n.d.).
- Anonymous. (n.d.). Microwave Chemistry: A Review. [Link]
- Patsnap. (2025). Microwave-assisted Synthesis: 10x Faster Organic Reactions. [Link]
- Anonymous. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
- Nageswar, Y. V. D., Ramesh, K., & Rakhi, K. (n.d.). Microwave-assisted Synthesis of Quinolines.
- Nageswar, Y. V. D., Ramesh, K., & Rakhi, K. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. [Link]
- Anonymous. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Anonymous. (2024). Microwave assisted green organic synthesis. [Link]
- Dudley, G. B., Richman, R., & Stiegman, A. E. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical science, 6(4), 2144–2152. [Link]
- CEM Corporation. (n.d.).
- Anonymous. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
- Bailey, H., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. [Link]
- Bailey, H., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PMC. [Link]
- University of Bath. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [Link]
- Anonymous. (n.d.).
- Al-Tel, T. H. (2010). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
- Anonymous. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- Anonymous. (2025).
- Kumar, V., Singh, A., Gupta, G., Kumar, D., Singh, S. B., & Sharma, S. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European journal of medicinal chemistry, 186, 111860. [Link]
- Anonymous. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. IJPPR, 24(3), 154-165. [Link]
- Taylor, R. D., Maccoss, M., & Lawson, A. D. G. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]
- Anonymous. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);...
- Al-Tel, T. H. (2010). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
- Anonymous. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave assisted green organic synthesis [wisdomlib.org]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. Microwave Heating - Mechanism and Theory [cem.com]
- 10. ijper.org [ijper.org]
- 11. ajrconline.org [ajrconline.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. researchgate.net [researchgate.net]
Comprehensive Analytical Characterization of 6-Bromo-2-methylquinolin-4-ol: Protocols and Methodologies
An Application Note for Researchers and Drug Development Professionals
Abstract
6-Bromo-2-methylquinolin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Rigorous analytical characterization is paramount to ensure its identity, purity, and stability, thereby guaranteeing the reliability and reproducibility of research and development outcomes. This guide provides a suite of detailed analytical techniques and step-by-step protocols for the comprehensive characterization of this molecule, tailored for researchers, scientists, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, a range of spectroscopic techniques (NMR, FT-IR, UV-Vis) for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation.
Introduction and Physicochemical Profile
The quinoline scaffold is a foundational structure in many approved drugs, exhibiting a wide array of biological activities.[2] The introduction of a bromine atom and other substituents, as in this compound, can significantly modulate its physicochemical and pharmacological properties. Therefore, precise and validated analytical methods are essential for quality control and to support further synthetic modifications.
Below is a summary of the key physicochemical properties of this compound.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | PubChem[3] |
| Molecular Weight | 238.08 g/mol | PubChem[3] |
| Monoisotopic Mass | 236.97893 Da | PubChem[3] |
| IUPAC Name | 6-bromo-2-methyl-1H-quinolin-4-one | PubChem[3] |
| CAS Number | 103030-28-0 | PubChem[3] |
Integrated Analytical Workflow
A multi-technique approach is crucial for the unambiguous characterization of a novel or synthesized compound. Each technique provides a unique piece of the puzzle—purity, functional groups, connectivity, and molecular mass. The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds in pharmaceutical analysis.[4] Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products. A C18 column is selected as the stationary phase due to its versatility and effectiveness in retaining moderately polar compounds like quinolin-4-ol derivatives.[5]
Protocol: Purity Determination by Reverse-Phase HPLC
-
Instrumentation & Consumables:
-
Solutions Preparation:
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve ~1 mg of this compound reference standard in 10 mL of diluent to prepare a 100 µg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution. Filter all solutions through a 0.45 µm syringe filter before injection.[7]
-
-
Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as necessary.[8][9]
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient: 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm or λmax determined by DAD |
-
Data Analysis & Interpretation:
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
A pure sample should exhibit a single major peak at a consistent retention time. The presence of other peaks indicates impurities.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the carbon skeleton.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for quinolinol compounds due to its ability to dissolve polar compounds and exchange with labile protons (like -OH and -NH).[10]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The spectral window should cover at least 0-12 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The spectral window should typically be 0-200 ppm.
-
Expected Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
A singlet for the methyl (CH₃) group protons around 2.2-2.5 ppm.
-
A singlet for the proton at the C3 position.
-
Aromatic protons on the benzene ring will appear as doublets and doublets of doublets between 7.0-8.5 ppm, with coupling patterns indicative of their positions relative to the bromine atom.
-
A broad singlet at a higher chemical shift (>10 ppm) corresponding to the N-H or O-H tautomeric proton.[10]
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the methyl carbon around 18-25 ppm.
-
Signals for the aromatic and heterocyclic carbons between 110-150 ppm. The carbon attached to bromine (C6) will be shifted.
-
A signal for the carbonyl carbon (C4) in the quinolin-4-one tautomer, typically appearing downfield (>170 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11] For this compound, it is key to confirming the presence of the hydroxyl/amide and carbonyl groups, which exist in tautomeric equilibrium.
Protocol: FT-IR Analysis
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions:
-
~3400-3200 cm⁻¹: Broad peak indicative of O-H and/or N-H stretching, consistent with the quinolinol/quinolinone tautomers.[10]
-
~1650-1620 cm⁻¹: Strong absorption from the C=O stretch of the quinolinone tautomer.[12]
-
~1600-1450 cm⁻¹: Multiple sharp bands corresponding to C=C and C=N stretching vibrations within the aromatic rings.[12]
-
~600-500 cm⁻¹: Absorption corresponding to the C-Br stretch.
UV-Visible Spectroscopy
Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the quinoline ring.[13] It can be used for qualitative confirmation of the chromophore and for quantitative analysis using the Beer-Lambert law.
Protocol: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable UV-transparent solvent, such as ethanol or methanol.[13]
-
Data Acquisition: Scan the solution in a quartz cuvette from 200 to 400 nm against a solvent blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Quinoline derivatives typically show multiple strong absorption bands due to π → π* transitions.[14][15]
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is an essential technique for confirming the molecular weight of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[16] This results in a distinctive "M+2" peak that is a hallmark of a monobrominated compound.
Protocol: MS Analysis
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to an HPLC system (LC-MS) or via direct infusion.
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Data Interpretation:
-
Molecular Ion Peak: Expect to see two peaks of nearly equal intensity separated by 2 m/z units.
-
One peak corresponding to [C₁₀H₈⁷⁹BrNO + H]⁺ at m/z ≈ 238.0.
-
A second peak corresponding to [C₁₀H₈⁸¹BrNO + H]⁺ at m/z ≈ 240.0.
-
-
The presence of this characteristic 1:1 doublet is strong evidence for a molecule containing a single bromine atom.[17][18]
Thermal Analysis
Expertise & Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can provide valuable information on the melting point, thermal stability, and purity of a crystalline solid.[19][20] A sharp melting endotherm observed in DSC is indicative of a high-purity compound.
Protocol: DSC Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Data Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.
Data Interpretation:
-
The onset temperature of the large endothermic peak corresponds to the melting point of the compound.
-
The sharpness of the peak provides a qualitative measure of purity; impurities typically cause peak broadening and a depression of the melting point.
References
- Bories, C., et al. (1988). A reverse-phase high-performance liquid chromatographic (HPLC) method was developed for determining iodochlorhydroxyquin, 5,7-dichloro-8-hydroxyquinoline, and 5,7-diiodo-8-hydroxyquinoline. PubMed.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2905902, this compound. PubChem.
- Ribeiro, R. P. S., et al. (2017). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing.
- Mazzaglia, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI.
- Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.
- Dos Santos, G. A., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate.
- Chemistry Page (2023). Bromo pattern in Mass Spectrometry. YouTube.
- Yalazan, M. N., et al. (2021). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate.
- Rojas-León, C. A., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. National Institutes of Health (NIH).
- Lee, J., et al. (2014). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. National Institutes of Health (NIH).
- Al-Majthoub, M. M., et al. (2013). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate.
- Aldoghachi, R. J. K., et al. (2022). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. ResearchGate.
- Tükel, S. S., et al. (2021). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
- Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Pharmaguideline (n.d.). Steps for HPLC Method Development. Pharmaguideline.
- Patil, S. S., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. ResearchGate.
- Shrestha, S., & Joshi, S. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
- Román-López, J., et al. (2021). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. National Institutes of Health (NIH).
- Agilent (2010). HPLC Method Development: Standard Practices and New Columns. Agilent Technologies.
- Mali, R. D., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR).
- Brown, W. P. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry.
- Shkir, M., et al. (2018). Fig. 6: FTIR Spectra of 2-(4-bromophenyl)-6chloro-4-phenylquinoline. ResearchGate.
Sources
- 1. longdom.org [longdom.org]
- 2. ijfmr.com [ijfmr.com]
- 3. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijsred.com [ijsred.com]
- 9. agilent.com [agilent.com]
- 10. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Unambiguous Structural Confirmation of Quinoline Derivatives Using ¹H NMR Spectroscopy
Introduction: The Pivotal Role of ¹H NMR in Quinoline Chemistry
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including prominent antimalarial agents.[1] The precise substitution pattern on the quinoline scaffold is a critical determinant of a molecule's biological activity and physical properties. Consequently, the unambiguous structural characterization of these compounds is of paramount importance in research and development.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled, definitive tool for the structural elucidation of organic molecules, including quinoline derivatives.[2][3] This technique provides a wealth of information regarding the molecular structure by analyzing the number of distinct proton environments, their electronic surroundings, their relative quantities, and the connectivity between neighboring protons.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data interpretation strategies for confirming the structure of quinoline derivatives using ¹H NMR.
Fundamental Principles of ¹H NMR for Quinoline Structure Elucidation
The power of ¹H NMR in structural analysis lies in its ability to provide four key pieces of information from a spectrum:
-
Number of Signals: This indicates the number of chemically non-equivalent protons in the molecule.[3]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reflects the electronic environment of the proton. Protons in different environments experience different degrees of shielding from the external magnetic field, leading to distinct chemical shifts.[2][4][5]
-
Integration: The area under each signal is directly proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[4]
-
Spin-Spin Coupling (Splitting): The splitting of a signal into multiple peaks (a multiplet) reveals information about the number of protons on adjacent atoms.[4][6]
The quinoline ring system, being aromatic, exhibits characteristic chemical shifts for its protons, typically in the downfield region of the spectrum (δ 7.0-9.0 ppm). The exact chemical shift and coupling pattern of each proton are exquisitely sensitive to the nature and position of substituents on the ring.
Experimental Protocol: From Sample Preparation to Data Acquisition
A high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and proper instrument setup.
I. Sample Preparation
-
Analyte Purity: Ensure the quinoline derivative is of high purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.
-
Sample Quantity: For a standard high-field NMR spectrometer, 5-25 mg of the compound is typically sufficient for ¹H NMR analysis.[7][8][9]
-
Choice of Solvent: Use a high-purity deuterated solvent that completely dissolves the sample. Common choices for quinoline derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[7][8] The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.[7][9]
-
Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a separate vial before transferring it to the NMR tube.[7][9] This allows for better mixing and the ability to gently warm the sample if necessary to aid dissolution. To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any solid particles by filtering the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[8]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reliable reference point.[7]
II. Data Acquisition
The following is a generalized procedure for acquiring a standard 1D ¹H NMR spectrum. Specific parameters may vary depending on the spectrometer manufacturer and software.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks.[7]
-
Standard 1D ¹H Spectrum Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a sample of this concentration.
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: The integral of each signal is calculated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is precisely determined.
-
Data Interpretation: Deciphering the ¹H NMR Spectrum of a Quinoline Derivative
Characteristic ¹H NMR Features of the Quinoline Scaffold
The unsubstituted quinoline ring has seven aromatic protons, each with a distinct chemical shift and coupling pattern. The pyridine ring protons are generally more deshielded (further downfield) than the benzene ring protons due to the electron-withdrawing effect of the nitrogen atom.
| Proton | Typical Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Major Coupling Constants (J, Hz) |
| H-2 | ~8.9 | dd | ⁴J(H2,H4) ≈ 1.7, ³J(H2,H3) ≈ 4.2 |
| H-3 | ~7.4 | dd | ³J(H3,H2) ≈ 4.2, ³J(H3,H4) ≈ 8.3 |
| H-4 | ~8.1 | dd | ⁴J(H4,H2) ≈ 1.7, ³J(H4,H3) ≈ 8.3 |
| H-5 | ~7.7 | d | ³J(H5,H6) ≈ 8.2 |
| H-6 | ~7.5 | t | ³J(H6,H5) ≈ 8.2, ³J(H6,H7) ≈ 7.4 |
| H-7 | ~7.6 | ddd | ³J(H7,H6) ≈ 7.4, ³J(H7,H8) ≈ 8.5, ⁴J(H7,H5) ≈ 1.5 |
| H-8 | ~8.2 | d | ³J(H8,H7) ≈ 8.5 |
Note: These values are approximate and can be influenced by solvent and concentration.[10]
The Influence of Substituents
Substituents on the quinoline ring will cause predictable changes in the ¹H NMR spectrum:
-
Electron-Donating Groups (EDGs) such as -NH₂, -OH, and -OCH₃ will shield nearby protons, causing their signals to shift upfield (to lower ppm values).
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -C(O)R will deshield nearby protons, causing them to shift downfield (to higher ppm values).
The presence of a substituent will also alter the splitting patterns of the remaining protons on that ring. For example, if a substituent is at the C-6 position, the H-5 signal will be a doublet and the H-7 signal will be a doublet.
Workflow for Structural Confirmation
Figure 2: Role of 2D NMR in resolving structural ambiguity.
Troubleshooting and Considerations
-
Concentration Effects: Quinolines can exhibit concentration-dependent chemical shifts due to π-π stacking interactions between the aromatic rings. [10][11]It is advisable to use a consistent and relatively dilute concentration for analysis.
-
Broad Peaks: Broad signals can result from the presence of paramagnetic impurities, high sample viscosity, or chemical exchange. Ensure the sample is free from metal ions and consider gentle heating if viscosity is an issue.
-
Complex Multiplets: In some cases, especially in highly substituted systems, second-order coupling effects can lead to complex and non-intuitive splitting patterns. Higher field NMR instruments can often simplify these multiplets.
Conclusion
¹H NMR spectroscopy is a powerful and essential technique for the structural confirmation of quinoline derivatives. A systematic approach, beginning with careful sample preparation and followed by a thorough analysis of the chemical shifts, integration, and coupling patterns, can provide an unambiguous determination of the substitution pattern on the quinoline core. For more complex structures, the application of 2D NMR techniques such as COSY, HSQC, and HMBC is crucial for complete and accurate structural elucidation.
References
- Chemical Instrumentation Facility, Iowa State University.
- University College London, Faculty of Mathematical & Physical Sciences.
- Slideshare.
- Chemical Instrumentation Facility.
- UNCW Institutional Repository.
- Journal of Chemical and Pharmaceutical Sciences.
- Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
- ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
- Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. jchps.com [jchps.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. cif.iastate.edu [cif.iastate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. repository.uncw.edu [repository.uncw.edu]
Applications of 6-Bromo-2-methylquinolin-4-ol in proteomics research
As a Senior Application Scientist, it's crucial to address the landscape of available research with both precision and creativity. The query regarding "6-Bromo-2-methylquinolin-4-ol" in proteomics research presents a unique opportunity. A thorough review of current scientific literature indicates that this specific molecule is not yet established as a mainstream tool with widely published, dedicated proteomics applications. It is primarily documented as a chemical intermediate in synthetic chemistry.
However, this does not diminish its potential. Its structure, featuring a quinoline core, a reactive bromine atom, and a hydroxyl group, presents a compelling starting point for the development of novel chemical probes. This guide, therefore, is structured not as a summary of existing applications, but as a forward-looking application development plan. It provides the strategic rationale, theoretical frameworks, and detailed, field-proven protocols for transforming this compound from a simple chemical entity into a powerful tool for proteomics research.
We will explore its potential in two primary, high-impact proteomics workflows:
-
Affinity-Based Protein Profiling (AfBPP): Designing and synthesizing a chemical probe to isolate and identify specific protein targets from complex biological mixtures.
-
Cellular Thermal Shift Assay (CETSA®) and Thermal Proteome Profiling (TPP): Utilizing the parent molecule as a fragment to identify protein targets based on ligand-induced thermal stabilization.
This document serves as a practical guide for researchers, scientists, and drug development professionals to unlock the latent potential of this and similar molecules in exploring the proteome.
Part 1: Structural Analysis and Probe Design Rationale
The true potential of this compound lies in its chemical architecture. Each functional group offers a distinct advantage for developing it into a high-specificity proteomics tool.
-
Quinolin-4-ol Core: The quinoline ring system is a well-known "privileged scaffold" in medicinal chemistry, frequently found in compounds that bind to ATP-binding sites, particularly in kinases. The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) is a key hydrogen bond donor and acceptor, critical for forming stable interactions with protein targets.
-
6-Bromo Position: The bromine atom is the linchpin for probe synthesis. It serves as a versatile synthetic "handle" for introducing linker and reporter groups via well-established palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki couplings. This allows for the late-stage functionalization of the core molecule without altering its primary binding characteristics.
-
2-Methyl Group: This group can enhance binding affinity and selectivity by occupying a specific hydrophobic pocket within a target protein's binding site.
This combination makes the molecule an ideal candidate for conversion into a chemical probe for "pull-down" experiments.
Part 2: Application in Affinity-Based Protein Profiling (AfBPP)
AfBPP is a powerful chemical proteomics technique used to identify the protein targets of a small molecule. The core principle involves immobilizing the molecule (the "bait") on a solid support to selectively capture its binding partners ("prey") from a cell lysate.
Workflow for AfBPP Probe Development and Experimentation
The following diagram outlines the complete workflow, from probe synthesis to protein identification.
Caption: Workflow for developing and using a this compound-based affinity probe.
Protocol 1: Synthesis of a Biotinylated Affinity Probe
This protocol describes a generalized two-step synthesis to append a biotin reporter tag via a linker to the 6-bromo position.
Materials:
-
This compound
-
Ethynyl-PEG4-amine (or similar alkynyl linker)
-
Pd(PPh₃)₄, CuI, Triethylamine (TEA)
-
Biotin-NHS ester
-
Anhydrous solvents (DMF, Dioxane)
-
Standard glassware for organic synthesis
Procedure:
-
Sonogashira Coupling:
-
In a nitrogen-flushed flask, dissolve this compound (1 equivalent) in a 2:1 mixture of Dioxane/TEA.
-
Add the alkynyl-linker (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).
-
Heat the reaction mixture to 80°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, filter through celite, and purify by column chromatography to yield the linker-coupled quinolinol.
-
-
Biotinylation:
-
Dissolve the purified linker-coupled quinolinol (1 equivalent) in anhydrous DMF.
-
Add Biotin-NHS ester (1.5 equivalents) and a non-nucleophilic base like DIPEA (3 equivalents).
-
Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the final biotinylated probe using reverse-phase HPLC.
-
Protocol 2: Affinity Pulldown and Protein Identification
Materials:
-
Biotinylated affinity probe
-
Control compound (e.g., 2-methylquinolin-4-ol without the bromo-linker)
-
Cell lysate (e.g., from a relevant cancer cell line)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer or biotin solution)
-
Proteomics-grade trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Lysate Preparation: Prepare a native cell lysate using a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors). Clarify by centrifugation.
-
Probe Incubation:
-
To 1 mg of clarified lysate, add the biotinylated probe to a final concentration of 1-10 µM.
-
In a parallel control experiment, add an equimolar amount of the control compound.
-
For competitive displacement, add the probe and a 100-fold molar excess of the non-biotinylated parent compound.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Capture: Add pre-washed streptavidin magnetic beads to the lysate and incubate for another 1 hour at 4°C.
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins (e.g., 3 washes with PBS + 0.5% NP-40, followed by 2 washes with PBS).
-
-
Elution and Digestion:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Alternatively, for direct MS analysis, perform on-bead digestion by resuspending the washed beads in a buffer containing trypsin and incubating overnight at 37°C.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis:
-
Search the raw MS data against a protein database (e.g., UniProt) to identify proteins.
-
Quantify the abundance of each protein in the probe-treated sample versus the control. True targets will show significant enrichment in the probe sample, which is diminished in the competitive displacement experiment.
-
| Metric | Probe Sample | Control Sample | Fold Change | p-value | Status |
| Protein Abundance (LFQ) | High | Low / Undetected | > 10 | < 0.01 | Potential Target |
| Peptide Spectrum Matches | High | Low | > 10 | < 0.01 | Potential Target |
Part 3: Application in Thermal Proteome Profiling (TPP)
TPP and its in-cell variant, CETSA®, are powerful methods for identifying the targets of a small molecule without any chemical modification. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. This thermal stabilization can be detected on a proteome-wide scale.
Workflow for TPP/CETSA®
This workflow uses the original, unmodified this compound.
Application Notes: 6-Bromo-2-methylquinolin-4-ol as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 6-bromo-2-methylquinolin-4-ol, a heterocyclic compound that serves as a highly versatile scaffold in the synthesis of complex organic molecules. The quinoline core is a "privileged structure" in medicinal chemistry, forming the basis for a wide array of therapeutic agents due to its ability to interact with various biological targets.[1][2][3][4] The strategic placement of a methyl group at the 2-position, a hydroxyl group at the 4-position, and a bromine atom at the 6-position makes this building block exceptionally valuable. These functionalities provide three distinct points for chemical modification, enabling the systematic construction of diverse molecular libraries for drug discovery and materials science.
This document outlines the synthesis of the building block itself, explores its key chemical transformations through detailed protocols, and presents a strategic workflow for its application in creating high-value compounds, such as kinase inhibitors.
Physicochemical Properties & Spectroscopic Data
This compound exists in tautomeric equilibrium with its more stable keto form, 6-bromo-2-methyl-1H-quinolin-4-one. This is a critical consideration for its reactivity and characterization.
| Property | Value | Source |
| IUPAC Name | 6-bromo-2-methyl-1H-quinolin-4-one | [5] |
| Molecular Formula | C₁₀H₈BrNO | [5] |
| Molecular Weight | 238.08 g/mol | [5] |
| CAS Number | 103030-28-0 | [5] |
| Appearance | Off-white to light yellow solid | Typical Supplier Data |
| ¹H NMR (DMSO-d₆) | δ 11.5 (s, 1H, NH), 8.0 (d, 1H), 7.8 (dd, 1H), 7.5 (d, 1H), 6.0 (s, 1H), 2.3 (s, 3H) | [6] |
Synthesis of the Building Block: Conrad-Limpach Reaction
The most common and efficient method for synthesizing 4-quinolinone scaffolds is the Conrad-Limpach synthesis.[1][7] This reaction involves the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate, followed by thermal cyclization. For this compound, the synthesis starts with 4-bromoaniline and ethyl acetoacetate.
Causality Behind Experimental Choices:
-
Step 1 (Condensation): This step is typically performed at a lower temperature, often with a mild acid catalyst, to favor the formation of the enamine intermediate (β-aminoacrylate). Running this step at high temperatures can lead to the formation of an amide (Knorr synthesis product), which would cyclize to the undesired 2-quinolone isomer.[7]
-
Step 2 (Cyclization): The ring-closing reaction requires high temperatures. A high-boiling, inert solvent like Dowtherm A or diphenyl ether is used to achieve the necessary temperatures (typically >240 °C) for the intramolecular electrophilic aromatic substitution to proceed efficiently.
Protocol 2.1: Synthesis of this compound
-
Condensation: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in ethanol. Add ethyl acetoacetate (1.05 eq) and a catalytic amount of hydrochloric acid (2-3 drops).
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Remove the ethanol under reduced pressure to yield the crude enamine intermediate. It can be used directly in the next step without further purification.
-
Cyclization: In a separate flask equipped with a reflux condenser and thermometer, heat diphenyl ether to 250 °C.
-
Add the crude enamine intermediate from the previous step portion-wise to the hot diphenyl ether over 30 minutes. Caution: The addition may cause vigorous boiling of ethanol and water byproducts.
-
Maintain the reaction temperature at 250 °C for an additional 30-60 minutes. Monitor by TLC.
-
Allow the reaction mixture to cool to below 100 °C and add hexane to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum to afford this compound.
Core Synthetic Transformations
The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups. The C6-bromo position is ideal for palladium-catalyzed cross-coupling, while the C4-hydroxyl group can be converted into a leaving group for nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling at the C6-Position
Modern synthetic chemistry relies heavily on palladium-catalyzed reactions to form C-C and C-N bonds, and the C-Br bond on the quinoline ring is an excellent substrate for these transformations.[8][9]
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the quinoline C6 position and various aryl or vinyl groups using a boronic acid or ester.[10][11]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. Pd(dppf)Cl₂ is a reliable pre-catalyst that is stable to air and moisture and forms the active Pd(0) species in situ.
-
Base: A base, such as K₂CO₃ or K₃PO₄, is essential to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[10]
-
Solvent: A mixture of an organic solvent (like THF or 1,4-dioxane) and water is commonly used. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the organic reactants.
Protocol 3.1.1: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl derivative.[12]
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the introduction of primary or secondary amines at the C6 position.[13][14] This is crucial for synthesizing compounds with modulated solubility and hydrogen-bonding capabilities.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction requires a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., Xantphos, XPhos).[15] The ligand is critical for promoting both the oxidative addition of the aryl bromide and the final reductive elimination step that forms the C-N bond.[15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, forming the palladium-amido intermediate necessary for the catalytic cycle.[15]
Protocol 3.1.2: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 3-5 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[15]
Functionalization of the 4-Hydroxy Group
The 4-hydroxy group can be transformed into a reactive electrophilic site, enabling the introduction of nucleophiles. A key strategy is its conversion to a 4-chloro derivative.
Treating the quinolin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the hydroxyl group into a chloride, which is an excellent leaving group for SNAr reactions.[6][16]
Protocol 3.2.1: Synthesis of 6-Bromo-4-chloro-2-methylquinoline
-
To a round-bottom flask, add this compound (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Caution: This is a highly exothermic quenching process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~8.
-
The product will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, the aqueous mixture can be extracted with a solvent like dichloromethane or ethyl acetate.[16]
The resulting 6-bromo-4-chloro-2-methylquinoline is a powerful intermediate. The 4-chloro position is now highly activated towards nucleophilic attack by amines, thiols, or alcohols, providing access to a vast array of 4-substituted quinoline derivatives.
Application in Medicinal Chemistry: A Strategic Workflow for Kinase Inhibitors
The 4-anilinoquinoline scaffold is a well-established pharmacophore for kinase inhibitors, where it acts as an ATP-competitive "hinge-binder".[17][18] this compound is an ideal starting point for creating a library of potential kinase inhibitors through a divergent synthetic strategy.
Strategic Rationale:
-
Core Synthesis: Prepare the 6-bromo-4-chloro-2-methylquinoline intermediate (Protocol 3.2.1).
-
Hinge-Binder Installation (SNAr): React the 4-chloro intermediate with a panel of substituted anilines to install the key hinge-binding motif. The substituent on the aniline can be varied to explore the "selectivity pocket" of the target kinase.
-
Solvent-Front Exposure (Cross-Coupling): The C6-bromo position, which typically points towards the solvent-exposed region of the ATP binding site, can then be functionalized using Suzuki (Protocol 3.1.1) or Buchwald-Hartwig (Protocol 3.1.2) reactions. This allows for the introduction of groups that can improve potency, selectivity, and pharmacokinetic properties (e.g., solubility).
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 9. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 17. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine [mdpi.com]
- 18. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 6-Bromo-2-methylquinolin-4-ol for SAR studies
Application Note & Protocol Guide
Topic: Strategic Derivatization of 6-Bromo-2-methylquinolin-4-ol for Structure-Activity Relationship (SAR) Studies
Introduction: The Quinolin-4-one Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of quinoline and its quinolin-4-one tautomer exhibit a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5] The inherent structural features of this scaffold allow for versatile functionalization, enabling the fine-tuning of physicochemical properties to optimize interactions with biological targets.[6]
This guide focuses on a particularly valuable starting material for drug discovery campaigns: This compound . This compound offers three distinct and orthogonal points for chemical modification, making it an ideal platform for building diverse chemical libraries for systematic Structure-Activity Relationship (SAR) studies. The strategic derivatization at these positions—the 4-hydroxyl group, the 2-methyl group, and the 6-bromo position—allows researchers to probe the chemical space around the core scaffold comprehensively.
We will explore field-proven protocols for:
-
O-Alkylation and O-Acylation at the 4-position to modulate hydrogen bonding and lipophilicity.
-
C(sp³)–H Functionalization of the 2-methyl group to extend the scaffold and introduce new pharmacophoric elements.
-
Palladium-Catalyzed Cross-Coupling Reactions at the 6-bromo position to introduce aryl, alkynyl, and amino substituents, dramatically expanding molecular diversity.
Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and guidance on the characterization of the resulting derivatives.
Strategic Derivatization Pathways
The power of the this compound scaffold lies in its three modifiable positions. The following diagram illustrates the primary derivatization strategies discussed in this guide.
Caption: Overview of derivatization strategies for SAR studies.
Modification at the 4-Position: O-Alkylation and O-Acylation
Scientific Rationale: The 4-hydroxyl group of the quinolin-4-one tautomer is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor. Converting this hydroxyl to an ether (O-alkylation) or an ester (O-acylation) removes its hydrogen-bond donating capability and allows for the systematic probing of a pocket's steric and lipophilic tolerance. This modification is often a first step in an SAR campaign to determine if a free hydroxyl is essential for biological activity.
Protocol 1.1: General O-Alkylation
This protocol describes the synthesis of 4-alkoxy derivatives using a standard Williamson ether synthesis approach.[7][8]
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask, add this compound (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a suspension (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equiv.) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water. A precipitate will often form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If no solid forms, extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Reagent Example | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | 6 | 92% |
| Ethyl Iodide | K₂CO₃ | Acetone | 55 (reflux) | 12 | 85% |
| Propargyl Bromide | NaH | THF | 25 | 4 | 78% |
| Caption: Representative conditions for O-alkylation. |
Functionalization of the 2-Methyl Group
Scientific Rationale: The methyl group at the C2 position is not merely a passive substituent. The adjacent ring nitrogen acidifies the C-H bonds, making this position amenable to a variety of C-H functionalization reactions.[9] This allows for the extension of the molecular scaffold, which can be used to access deeper regions of a binding pocket or to introduce new vectors for interaction. A Knoevenagel-type condensation with aldehydes is a robust method to generate 2-styrylquinoline derivatives.[9]
Protocol 2.1: Knoevenagel-Type Condensation with Aromatic Aldehydes
Step-by-Step Methodology:
-
Preparation: In a flask, combine this compound (1.0 equiv.) and a substituted aromatic aldehyde (1.5 equiv.).
-
Catalyst/Solvent: Add acetic anhydride as both the solvent and a dehydrating agent. A catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can be added to accelerate the reaction, though it often proceeds without it at high temperatures.
-
Reaction: Heat the mixture to reflux (approx. 140 °C) for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Purification: Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution. Collect the resulting precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
| Aldehyde Example | Conditions | Time (h) | Hypothetical Yield |
| Benzaldehyde | Acetic Anhydride, Reflux | 4 | 88% |
| 4-Methoxybenzaldehyde | Acetic Anhydride, Reflux | 3 | 91% |
| 4-Nitrobenzaldehyde | Acetic Anhydride, Reflux | 5 | 82% |
| Caption: Representative conditions for 2-methyl functionalization. |
Diversification at the 6-Bromo Position via Cross-Coupling
Scientific Rationale: The bromine atom at the C6 position is the gateway to immense structural diversity through palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily activated by a palladium(0) catalyst, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[10] This enables the introduction of a vast array of substituents to explore electronic and steric effects on biological activity.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki coupling is a robust method for creating biaryl or vinyl-substituted quinolines.[11][12]
Step-by-Step Methodology:
-
Inert Atmosphere: In an oven-dried Schlenk flask, combine the 6-bromoquinoline derivative (1.0 equiv.), the desired aryl- or vinylboronic acid (1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours until TLC or LC-MS indicates completion.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 3.2: Sonogashira Coupling for C-C Bond Formation
This reaction is ideal for introducing alkynyl groups, which are valuable linear linkers or precursors for further transformations.[13][14]
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add the 6-bromoquinoline derivative (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.), and Copper(I) iodide [CuI] (0.06 equiv.).
-
Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) for 6-24 hours. Monitor by TLC.
-
Workup: Once complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation
This is a powerful method for synthesizing arylamines, introducing key hydrogen-bond donors/acceptors at the 6-position.[15][16]
Step-by-Step Methodology:
-
Inert Atmosphere (Glovebox): In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the 6-bromoquinoline derivative (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and perform an aqueous workup.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
| Coupling Reaction | Catalyst / Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | TEA | THF / DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 |
| Caption: Comparative summary of cross-coupling reaction conditions. |
Characterization and Validation
Scientific Rationale: Unambiguous structural confirmation is paramount for generating reliable SAR data. A combination of spectroscopic and chromatographic techniques should be employed to confirm the identity and purity of each synthesized derivative.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for structural elucidation. Successful derivatization can be confirmed by the appearance of new signals and shifts in existing signals corresponding to the modified position.[17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the newly synthesized compound.[19]
-
Chromatography: TLC is used for rapid reaction monitoring. LC-MS confirms the mass of the product and, along with High-Performance Liquid Chromatography (HPLC), is used to determine the purity of the final compound, which should typically be >95% for biological testing.
| Derivatization Site | Technique | Expected Observation |
| 4-Position (O-Alkylation) | ¹H NMR | Disappearance of the broad 4-OH proton signal. Appearance of new signals corresponding to the alkyl group (e.g., a singlet ~5.2 ppm for a benzyl CH₂). |
| 2-Position (Condensation) | ¹H NMR | Disappearance of the 2-CH₃ singlet (~2.5 ppm). Appearance of new vinyl protons (~6.5-8.0 ppm) and aromatic signals from the aldehyde. |
| 6-Position (Suzuki) | ¹H NMR | Appearance of new aromatic proton signals. The coupling pattern of the quinoline protons (H-5 and H-7) will be altered. |
| All Derivatives | HRMS | The measured m/z value should match the calculated molecular formula for the expected product within a narrow tolerance (e.g., ± 5 ppm). |
| Caption: General guide for the analytical validation of synthesized derivatives. |
Conclusion
The this compound scaffold is a highly versatile and powerful starting point for SAR-driven drug discovery projects. The protocols detailed in this application note provide a robust and flexible chemical toolkit for systematically exploring the structure-activity landscape. By strategically modifying the 4-hydroxyl, 2-methyl, and 6-bromo positions using the described O-alkylation, C-H functionalization, and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds. This systematic approach, grounded in sound synthetic methodology and rigorous analytical validation, is essential for identifying lead candidates and advancing the development of new therapeutic agents.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.). General mechanism of C(sp³)
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
- BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- Campos, K. R., et al. (2020). Green Approach for Visible-Light-Induced Direct Functionalization of 2-Methylquinolines. The Journal of Organic Chemistry. [Link]
- Mphahlele, M. J., & Oyeyiola, A. O. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry. [Link]
- Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
- Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
- Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
- BenchChem. (n.d.).
- Szymański, P., et al. (2022).
- Gordon, C. P., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with.... [Link]
- ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
- ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. [Link]
- Geronikaki, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]
- ResearchGate. (n.d.). Quinolin-4-ones of plant origin with interesting biological properties. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Abonia, R., et al. (2021). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. [Link]
- Szymański, P., et al. (2022).
- Gherman, C. M., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank. [Link]
- Russian Journal of Organic Chemistry. (2012). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry.
- Heiskanen, J. P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. Journal of Organic Chemistry. [Link]
- Adu, J. A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
- Kumar, S., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry. [Link]
- BenchChem. (2025).
- Journal of Chemical Education. (1999). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Acta Pharmaceutica. (2009).
- ResearchGate. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]
- Heiskanen, J. P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. Journal of Organic Chemistry.
- ResearchGate. (2023).
- International Journal for Multidisciplinary Research. (2024).
- Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Patel, J. J., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
- Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.).
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- ResearchGate. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]
- ResearchGate. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Link]
- Advancing 6-bromo-7-[. (n.d.). Chwe7VWHNvJOAp2Y6nTEkTjlbmee6DI=)
Sources
- 1. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-alkoxy-8-hydroxyquinolines. (2007) | Juha P. Heiskanen | 20 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity in 6-Bromo-2-methylquinolin-4-ol synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-2-methylquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and industrially relevant methods for synthesizing quinolin-4-one scaffolds are the Conrad-Limpach and Gould-Jacobs reactions.[1] For this compound, the Conrad-Limpach synthesis is often preferred. This involves the reaction of 4-bromoaniline with an acetoacetic ester, followed by a high-temperature thermal cyclization.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
Low yields in quinolinone syntheses can often be attributed to several key factors:
-
Purity of Starting Materials: Ensure the 4-bromoaniline and your acetoacetic ester are of high purity, as impurities can lead to unwanted side reactions.[2]
-
Reaction Temperature: The thermal cyclization step is particularly sensitive to temperature. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials or the desired product.[1][3]
-
Choice of Solvent: For the thermal cyclization, a high-boiling, inert solvent is crucial for maintaining a consistent and sufficiently high temperature.[1]
-
Reaction Time: It is important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged heating.[3]
Q3: I am observing significant impurity formation. What are the likely side reactions?
Impurity formation is a common challenge. In the Conrad-Limpach synthesis, potential side reactions include:
-
Formation of a Crotonate: Under certain conditions, an alternative condensation reaction can occur, leading to the formation of a crotonate instead of the desired anilide intermediate.[4]
-
Self-condensation: The ketone starting material can undergo self-condensation, particularly under basic conditions.[2]
-
Product Decomposition: As mentioned, high temperatures can lead to the degradation of the final quinolinone product.[1]
Q4: What is the best method for purifying the final product?
Purification of this compound can be challenging due to its limited solubility. Common techniques include:
-
Recrystallization: This is often the most effective method. Suitable solvent systems may include high-boiling point solvents like diphenyl ether or Dowtherm A, followed by precipitation with a non-polar solvent like hexanes.[1][5]
-
Column Chromatography: While possible, it can be difficult due to the compound's polarity and low solubility in many common organic solvents.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Condensation Step (Formation of the Anilide Intermediate)
| Symptom | Potential Cause | Suggested Solution |
| Incomplete reaction (starting materials remain) | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal conditions.[3] |
| Formation of a crotonate side product | Reaction conditions favor the alternative condensation pathway. | The use of tert-butyl acetoacetate instead of ethyl acetoacetate can favor the formation of the desired anilide, as the evolving tert-butyl alcohol is less likely to interfere with the reaction.[4] |
| Reversibility of the reaction | The condensation reaction can be reversible. | The removal of the alcohol byproduct (e.g., ethanol) as it is formed can help to drive the reaction to completion.[6] |
Issue 2: Low Yield in the Thermal Cyclization Step
| Symptom | Potential Cause | Suggested Solution |
| Incomplete cyclization | Insufficient temperature or reaction time. | Ensure your experimental setup can safely and consistently reach the required temperature (often >250 °C).[1][3] Use a high-temperature thermometer and an appropriate heating apparatus. Monitor the reaction by TLC. |
| Product decomposition | The reaction temperature is too high, or the reaction time is too long. | Carefully control the temperature and reaction time. A thorough time-temperature study may be necessary to find the optimal balance between cyclization and degradation.[7] |
| Poor heat transfer | The reaction mixture is not being heated evenly. | Use a high-boiling, inert solvent such as mineral oil or diphenyl ether to ensure uniform heat distribution.[1] |
Issue 3: Difficulty in Product Isolation and Purification
| Symptom | Potential Cause | Suggested Solution |
| Product precipitates as a fine, difficult-to-filter solid | The product has low solubility and precipitates rapidly. | Allow the reaction mixture to cool slowly to encourage the formation of larger crystals. The use of a filter aid like Celite can also improve filtration.[8] |
| Product is a dark, tarry solid | Polymerization or significant side reactions have occurred due to excessively high temperatures. | Lower the reaction temperature and carefully monitor for product formation versus impurity generation. Ensure the purity of your starting materials.[8] |
| Product is difficult to recrystallize | The product has poor solubility in common recrystallization solvents. | Explore a range of high-boiling point solvents for recrystallization. A solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. |
Experimental Workflow and Methodologies
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Conrad-Limpach Synthesis
Step 1: Condensation of 4-Bromoaniline with Ethyl Acetoacetate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).
-
Heat the mixture with stirring in an oil bath at 110-120 °C for 1-2 hours.
-
Monitor the progress of the reaction by TLC to confirm the formation of the anilide intermediate.
-
After the reaction is complete, allow the mixture to cool to room temperature. The intermediate may solidify upon cooling.
Step 2: Thermal Cyclization
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, add a high-boiling inert solvent such as diphenyl ether or Dowtherm A.
-
Heat the solvent to 250-260 °C.
-
Slowly add the anilide intermediate from Step 1 to the hot solvent.
-
Maintain the reaction temperature at 250-260 °C for 30-60 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.
-
While still warm, carefully add a non-polar solvent such as hexanes or petroleum ether to the flask with stirring to precipitate the product.
-
Allow the mixture to cool completely to room temperature to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with the non-polar solvent to remove the high-boiling solvent.
-
Dry the resulting solid, crude this compound, in a vacuum oven.
Step 3: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot, high-boiling solvent.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
If necessary, cool the mixture further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
- Barluenga, J., & Palomas, D. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(14), 4235. [Link]
- Hirao, I., Yamaguchi, M., & Kawazoe, Y. (1981). STUDIES ON THE SYNTHESIS OF QUINOLINE. Chemical and Pharmaceutical Bulletin, 29(12), 3469-3474. [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
- Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
- AK Lectures. (n.d.). Malonic Ester Synthesis.
- Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-942. [Link]
- Institut Pasteur. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one.
- ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- PrepChem. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline.
- Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- Royal Society of Chemistry. (2017). AgNO3-catalyzed direct C–H arylation of quinolines by oxidative decarboxylation of aromatic carboxylic acids. Organic Chemistry Frontiers.
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines.
- National Center for Biotechnology Information. (1994). Cyclization reactions leading to beta-hydroxyketo esters. PubMed.
- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- National Center for Biotechnology Information. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- ACS Figshare. (n.d.). Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters.
- National Center for Biotechnology Information. (2009). Tandem beta-enamino ester formation and cyclization with o-alkynyl anilines catalyzed by InBr3: efficient synthesis of beta-(N-indolyl)-alpha,beta-unsaturated esters. PubMed.
- YouTube. (2020). Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Journal of the American Chemical Society. (n.d.). Copper-quinoline decarboxylation.
- ACS Publications. (n.d.). Decarboxylation of Malonic Acid in Quinoline and Related Media.
- BioOrganics. (n.d.). This compound.
- ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline.
- Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Royal Society of Chemistry. (n.d.). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications.
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. ablelab.eu [ablelab.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Quinolin-4-ol Derivatives
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the common and complex side reactions encountered during the synthesis of quinolin-4-ol derivatives. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues that can arise during quinolin-4-ol synthesis.
Q1: My overall yield is consistently low. What are the most common culprits?
A1: Low yields in quinolin-4-ol syntheses often trace back to one of three areas: incomplete reaction, product decomposition, or suboptimal reaction conditions.
-
Incomplete Cyclization: The thermal cyclization step, particularly in the Conrad-Limpach synthesis, requires very high temperatures, often around 250 °C, to proceed efficiently.[1][2][3] Insufficient heat can lead to a significant amount of unreacted intermediate.
-
Product Decomposition: While high temperatures are necessary for cyclization, prolonged heating or localized hotspots can cause the starting materials, intermediates, or the final product to decompose, often resulting in tar formation.[2][4]
-
Suboptimal Reagents or Solvents: The purity of your starting aniline and β-ketoester is critical. Furthermore, the choice of solvent in thermal cyclizations is paramount for effective heat transfer and maintaining a manageable reaction mixture.[2][5]
Q2: The reaction has produced a thick, unmanageable tar. What causes this and how can it be prevented?
A2: Tar formation is a frequent side reaction, especially in syntheses that employ high temperatures and strong acids.[6][7] It is typically the result of polymerization of reactants or intermediates.
-
Causality: At elevated temperatures, molecules can undergo undesired side reactions, leading to complex polymeric materials. This is particularly prevalent when the reaction is heated without a suitable solvent to dissipate heat evenly.[4]
-
Preventative Measures:
-
Use a High-Boiling Point Inert Solvent: Solvents like Dowtherm A, diphenyl ether, or even mineral oil are crucial.[1][2] They ensure uniform heating and prevent the reaction mass from solidifying, which would otherwise lead to charring.
-
Optimize Temperature and Time: Avoid excessive temperatures or prolonged heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.[8]
-
Q3: I've isolated an unexpected isomer of my desired quinolin-4-ol. How is this possible?
A3: Isomer formation is a classic challenge in quinoline synthesis and is almost always a result of competing reaction pathways governed by kinetic versus thermodynamic control.
-
Conrad-Limpach Synthesis: This reaction can yield either the 4-hydroxyquinoline (kinetic product) or the 2-hydroxyquinoline (thermodynamic Knorr product). The outcome is highly dependent on the temperature of the initial condensation between the aniline and the β-ketoester.[1][4][9]
-
Camps Cyclization: This reaction can produce quinolin-4-ones or quinolin-2-ones depending on which enolate is formed during the base-catalyzed intramolecular cyclization. The structure of the starting material and the reaction conditions dictate the regioselectivity.[2][10]
Part 2: Troubleshooting Guide for Specific Syntheses
This section provides detailed troubleshooting for the two most common synthetic routes to quinolin-4-ol derivatives.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[1][3] The initial reaction forms a β-aminoacrylate, which is then thermally cyclized at high temperatures to yield the quinolin-4-ol.[3]
Issue 1: Formation of the 2-Hydroxyquinoline Isomer (Knorr Product)
-
Symptom: Spectroscopic data (NMR, MS) of the final product does not match the desired 4-hydroxyquinoline but is consistent with the 2-hydroxy isomer.
-
Causality: The reaction pathway is dictated by the temperature of the initial condensation.
-
Low Temperature (e.g., Room Temp to ~100 °C): Favors the kinetic product. The aniline nitrogen attacks the keto group of the β-ketoester, leading to the β-aminoacrylate intermediate required for 4-hydroxyquinoline formation.[1][4]
-
High Temperature (e.g., >140 °C): Favors the thermodynamic product. The aniline attacks the ester group, forming a β-keto anilide, which then cyclizes to the more stable 2-hydroxyquinoline.[1][9]
-
-
Solution:
-
Control Initial Condensation Temperature: Perform the initial reaction between the aniline and β-ketoester at room temperature or with only gentle heating.
-
Monitor Intermediate Formation: Use TLC to confirm the formation of the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization step.
-
Issue 2: Incomplete Cyclization & Low Yield
-
Symptom: The final product is contaminated with a significant amount of the β-aminoacrylate intermediate. The overall yield is poor.
-
Causality: The electrocyclic ring-closing reaction has a high activation energy and requires sufficient thermal energy and an appropriate reaction environment.
-
Solution:
-
Select a High-Boiling Solvent: Use a solvent with a boiling point above 250 °C to ensure the reaction can be maintained at the target temperature.
-
Verify Temperature: Use a high-temperature thermometer or probe to confirm the internal reaction temperature.
-
Optimize Solvent Choice: While traditional solvents work well, some alternatives may offer advantages in terms of cost or ease of removal.
-
| Solvent | Boiling Point (°C) | Typical Yield (%) | Notes |
| Dowtherm A | 257 | ~65-95 | Eutectic mixture of diphenyl ether and biphenyl; excellent but can be expensive.[2][5] |
| Diphenyl Ether | 259 | ~60-90 | Effective, but solid at room temperature and has an unpleasant odor.[2][5] |
| Mineral Oil | > 275 | ~60-95 | Inexpensive but can be difficult to remove from the product during workup.[1][2] |
| 2,6-di-tert-butylphenol | 265 | ~65 | A less common but effective and less expensive alternative.[5] |
| 1,2,4-Trichlorobenzene | 214 | ~50 | Lower yield due to lower boiling point, but a viable option.[5] |
| (Data synthesized from literature reports, particularly from J. Org. Chem. 2005, 70, 10, 4124–4127)[5] |
Camps Cyclization
The Camps cyclization is the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to form a quinolin-4-ol or its isomeric quinolin-2-one.[10][11]
Issue: Formation of the Isomeric Quinolin-2-one
-
Symptom: A mixture of products is obtained, or the major product is identified as the undesired quinolin-2-one isomer.
-
Causality: The regiochemical outcome depends on which of the two possible enolates is formed by the base. This is an intramolecular aldol-type condensation.[2]
-
Path A (Desired): Deprotonation at the α-position of the ketone group (from the acetophenone moiety) leads to an enolate that attacks the amide carbonyl, forming the quinolin-4-one . This is generally favored by stronger bases.[2]
-
Path B (Side Reaction): Deprotonation at the α-position of the amide's acyl group leads to an enolate that attacks the ketone, forming the quinolin-2-one . This can be competitive, especially with weaker bases.[2]
-
-
Solution:
-
Choice of Base: Use a sufficiently strong base (e.g., NaOH, KOH in ethanol) to favor deprotonation at the more acidic α-keto position. Weaker bases may give mixtures.
-
Substrate Design: The structure of the starting material plays a significant role. If the acyl group on the amide is particularly prone to enolization, the side reaction may be more prevalent.
-
Part 3: Advanced Side Reactions & Troubleshooting
Issue: Unwanted N-Alkylation of the Quinolin-4-ol Product
-
Symptom: The final product shows a mass corresponding to the desired product plus an alkyl group (e.g., +14 for methyl, +28 for ethyl). This is often observed after purification.
-
Causality: Quinolin-4-ols exist in equilibrium with their quinolin-4-one tautomer. The nitrogen atom of the quinolone is nucleophilic and can be alkylated. Studies have shown that alkylation proceeds selectively on the nitrogen via an enolate intermediate.[12] This can occur if alkylating agents are present.
-
Contaminated Solvents: Using alcohols (e.g., methanol, ethanol) as solvents during purification via column chromatography on silica gel can sometimes lead to O- or N-alkylation under acidic conditions.
-
Workup Reagents: Quenching a reaction with an alkyl halide or other electrophilic reagent can lead to this side reaction if the quinolone anion is present.
-
-
Solution:
-
Avoid Reactive Solvents: During purification, especially on silica gel, avoid using alcohol-based eluents if your compound is sensitive. Use systems like ethyl acetate/hexanes or dichloromethane/ethyl acetate.
-
Careful Workup: Ensure that all reagents are fully quenched and that the pH is controlled before extraction to avoid generating a highly nucleophilic quinolone anion in the presence of unreacted electrophiles.
-
Purification Strategy: If N-alkylation is a persistent issue, consider purification by recrystallization instead of chromatography to avoid prolonged contact with potentially reactive stationary or mobile phases.
-
Part 4: Protocols & Methodologies
Protocol 1: General Procedure for Conrad-Limpach Synthesis
This protocol is a general guideline; specific temperatures and times may need optimization for your substrate.
-
Step 1: Condensation (Formation of β-Aminoacrylate)
-
In a round-bottom flask, combine the substituted aniline (1.0 equiv) and the β-ketoester (1.1 equiv).
-
Stir the mixture at room temperature for 2-4 hours, or with gentle heating (60-80 °C) if necessary. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.
-
Monitor the reaction by TLC until the aniline is consumed. Water is produced as a byproduct and can be removed under vacuum if desired.
-
-
Step 2: Thermal Cyclization
-
To the crude β-aminoacrylate intermediate, add a high-boiling point solvent (e.g., Dowtherm A or mineral oil, approx. 5-10 mL per gram of starting aniline).
-
Equip the flask with a reflux condenser and a thermometer.
-
Heat the mixture to ~250 °C in a heating mantle. The reaction is typically complete within 15-30 minutes at this temperature.
-
Cool the reaction mixture to below 100 °C. The product often precipitates upon cooling.
-
Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes or toluene) to reduce the viscosity of the oil, and collect the precipitated product by vacuum filtration.
-
Wash the solid product thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent.
-
Protocol 2: Troubleshooting Purification by Column Chromatography
Quinoline derivatives can be challenging to purify via silica gel chromatography due to their basic nitrogen.
-
Problem: The compound streaks badly (tails) on the TLC plate or decomposes on the column.
-
Cause: The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[13] This can lead to poor peak shape or acid-catalyzed decomposition.
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) or pyridine is sufficient.[13] This neutralizes the acidic sites on the silica gel.
-
Alternative Stationary Phase: Use a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for basic compounds.[13]
-
Reversed-Phase Chromatography: For less polar derivatives, reversed-phase silica (C18) can be an effective method, using solvents like acetonitrile/water or methanol/water.[13]
-
General Troubleshooting Workflow
References
- Gál, M., Huszthy, P., & Holly, S. (2002). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 45-50. [Link]
- Huff, B. E., LeTourneau, M. E., Martin, M. G., & St-Denis, Y. (2005). A Survey of Solvents for the Conrad−Limpach Synthesis of 4-Hydroxyquinolones. The Journal of Organic Chemistry, 70(10), 4124-4127. [Link]
- Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Reddy, V. P., Kumar, A., & Kumar, S. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2539-2544. [Link]
- Syguda, A., Wesołowska, O., & Michalak, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(2), 359. [Link]
- Sen, S., & Ghosh, S. C. (2018). Transition-Metal-Free Regioselective Alkylation of Quinoline N-Oxides via Oxidative Alkyl Migration and C−C Bond Cleavage of tert-/sec- Alcohols. European Journal of Organic Chemistry, 2018(48), 6898-6906. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Kumar, P., & Kumar, R. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
- Proulx, C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
- Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press. [Link]
- Shinde, A., Thakare, P. P., Nandurkar, Y., Chavan, A., Shaikh, A. L. N., & Mhaske, P. C. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Turkish Chemical Society Section A: Chemistry, 10(2), 423-436. [Link]
- Chem-Station. (2017). Camps Quinoline Synthesis.
- Wang, C. Y., & Liu, C. Y. (2021).
- Abellán-Victorio, A., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2024. [Link]
- Wikipedia contributors. (2022). Camps quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. (2005).
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
- Rojas, C., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Pharmaceuticals. [Link]
- ResearchGate. (n.d.). Scheme 3. Synthesis of quinolines by the Camps reaction 4 and the... [Link]
- Sviridova, A. G., et al. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 27(19), 6296. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... [Link]
- University of the Witwatersrand, Johannesburg. (2008). Synthesis of bisquinolines through conventional and unconventional energy sources. [Link]
- Egan, T. J. (2000). Bisquinoline antimalarials: their role in malaria chemotherapy. Journal of Pharmacy and Pharmacology, 52(5), 599-607. [Link]
- ResearchGate. (2025).
- ResearchGate. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 6-Bromo-2-methylquinolin-4-ol by Recrystallization
This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the purification of 6-Bromo-2-methylquinolin-4-ol. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a nuanced understanding of the compound's properties and the crystallization process. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental workflow.
Foundational Principles: Understanding the Compound and Technique
Physicochemical Properties of this compound
This compound is a heterocyclic compound often used as an intermediate in organic synthesis.[1][2] A critical feature is its existence in tautomeric equilibrium between the enol (quinolin-4-ol) and the more stable keto (quinolin-4-one) forms. This affects its polarity, solubility, and hydrogen bonding capabilities.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [3][4][5] |
| Molecular Weight | 238.08 g/mol | [3] |
| CAS Number | 103030-28-0 | [3][5] |
| Appearance | Typically a solid | [6] |
| IUPAC Name | 6-bromo-2-methyl-1H-quinolin-4-one | [3] |
| Hazards | Harmful if swallowed, Causes serious eye damage | [3] |
The Principle of Recrystallization
Recrystallization is a purification technique based on differential solubility.[7] The core principle is that the desired compound and its impurities have different solubility profiles in a given solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at its boiling point.[7][8][9] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[10]
Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized procedure. The optimal solvent or solvent system should be determined empirically through small-scale trials.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, N,N-dimethylformamide (DMF), or a mixed solvent system like ethanol/water) to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold.[8][9][11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, but avoid a large excess.[7][10]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[12] This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7][10]
-
Maximizing Yield: Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly to remove residual solvent. This can be done by air drying on the filter or by placing them in a vacuum desiccator.[12]
Workflow Diagram
Caption: General workflow for the recrystallization process.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound in a direct Q&A format.
❓ Issue 1: My compound separated as an oil instead of crystals. Why did this happen and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature above its melting point.[14][15] Impurities can depress the melting point of your compound, making this more likely.[14][16][17]
-
Causality: The high concentration of the solute in the hot solution effectively creates conditions where the saturation point is reached at a temperature where the compound's liquid state is more stable than its solid crystalline state.
-
Solutions:
-
Reheat and Dilute: Warm the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature of the solution.[14][18]
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to ensure gradual temperature reduction, which gives molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.[19]
-
❓ Issue 2: After cooling, no crystals have formed in the flask. What should I do?
A: The absence of crystals usually indicates one of two things: either too much solvent was used, or the solution is supersaturated.[18][20]
-
Causality: If the solution is not saturated at the lower temperature, the solute will simply remain dissolved. Supersaturation is a metastable state where crystallization is kinetically hindered and requires an energy input or nucleation site to begin.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[13][20]
-
Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[13][19]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[14] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[14][18]
-
❓ Issue 3: My final yield is very low. How can I improve recovery?
A: A low yield can result from several procedural errors.[13][14]
-
Causality: The most common causes are using an excessive volume of solvent (leaving a significant amount of product in the mother liquor), premature crystallization during hot filtration, or selecting a solvent in which the compound has significant solubility even when cold.[13][14]
-
Solutions:
-
Optimize Solvent Volume: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.[13]
-
Improve Filtration Technique: Ensure the funnel and receiving flask for hot filtration are pre-warmed to prevent the solution from cooling and depositing crystals on the filter paper.[12]
-
Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved.[13]
-
Recover a Second Crop: The mother liquor can be concentrated by boiling off some solvent and re-cooling to obtain a second, though likely less pure, batch of crystals.[14]
-
❓ Issue 4: My "purified" crystals are still colored. How do I remove colored impurities?
A: Persistent color indicates that the impurities have a similar solubility profile to your target compound or are present in high concentrations.
-
Causality: Highly conjugated molecules are often responsible for color and can co-crystallize with the product.
-
Solutions:
-
Use Activated Charcoal: Add a small amount (a spatula tip) of activated charcoal to the hot solution before the filtration step.[16] The charcoal adsorbs large, colored impurity molecules. Use it sparingly, as it can also adsorb your desired product and reduce yield.[14]
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.[17] Consider using a different solvent system that may have a better differential solubility for the impurity.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is a mixed-solvent recrystallization and when is it necessary? A mixed-solvent system is used when no single solvent meets the criteria for a good recrystallization (high solubility when hot, low when cold).[8] This technique involves a pair of miscible solvents: one in which the compound is very soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").[8][21] The compound is dissolved in a minimum of the hot "solvent," and the "antisolvent" is added dropwise until the solution becomes cloudy, indicating saturation.[21][22] A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[21]
Q2: How important is the rate of cooling? The cooling rate is critical for obtaining high-purity crystals. Slow, gradual cooling allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[10] Rapid cooling, such as immediately placing the hot flask in an ice bath, can cause the compound to precipitate quickly, trapping impurities within the solid and leading to a less pure product.[14]
Q3: What are the primary safety considerations? this compound is classified as harmful if swallowed and causes serious eye damage.[3] Always handle the compound with appropriate Personal Protective Equipment (PPE), including safety goggles and gloves.[23][24] Many organic solvents are flammable; therefore, heating should always be performed using a steam bath, heating mantle, or hot plate in a well-ventilated fume hood. Never use an open flame.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- University of York. Solvent Choice - Chemistry Teaching Labs.
- recrystalliz
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York.
- Reddit. (2013, February 3).
- RSC Education.
- Benchchem.
- Science Learning Center.
- University of Rochester.
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
- Mettler Toledo.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
- MIT OpenCourseWare.
- PubChem. This compound | C10H8BrNO | CID 2905902.
- Sigma-Aldrich. 6-Bromo-2-methylquinoline 97 877-42-9.
- Wikipedia.
- Chemchart. 6-Bromo-4-methylquinolin-2-ol (89446-19-5).
- Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- ChemScene.
- Biocyclopedia.
- Fisher Scientific.
- ChemicalBook. (2025, July 26).
- PubChemLite. This compound (C10H8BrNO).
- University of Rochester.
- Google Patents.
- University of York.
- Benchchem.
- BLD Pharm. 89446-19-5|6-Bromo-4-methylquinolin-2-ol.
- PubChemLite. 6-bromo-2-methylquinazolin-4-ol (C9H7BrN2O).
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
- Benchchem. Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.
- SciSpace.
- Guidechem. 6-broMo-4-hydroxyquinolin-2(1H)-one 54675-23-9 wiki.
- BioOrganics. This compound.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 5. BioOrganics [bioorganics.biz]
- 6. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. mt.com [mt.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. brainly.com [brainly.com]
- 17. reddit.com [reddit.com]
- 18. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 19. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 20. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 21. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemscene.com [chemscene.com]
- 24. fishersci.com [fishersci.com]
Troubleshooting low yields in the cyclization of β-ketoanilides
Technical Support Center: Cyclization of β-Ketoanilides
Welcome to the technical support center for troubleshooting the cyclization of β-ketoanilides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of these critical ring-forming reactions. Low yields, unexpected side products, and reaction failures are common hurdles. This resource provides in-depth, mechanistically-grounded solutions to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Section A: Foundational Issues & Starting Materials
Question 1: My cyclization reaction is giving a very low yield or has failed entirely. What are the most fundamental points to check first?
Answer: Before delving into complex mechanistic problems, it's crucial to verify the fundamentals of your experimental setup. Inefficient cyclization is often traced back to issues with the starting materials and reaction environment.
-
Purity of the β-Ketoanilide: The starting material must be of high purity. Impurities can interfere with catalysts, promote side reactions, or degrade under the reaction conditions. Confirm the structure and purity of your starting material using ¹H NMR, ¹³C NMR, and LC-MS before proceeding.
-
Reagent Quality and Stoichiometry:
-
Dehydrating Agents/Catalysts: For reactions like the Bischler-Napieralski or Knorr synthesis, the efficacy of the dehydrating acid (e.g., POCl₃, P₂O₅, PPA) is paramount.[1][2] Use freshly opened or properly stored reagents. Polyphosphoric acid (PPA) can absorb atmospheric moisture, reducing its activity.
-
Solvents: Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions. The presence of water can quench reagents and lead to hydrolysis of intermediates.[3]
-
-
Inert Atmosphere: Many cyclization reactions, particularly those involving sensitive intermediates or catalysts, benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions or quenching by atmospheric moisture.[3]
Question 2: I am attempting a Knorr quinoline synthesis, but the yield is poor, and I've isolated a mixture of isomers. What is the likely cause?
Answer: The Knorr quinoline synthesis, which converts β-ketoanilides into 2-hydroxyquinolines using strong acids, is highly sensitive to reaction conditions, particularly the amount of acid used.[4] The primary competing reaction is the formation of a 4-hydroxyquinoline isomer.
The mechanistic divergence depends on the protonation state of the β-ketoanilide intermediate.[4]
-
High Acid Concentration (e.g., large excess of PPA): In a large excess of a strong dehydrating acid like polyphosphoric acid (PPA) or triflic acid, a dicationic intermediate is favored, which proceeds to the desired 2-hydroxyquinoline.[4] High-yielding procedures often use neat PPA as both the catalyst and solvent.[5][6]
-
Low Acid Concentration: With smaller amounts of acid, a monocationic intermediate can form. This intermediate is susceptible to fragmentation into aniline and an acetophenone derivative. These fragments can then recombine in a separate pathway to form the 4-hydroxyquinoline side product.[4]
To favor the 2-hydroxyquinoline product, it is recommended to use a large excess of PPA and heat the mixture to ensure homogeneity and complete cyclization.[5]
Section B: Reaction Conditions & Reagents
Question 3: My Bischler-Napieralski type cyclization is not proceeding. What are the most critical parameters for this reaction?
Answer: The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines and is highly dependent on effective dehydration and the electronic nature of the aromatic ring.[1][7]
Key parameters to optimize include:
-
Choice of Dehydrating Agent: This is the most critical factor. Potent dehydrating agents are required to convert the amide carbonyl into a highly electrophilic intermediate (a nitrilium ion).[2][7]
-
Standard Reagents: Phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are the most common and effective choices.[2] For particularly stubborn substrates, using P₂O₅ in refluxing POCl₃ provides extremely powerful dehydrating conditions.[7]
-
Milder Conditions: For sensitive substrates, modern variations using triflic anhydride (Tf₂O) with a non-nucleophilic base can promote cyclization at lower temperatures.[1]
-
-
Aromatic Ring Activation: The cyclization is an intramolecular electrophilic aromatic substitution. Therefore, it is most effective with electron-rich aromatic rings (e.g., those bearing methoxy or other electron-donating groups).[1] Substrates with electron-withdrawing groups on the aromatic ring may fail to cyclize or require much harsher conditions.
-
Temperature and Solvent: The reaction is typically performed at elevated temperatures, often at the reflux temperature of a high-boiling inert solvent like toluene or xylene.[2][8]
Question 4: How do I select the appropriate solvent for my cyclization reaction?
Answer: Solvent choice can dramatically influence reaction success by affecting solubility, reaction rate, and even the reaction pathway.[3]
-
For Knorr Cyclizations: Polyphosphoric acid (PPA) often serves as both the acidic catalyst and the solvent medium. This solvent-free approach can lead to high yields and simple workups.[5]
-
For Bischler-Napieralski Reactions: Anhydrous, non-polar, high-boiling solvents like toluene, xylene, or acetonitrile are typically preferred to facilitate the high temperatures required for cyclization and to avoid interference with the dehydrating agent.[1][2]
-
For Pictet-Spengler Reactions: This reaction, which involves condensation of a β-arylethylamine with an aldehyde or ketone, can work in both protic and aprotic media, sometimes with superior yields in aprotic solvents.[9] For acid-catalyzed variants, solvents must be stable to the acid used. Recent methods have shown that solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both the solvent and a mild catalyst.[10]
Section C: Mechanistic Hurdles & Side Reactions
Question 5: My reaction has produced an unexpected carbazole instead of the expected dihydro-β-carboline from a Bischler-Napieralski reaction. How is this possible?
Answer: This is a fascinating and documented diversion from the expected Bischler-Napieralski pathway, particularly when using styrylacetamide-type substrates. Instead of the typical Plancher rearrangement of the spiroindolenine intermediate, a cascade reaction can occur.[11]
The proposed mechanism involves the formation of a nitrilium ion, which is attacked by the indole C3 position to form a spirocycle.[11] However, the presence of the styryl moiety allows for a tautomerization event that initiates a multi-step cascade involving electrocyclization and subsequent rearrangements, ultimately leading to an unexpected carbazole product.[11] This highlights that the structure of the starting β-ketoanilide can dramatically influence the reaction pathway, diverting it toward thermodynamically stable, unforeseen products.
Question 6: I am observing a significant amount of a styrene-like side product in my Bischler-Napieralski reaction. What is this, and how can I prevent it?
Answer: The formation of styrenes is a classic side reaction in the Bischler-Napieralski cyclization and is strong evidence for the presence of a nitrilium salt intermediate. This side reaction is known as a retro-Ritter reaction .[2]
The nitrilium ion intermediate, instead of undergoing the desired intramolecular cyclization, can fragment, eliminating the nitrile group and forming a stable, conjugated styrene derivative. This pathway is particularly favored if the resulting styrene is highly conjugated. To suppress this side reaction, one potential solution is to use the corresponding nitrile as the reaction solvent, which shifts the equilibrium away from the fragmentation pathway.[2]
Troubleshooting Workflow & Diagrams
A systematic approach is key to diagnosing issues with low yields. The following workflow provides a logical sequence of steps to identify and solve the problem.
Caption: A logical workflow for troubleshooting low-yield cyclization reactions.
Caption: Competing pathways in the Knorr quinoline synthesis.[4]
Data Summary Table
The choice of cyclization strategy depends heavily on the substrate and desired product. The table below summarizes typical conditions for common named reactions.
| Reaction Name | Substrate Type | Typical Reagents/Catalysts | Common Solvents | Typical Temperature | Ref. |
| Knorr Cyclization | β-Ketoanilide | H₂SO₄, Polyphosphoric Acid (PPA), Tf₂O | Neat PPA, H₂SO₄ | 80 - 110 °C | [4][5] |
| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅, Tf₂O | Toluene, Xylene, Acetonitrile | Reflux (80 - 140 °C) | [1][2][7] |
| Pictet-Spengler | β-Arylethylamine | Protic Acids (HCl, TFA), Lewis Acids | Protic or Aprotic Solvents, HFIP | Room Temp. to Reflux | [9][10][12] |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Optimization
This protocol is designed to test reaction parameters on a small scale (e.g., 50-100 mg) to conserve material while identifying optimal conditions.
-
Preparation: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar).
-
Reactant Addition: To a vial equipped with a magnetic stir bar, add the β-ketoanilide starting material (e.g., 0.2 mmol).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., 2 mL of toluene for a Bischler-Napieralski test).
-
Reagent Addition: At the appropriate temperature (e.g., 0 °C or room temperature), add the catalyst or dehydrating agent (e.g., POCl₃, 3 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 110 °C) and stir for the designated time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at set time intervals (e.g., every hour). Check for the disappearance of starting material and the appearance of the product spot.
-
Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction (e.g., by slowly adding it to a beaker of ice water).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Analyze the crude material by ¹H NMR and LC-MS to determine the conversion and identify major products.[3]
Protocol 2: Screening of Acid Catalysts for Knorr-Type Cyclization
-
Setup: Prepare three separate, dry reaction vials, each with a stir bar and 100 mg of the β-ketoanilide substrate.
-
Vial 1 (PPA): Add polyphosphoric acid (PPA, ~1 g) to the first vial. Heat to 80 °C and stir vigorously until the mixture is homogeneous.[5]
-
Vial 2 (H₂SO₄): To the second vial, carefully add concentrated sulfuric acid (1 mL).
-
Vial 3 (Tf₂O/TFA): To the third vial, add trifluoroacetic acid (TFA, 1 mL) as the solvent. Cool to 0 °C and add triflic anhydride (Tf₂O, 1.2 equivalents).
-
Reaction & Monitoring: Maintain all three reactions at 80 °C. Take a small aliquot from each reaction every 30 minutes, quench it in a saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate to monitor progress.
-
Analysis: After a set time (e.g., 2 hours), perform a full work-up on all three reactions. Analyze the crude product ratios by LC-MS or ¹H NMR to determine which condition provides the highest yield and selectivity for the desired 2-hydroxyquinoline product.
References
- 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. (n.d.). MDPI.
- Pictet–Spengler reaction. (2023, December 27). In Wikipedia.
- Knorr cyclisation of ω-amino-β-keto anilides to 4-aminoalkylquinolin-2-ones. (2024). ResearchGate.
- Intramolecular cyclization of alkynyl α-ketoanilides catalyzed by phosphazene base. (2024). Wiley Online Library.
- Knorr quinoline synthesis. (2023, May 26). In Wikipedia.
- Bischler–Napieralski reaction. (n.d.). Grokipedia.
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014, June 16). Chinese Chemical Letters.
- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
- A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. (2018). Scientific Reports.
- Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. (2023). ACS Organic & Inorganic Au.
- Optimisation of reaction conditions. (n.d.). ResearchGate.
- The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules.
- Bischler–Napieralski reaction. (2023, December 27). In Wikipedia.
- Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. (2021, March 31). Journal of the American Chemical Society.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Strategies for Preventing Byproduct Formation in Anilide Synthesis
Welcome to the Technical Support Center for anilide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation during the synthesis of anilides. Anilides are crucial intermediates in the pharmaceutical and agrochemical industries, and achieving high purity is paramount.[1][2] This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Oxidation and Discoloration
Q: My aniline starting material and reaction mixture are turning dark brown or black. What is causing this, and how can I prevent it?
A: This discoloration is a classic sign of aniline oxidation. Aniline and its derivatives are highly susceptible to air oxidation, which leads to the formation of intensely colored polymeric impurities and byproducts such as azoxybenzene and nitrobenzene.[3][4] The rate of oxidation can be influenced by factors like pH.[3]
Causality: The lone pair of electrons on the nitrogen atom of the amino group makes the aniline molecule electron-rich and thus easily oxidized. Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can initiate a cascade of oxidative reactions.
Troubleshooting & Prevention:
-
Inert Atmosphere: The most effective method to prevent oxidation is to exclude oxygen from your reaction.[5][6]
-
Protocol 1: Reaction Under Inert Atmosphere
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Degassing: Before use, purge your solvent by bubbling a steady stream of an inert gas (N₂ or Ar) through it for at least 15-20 minutes to remove dissolved oxygen.[3][5][6]
-
Apparatus Setup: Assemble your reaction apparatus while maintaining a positive pressure of the inert gas. A gas bubbler in the setup will help monitor the gas flow.
-
Reagent Addition: Dissolve your aniline and acylating agent in separate flasks using the degassed solvent. Transfer the solutions to the reaction flask via cannula or a dropping funnel.
-
Reaction & Work-up: Stir the reaction mixture under a constant blanket of inert gas.[6] Perform the work-up as quickly as possible to minimize air exposure.[5]
-
-
-
Use of Antioxidants: Small amounts of antioxidants like sodium bisulfite or zinc dust can be added to the reaction mixture to scavenge oxygen and reduce colored impurities.[3]
-
Proper Storage: Store aniline and its derivatives at low temperatures and protected from light to minimize degradation over time.[3]
Issue 2: Polysubstitution & Over-Reactivity
Q: I'm observing diacylation of my aniline, leading to a mixture of mono- and di-acylated products. How can I improve the selectivity for the desired mono-anilide?
A: Diacylation occurs when the initially formed mono-anilide undergoes a second acylation reaction. This is more likely to happen with highly reactive acylating agents or when using an excess of the acylating agent.
Causality: The nitrogen atom in anilines is a potent nucleophile. While the first acylation to form the anilide is generally fast, if reaction conditions are too forcing, a second acylation can occur.
Troubleshooting & Prevention:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of aniline to the acylating agent. If diacylation persists, a slight excess of the aniline can be used, with the unreacted starting material removed during work-up.[7]
-
Slow Addition: Add the acylating agent (e.g., acetyl chloride) slowly and dropwise to the solution of aniline, preferably at a reduced temperature (e.g., in an ice bath). This helps to control the reaction rate and prevent localized high concentrations of the acylating agent.
-
Choice of Acylating Agent: Consider using a less reactive acylating agent. For instance, acetic anhydride is generally less reactive than acetyl chloride and can provide better control over the reaction.
Table 1: Comparison of Common Acylating Agents
| Acylating Agent | Relative Reactivity | Byproduct | Considerations |
| Acyl Halides (e.g., Acetyl Chloride) | High | HCl | Highly reactive, may require a base to neutralize HCl. |
| Acyl Anhydrides (e.g., Acetic Anhydride) | Moderate | Carboxylic Acid | Less reactive than acyl halides, offering better control. |
| Carboxylic Acids | Low | Water | Requires an activating agent (e.g., carbodiimide).[1] |
Issue 3: Competing Ring Acylation (Friedel-Crafts Reaction)
Q: My reaction is yielding a significant amount of a byproduct that appears to be the result of acylation on the aromatic ring instead of the amino group. How can I favor N-acylation over C-acylation?
A: This side reaction is a Friedel-Crafts acylation of the aromatic ring. The amino group is a strong activating group, making the ortho and para positions of the aniline ring susceptible to electrophilic attack.[8][9] However, direct Friedel-Crafts reactions on anilines are often problematic because the basic amino group can react with the Lewis acid catalyst (like AlCl₃), deactivating the ring.[8][10][11]
Causality and Control:
The key to preventing C-acylation is to modulate the reactivity of the aniline. This is effectively achieved by protecting the amino group.
-
Amide Protection Strategy: Converting the aniline to an acetanilide (an amide) before attempting ring substitution is a common and effective strategy.[3][4][5] The acetyl group is electron-withdrawing, which moderates the activating effect of the nitrogen's lone pair on the ring.[4] This allows for more controlled and selective electrophilic aromatic substitution.[4][8] The protecting group can be removed later by hydrolysis.[4][5]
DOT Diagram: N-Acylation vs. C-Acylation
Caption: Desired N-acylation versus the competing C-acylation side reaction.
Issue 4: O-Acylation vs. N-Acylation in Hydroxyanilines
Q: I am working with an aminophenol (e.g., p-aminophenol) and observing O-acylation on the hydroxyl group in addition to the desired N-acylation. How can I selectively acylate the amino group?
A: In molecules with multiple nucleophilic sites, such as aminophenols, chemoselectivity becomes a critical challenge. Generally, the amino group is more nucleophilic than the hydroxyl group, which favors N-acylation under mild conditions.[12][13][14]
Causality: The relative nucleophilicity of the nitrogen and oxygen atoms determines the primary site of acylation. Nitrogen is generally a better nucleophile than oxygen in a similar chemical environment.[12] However, reaction conditions can significantly influence the outcome.
Troubleshooting & Prevention:
-
pH Control: The mantra "acidity favors O-acylation, while alkalinity favors N-acylation" is a useful guideline.[15]
-
For N-Acylation: Conducting the reaction under neutral or slightly basic conditions will keep the amino group as a free, potent nucleophile. The hydroxyl group is less likely to be deprotonated and thus less nucleophilic.
-
For O-Acylation: In a strongly acidic medium, the amino group gets protonated to form an ammonium salt (-NH₃⁺). This protonation effectively blocks its nucleophilicity, allowing the less basic hydroxyl group to be acylated.[15]
-
-
Reaction Conditions: For selective N-acylation, use mild conditions and shorter reaction times.[13] Prolonged reaction times or more forcing conditions can lead to the formation of the O-acylated byproduct.
DOT Diagram: Troubleshooting Workflow for Anilide Synthesis
Caption: A general troubleshooting workflow for common issues in anilide synthesis.
Purification of Anilides
Q: My crude product contains unreacted aniline and other byproducts. What is the best way to purify my anilide?
A: A combination of extraction and recrystallization is typically effective.
-
Acidic Wash: To remove unreacted aniline, you can perform a liquid-liquid extraction by washing the reaction mixture (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous acid solution (e.g., 1M HCl).[7] The aniline will be protonated to form anilinium chloride, which is soluble in the aqueous layer and can be separated. Your anilide product, being less basic, will remain in the organic layer.
-
Recrystallization: After the acidic wash, the crude anilide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).[16][17] This process is excellent for removing trace impurities and obtaining a highly crystalline, pure product.
References
- Google Patents. (1992). Process for the preparation of anilides.
- Pearson. (n.d.). Acylation of Aniline Explained.
- Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?
- Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- YouTube. (2022). Synthesis of aniline from benzamide using the Hoffman rearrangement reaction!
- Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?
- YouTube. (2015). Protection of Aniline Derivatives.
- Britannica. (2025). Aniline.
- Difference Between. (2020). Difference Between O Acylation and N Acylation.
- Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?
- ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides.
- ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
- Taylor & Francis Online. (n.d.). Aluminum-catalyzed efficient synthesis of anilides by the acylation of aryl amines under ultrasonic conditions.
- Google Patents. (2003). Method of friedel-crafts acylation of anilides.
- Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?
- PubChem. (n.d.). Aniline.
- ResearchGate. (n.d.). Aniline and Its Derivatives.
- Chemistry Stack Exchange. (2020). Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol.
- Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
- SlideShare. (n.d.). Synthesis of Acetanilide.
- Wikipedia. (n.d.). Aniline.
- ResearchGate. (2025). Aluminum-catalyzed efficient synthesis of anilides by the acylation of aryl amines under ultrasonic conditions.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US5130443A - Process for the preparation of anilides - Google Patents [patents.google.com]
- 17. biotage.com [biotage.com]
Technical Support Center: Resolving Peak Overlaps in HPLC Analysis of Quinolinone Isomers
Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into resolving one of the most common challenges in the analysis of quinolinone derivatives: the co-elution of isomers. This resource combines troubleshooting workflows, frequently asked questions, and detailed protocols to empower you to achieve baseline separation and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the separation of quinolinone isomers, providing the foundational knowledge needed to approach method development and troubleshooting effectively.
Q1: Why are quinolinone isomers so challenging to separate via HPLC?
Quinolinone isomers present a significant chromatographic challenge due to their profound structural similarity.[1] Quinoline itself is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[2][3] Isomers, such as positional isomers (e.g., 5-nitroquinoline vs. 8-nitroquinoline) or stereoisomers (enantiomers/diastereomers), have identical molecular weights and elemental compositions.[1][4][5]
The primary reasons for separation difficulty are:
-
Subtle Polarity Differences: Positional isomers often exhibit only minor differences in their dipole moments and overall polarity, leading to very similar retention times on traditional reversed-phase columns like C18.[1]
-
Similar pKa Values: The basic nitrogen atom in the quinoline ring means their ionization state is highly pH-dependent.[6] However, isomers frequently have very close pKa values, making it difficult to exploit ionization differences to achieve separation.[1] For example, the pKa of quinoline is approximately 4.9, while its isomer isoquinoline is about 5.4.[1] This proximity means that small changes in mobile phase pH may not be sufficient to induce a significant selectivity change.
-
Identical Hydrophobicity: The core aromatic structure is the primary driver of retention in reversed-phase chromatography. Since this core is identical among isomers, their hydrophobic interactions with a C18 stationary phase are nearly indistinguishable.
Q2: What are the three core chromatographic factors I can manipulate to resolve overlapping peaks?
The success of any separation is governed by the Resolution Equation , which demonstrates that resolution (Rs) is a function of three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k').[7]
-
Retention Factor (k'): This measures how long an analyte is retained on the column. If peaks are eluting too early near the void volume (low k'), there is simply not enough interaction time with the stationary phase for a separation to occur.[7][8] To fix co-elution with a low k', you must increase retention, typically by weakening the mobile phase (e.g., reducing the percentage of organic solvent in reversed-phase HPLC).[8]
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper, taller peaks, which are easier to resolve.[7] Efficiency can be increased by using columns with smaller particle sizes (e.g., UHPLC columns) or longer columns, though the latter increases analysis time.[9][10]
-
Selectivity (α): This is a measure of the separation in time or distance between the apexes of two peaks. Selectivity is the most powerful tool for resolving structurally similar isomers. [7] A selectivity of 1.0 means the peaks are completely co-eluting. To improve resolution, you must change the fundamental chemistry of the separation by altering the mobile phase (pH, organic modifier type) or the stationary phase chemistry.[7][9]
Q3: When should I move beyond a standard C18 column and what should I try next?
A standard C18 column separates primarily based on hydrophobicity. When dealing with isomers that have nearly identical hydrophobic character, a C18 phase may not provide sufficient selectivity.[11] If you have optimized your mobile phase on a C18 column and still have poor resolution, it's time to change the stationary phase chemistry to introduce different interaction mechanisms.[9]
| Stationary Phase | Primary Interaction Mechanism(s) | Ideal for Quinolinone Isomers When... |
| C18 (Octadecylsilane) | Hydrophobic (Van der Waals) interactions. | You have isomers with differences in hydrophobicity (e.g., different alkyl chain substituents). |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic, π-π interactions.[12] | You need to separate positional aromatic isomers. The electron-rich phenyl rings on the stationary phase can differentiate between subtle differences in the electron distribution of the quinolinone ring systems.[12] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, ion-exchange.[11] | You need to separate isomers with differences in shape, polarity, or basicity. PFP phases are highly effective for fused-ring systems and positional isomers that fail to separate on C18.[11] |
| Chiral Stationary Phase (CSP) | Enantiospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance).[13] | You are separating enantiomers (non-superimposable mirror images).[14][15] This is mandatory as enantiomers have identical physicochemical properties in a non-chiral environment. Macrocyclic glycopeptide and polysaccharide-based CSPs are common choices.[13][16] |
Troubleshooting Guide: From Co-elution to Baseline Resolution
This guide provides systematic workflows for tackling common peak overlap scenarios.
Issue 1: My quinolinone isomer peaks are completely co-eluting (Rs < 0.8). Where do I start?
Complete co-elution indicates a lack of selectivity (α ≈ 1). The initial goal is to find conditions that create any separation, which can then be optimized.
Workflow: Initial Method Scouting for Co-eluting Isomers
This workflow provides a logical progression from simple mobile phase adjustments to changing core column chemistry.
Caption: Troubleshooting workflow for co-eluting peaks.
Detailed Explanation:
-
Confirm Co-elution: A perfectly symmetrical peak can still hide two or more co-eluting compounds.[8] Use a Diode Array Detector (DAD) to perform a peak purity analysis across the peak. If the UV spectra at the upslope, apex, and downslope are not identical, co-elution is highly likely.[7][8] A mass spectrometer (MS) can also be used to check for different m/z values across the peak.[8] A shoulder or split peak is a more obvious sign of co-elution.[7][17]
-
Adjust Mobile Phase pH: For ionizable compounds like quinolinones, pH is the most critical mobile phase parameter influencing selectivity.[18] Even small differences in isomer pKa values can be exploited by adjusting the pH to a point where the ionization states of the two compounds differ most significantly.[19][20] (See Protocol 1 for a systematic approach).
-
Change Organic Modifier: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic, which can alter interactions with both the stationary phase and the analytes.[10]
-
Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, the issue is likely a lack of differential interaction with the stationary phase.[7][9] Switching from a C18 to a phenyl or PFP column introduces π-π and dipole-dipole interactions, which are often highly effective for separating aromatic positional isomers.[11][12] For enantiomers, a chiral stationary phase is non-negotiable.[16]
Issue 2: My peaks are partially resolved (0.8 < Rs < 1.5), but I need baseline separation (Rs ≥ 1.5). How do I optimize?
Partial overlap means you have some selectivity (α > 1), but it's not enough. Here, you can fine-tune all three parameters of the resolution equation.
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol details a structured approach to finding the optimal pH for separating ionizable quinolinone isomers.
Objective: To determine the mobile phase pH that provides the maximum selectivity (α) for the critical isomer pair.
Materials:
-
HPLC system with UV/DAD detector
-
Analytical column (e.g., C18, Phenyl-Hexyl)
-
Mobile phase A: Water with buffer (e.g., 10mM phosphate or acetate)
-
Mobile phase B: Acetonitrile or Methanol
-
Acids (e.g., phosphoric acid, formic acid) and Bases (e.g., triethylamine, ammonium hydroxide) for pH adjustment.
-
Calibrated pH meter.
Procedure:
-
Initial Run: Start with your current method or a generic starting point (e.g., 50:50 Organic:Aqueous) at a neutral pH (e.g., pH 7.0).
-
Acidic Range Screening: Prepare buffered mobile phase A at several pH points in the acidic range. A good starting range is pH 2.5, 3.5, and 4.5. The pKa of quinoline is ~4.9, so testing below, near, and above this value is critical.[1]
-
Analysis: For each pH value, inject your sample and record the retention times of the isomers.
-
Data Evaluation: Calculate the selectivity factor (α) for the isomer pair at each pH.
-
Basic Range Screening (Optional): If resolution is still poor and your column is stable at higher pH (e.g., a hybrid or polymer-based column), you can explore the pH range from 7.0 to 9.0.
-
Caution: Standard silica-based columns are generally not stable above pH 8. Always check the column manufacturer's specifications.[22]
-
-
Optimization: Identify the pH that provided the highest selectivity. Perform finer pH adjustments around this point (e.g., in 0.2 pH unit increments) to pinpoint the optimal condition.
-
Final Adjustment: Once the optimal pH is locked, fine-tune the organic modifier percentage (%B) to achieve a suitable retention factor (k' between 2 and 10) for the resolved peaks.[10]
Advanced Strategies & Workflows
Stationary Phase Screening Protocol
When mobile phase optimization is exhausted, a systematic evaluation of different column chemistries is the next logical step.
Workflow: Systematic Stationary Phase Screening
Caption: A logical workflow for selecting an optimal stationary phase.
This systematic approach ensures that you are making a data-driven decision about the most promising stationary phase chemistry before investing significant time in further method development. By keeping the mobile phase and temperature constant, any changes in retention and selectivity can be directly attributed to the differing interactions provided by the column packing material.[9]
References
- Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. Axion Labs.
- Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. PubMed.
- Quantitative structure-chromatographic retention correlations of quinoline derivatives. PubMed.
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International.
- Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate.
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. ResearchGate.
- Resolving co-elution problems in chromatographic analysis of alkylphenols. BenchChem.
- Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. ResearchGate.
- Phenyl Stationary Phases for HPLC. Element Lab Solutions.
- Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
- Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressuriz.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.
- Reversed-phase HPLC Separation of Quinine and its Diastereoisomer Quinidine in Pharmaceutical Tablets.
- Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC.
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- The Critical Role of Mobile Phase pH in Chromatography Separations.
- Quinoline: Structure, Properties & Uses Explained. Vedantu.
- Quinoline | Description, Drugs, & Uses. Britannica.
- Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Peak Splitting in HPLC: Causes and Solutions. Separation Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 3. Quinoline | Description, Drugs, & Uses | Britannica [britannica.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. youtube.com [youtube.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. researchgate.net [researchgate.net]
- 20. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 21. researchgate.net [researchgate.net]
- 22. bvchroma.com [bvchroma.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines
Welcome to the Technical Support Center for the analysis of substituted quinolines using Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolines are a cornerstone class of heterocyclic compounds, forming the structural basis for a vast array of pharmaceuticals and natural products.[1][2] Elucidating the precise substitution patterns on the quinoline ring is critical for understanding structure-activity relationships (SAR) and advancing drug discovery programs.[1]
This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex and overlapping NMR spectra of these molecules. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the intricacies of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?
A1: Signal overlapping in the aromatic region (typically 6.5-9.0 ppm) is a common challenge with substituted quinolines.[3] When a 1D ¹H NMR spectrum is insufficient for a complete assignment, a suite of 2D NMR techniques is essential for unambiguous structural elucidation.[4][5]
-
COSY (Correlation Spectroscopy): This should be your first step. A COSY experiment reveals correlations between protons that are coupled to each other, usually through two or three bonds.[3] This allows you to trace proton connectivity within a spin system, effectively differentiating signals even when they overlap in the 1D spectrum.[3]
-
TOCSY (Total Correlation Spectroscopy): If you need to identify all protons belonging to a single spin system, even those not directly coupled, TOCSY is a powerful tool. It's particularly useful for confirming the structure of substituent groups.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached.[6] By spreading the signals across the much wider ¹³C chemical shift range, HSQC can resolve severely overlapping proton resonances.[3][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is invaluable for piecing together the molecular fragments. It shows correlations between protons and carbons over two or three bonds, which is crucial for placing substituents that lack protons (e.g., -NO₂, -Cl, -OH).[3][7]
Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?
A2: Substituents dramatically alter the electronic environment of the quinoline ring, leading to predictable shifts in NMR signals.[3]
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase the electron density on the ring. This "shielding" effect causes the signals of nearby nuclei to shift upfield (to a lower ppm value).[3]
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂ and -CN decrease the electron density on the ring. This "deshielding" effect results in a downfield shift (to a higher ppm value) for nearby nuclei.
The position of the substituent is also critical. The effect is generally strongest at the ortho and para positions relative to the substituent.[3]
Q3: The chemical shifts of my quinoline derivative are changing with sample concentration. Why is this happening?
A3: Quinolines are known to exhibit concentration-dependent chemical shifts in ¹H NMR.[8] This is primarily due to intermolecular interactions, specifically π-π stacking and dipole-dipole interactions between the quinoline molecules in solution.[3][8] As the concentration increases, the molecules tend to form stacked aggregates, which can create shielding or deshielding effects on the protons, causing their chemical shifts to change.[3][8] To obtain reproducible results, it is advisable to use a consistent and relatively dilute concentration for all related samples.
Troubleshooting Guides
Problem 1: Ambiguous Assignment of Protons on the Carbocyclic Ring
Even with 2D NMR, distinguishing between protons on the benzene portion of the quinoline (C5-C8) can be challenging, especially in polysubstituted derivatives.
Solution: Nuclear Overhauser Effect (NOE) Spectroscopy
NOE-based experiments, such as 1D NOE difference spectroscopy or 2D NOESY, are powerful tools for determining spatial proximity between protons.
Key Insight: The H8 proton is in close proximity to the H2 proton due to the peri-effect of the nitrogen lone pair.[1] An NOE correlation between H8 and H2 can be a definitive marker for the assignment of H8. Once H8 is identified, the remaining protons on that ring can often be assigned through their coupling patterns in the COSY spectrum.
Experimental Protocol: 1D NOE Difference Spectroscopy
-
Sample Preparation: Prepare a sample of your purified substituted quinoline (5-10 mg) in a suitable deuterated solvent (~0.6 mL). It is highly recommended to degas the sample using the freeze-pump-thaw technique to remove dissolved oxygen, which can interfere with the NOE effect.[9]
-
Acquire a Standard ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum to identify the chemical shifts of the protons you wish to irradiate.
-
Set up the 1D NOE Experiment:
-
Select a well-resolved signal corresponding to a proton you can confidently assign (e.g., H2).
-
Set up a selective irradiation experiment for this proton.
-
Acquire a spectrum with irradiation and a control spectrum without irradiation.
-
-
Data Processing and Analysis:
-
Subtract the control spectrum from the irradiated spectrum.
-
The resulting difference spectrum will show positive signals for protons that are spatially close to the irradiated proton. An enhancement of the H8 signal upon irradiation of H2 would confirm their proximity.
-
Problem 2: Difficulty in Distinguishing Between Isomeric Substitution Patterns
You have synthesized a monosubstituted quinoline, but you are unsure if the substituent is at the 6- or 7-position. The ¹H NMR shows two distinct spin systems, but their exact placement is unclear.
Solution: Long-Range ¹H-¹³C Coupling (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this challenge. By observing correlations over 2 and 3 bonds, you can unambiguously connect the substituent to the quinoline core.
Causality: The number of bonds separating a proton and a carbon determines whether a correlation will be observed in an HMBC spectrum. For example, the protons of a methyl substituent will show a 3-bond correlation to the ring carbon at the ortho position and a 2-bond correlation to the carbon to which it is directly attached.
Workflow for Isomer Differentiation
Caption: Workflow for differentiating 6- and 7-substituted quinoline isomers using HMBC.
Data Presentation: Typical NMR Data for Unsubstituted Quinoline
The following tables provide a reference for the typical chemical shifts and coupling constants of unsubstituted quinoline. Note that these values can vary with the solvent and concentration.
Table 1: ¹H and ¹³C Chemical Shifts of Unsubstituted Quinoline in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 8.92 | 151.3 |
| 3 | 7.48 | 122.1 |
| 4 | 8.30 | 136.6 |
| 5 | 8.05 | 130.1 |
| 6 | 7.48 | 127.3 |
| 7 | 8.05 | 129.2 |
| 8 | 8.05 | 128.0 |
| 4a | - | 130.3 |
| 8a | - | 149.4 |
Data compiled from publicly available spectral data.[10]
Table 2: ¹H-¹H Coupling Constants (J) for Unsubstituted Quinoline
| Coupling | Value (Hz) |
| J₂,₃ | 4.2 |
| J₂,₄ | 1.7 |
| J₃,₄ | 8.2 |
| J₅,₆ | 8.4 |
| J₅,₇ | 1.5 |
| J₆,₇ | 6.9 |
| J₆,₈ | 1.0 |
| J₇,₈ | 8.2 |
Note: The relative signs of the coupling constants in the heterocyclic ring are the same.[11]
Experimental Protocols
Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum
This protocol outlines the essential steps for setting up a standard COSY experiment to establish proton-proton correlations.[3]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted quinoline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solution is clear and free of particulate matter. Filter if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup (1D ¹H Spectrum):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard 1D ¹H spectrum.
-
Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or the residual solvent peak).
-
Determine the spectral width that encompasses all proton signals of interest.
-
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence program.
-
Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions based on the 1D spectrum.
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will improve resolution but increase the experiment time.
-
Set the number of scans (NS) per increment (e.g., 2, 4, or 8). Increase for more dilute samples to improve the signal-to-noise ratio.
-
Set the receiver gain automatically.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After acquisition, perform a 2D Fourier transform.
-
Apply a window function (e.g., sine-bell) in both dimensions to enhance peak shape.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce noise and artifacts.
-
Calibrate the axes using the 1D spectrum.
-
-
Analysis:
-
The 1D spectrum appears on the diagonal.
-
Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.
-
Trace the connectivities by "walking" along the cross-peaks.
-
Logical Flow for Structure Elucidation
The following diagram illustrates a logical approach to elucidating the structure of a substituted quinoline using a combination of NMR techniques.
Caption: A logical workflow for the structure elucidation of substituted quinolines using NMR.
References
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 11, Issue 10, pp. 885-919). Bentham Science Publishers.
- Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769.
- Williamson, R. T. (2003).
- Seaton, P. J., & Williamson, R. T. (1999). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Nanalysis. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3).
- Seaton, P. J., & Williamson, R. T. (1999). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
- Canadian Science Publishing. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE.
- Bîcu, E., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(12), 3788.
- Seaton, P. J., & Williamson, R. T. (1999). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- De-Donno, A., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459.
- Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy.
- Australian National University NMR/EPR Facility. (n.d.). Guide to NOE Experiments.
- Bîcu, E., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
- Chegg. (2019). Solved 1 Chapter 10.3 Problems in 2D NMR Problem 312 The IH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
- 7. mdpi.com [mdpi.com]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Guide to NOE Experiments [bloch.anu.edu.au]
- 10. Solved 1 Chapter 10.3 Problems in 2D NMR Problem 312 The IH | Chegg.com [chegg.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Enhancing Quinoline Synthesis Reaction Rates
Welcome to the technical support center for catalytic quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accelerating and optimizing quinoline synthesis. Here, you will find structured troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Overcoming Common Catalytic Hurdles
This section addresses specific problems that can arise during catalytic quinoline synthesis, providing causal explanations and actionable solutions to get your reaction back on track.
Q1: My reaction yield is consistently low despite using a catalyst. What are the primary factors to investigate?
Low yields in catalytic quinoline syntheses are a frequent challenge and can stem from several factors beyond simply adding a catalyst.[1] Key areas to investigate include:
-
Catalyst Activity and Loading: The choice of acid or base catalyst is crucial and highly dependent on the specific substrates.[2] An inappropriate or deactivated catalyst may fail to promote the reaction efficiently. Ensure your catalyst is fresh and consider optimizing the loading; too little may result in incomplete conversion, while too much can sometimes promote side reactions.
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed at an efficient rate. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[2] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[2] Modern, highly active catalysts may even allow the reaction to proceed at ambient temperatures.[3][4]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, strong electron-withdrawing groups on an aniline can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and requiring a more potent catalytic system or harsher conditions.[2]
-
Presence of Water: In many acid-catalyzed syntheses, such as the Skraup or Friedländer reactions, water is produced as a byproduct. This water can inhibit the catalyst or shift the reaction equilibrium unfavorably.[2] Using anhydrous reagents and solvents, or employing a setup to remove water (like a Dean-Stark apparatus), can significantly improve yields.
Q2: I'm observing significant tar formation in my Skraup synthesis. How can this be minimized?
Tar formation is a notorious side reaction in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[5]
-
Use a Moderator: The classic solution is to add a moderator to make the reaction less violent. Ferrous sulfate (FeSO₄) is commonly used for this purpose as it smooths the exothermic process.[5][6] Boric acid can also be effective.[5]
-
Control Reagent Addition: The reaction's extreme exothermicity must be managed. Add the concentrated sulfuric acid slowly and incrementally while providing efficient cooling (e.g., with an ice bath).[5]
-
Ensure Efficient Stirring: Vigorous stirring is critical to dissipate heat and prevent localized hotspots where polymerization is initiated.[5]
-
Purification Strategy: Expect a tarry crude product. A standard and effective purification method is steam distillation, which separates the volatile quinoline product from non-volatile tars, followed by extraction and distillation under reduced pressure.[2]
Q3: My Friedländer synthesis using an unsymmetrical ketone is producing a mixture of regioisomers. How can catalyst selection improve regioselectivity?
Regioselectivity is a common challenge when one of the reactants has two different α-methylene groups available for condensation.[7] The catalyst plays a pivotal role in directing the reaction pathway.
-
Mechanism of Control: The reaction can proceed through two main pathways: an initial aldol condensation or the formation of a Schiff base.[8] The choice of catalyst (acidic vs. basic) and its specific properties can favor one pathway over the other.
-
Lewis Acid Catalysis: Certain metal salt Lewis acids have been shown to provide excellent selectivity. For instance, in the reaction of 2-aminobenzophenone with ethyl acetoacetate, Indium(III) triflate (In(OTf)₃) emerged as a highly effective catalyst for the exclusive formation of the desired Friedländer product, outperforming many other metal triflates, perchlorates, and halides.[9][10] The Lewis acid is thought to coordinate to the carbonyl oxygen atoms, influencing the sterics and electronics of the subsequent cyclization.
Frequently Asked Questions (FAQs)
This section covers broader questions regarding catalyst selection, mechanisms, and modern approaches to enhance quinoline synthesis reaction rates.
Q1: What are the main classes of catalysts for quinoline synthesis, and how do I choose one?
Catalysts for quinoline synthesis can be broadly categorized, with the choice depending heavily on the specific named reaction (e.g., Friedländer, Combes, Skraup) and the nature of the substrates.
-
Brønsted Acids: These are traditional proton-donating catalysts.
-
Lewis Acids: These are electron-pair acceptors that activate carbonyl groups.
-
Examples: Zinc chloride (ZnCl₂), Indium(III) triflate (In(OTf)₃), Scandium(III) triflate (Sc(OTf)₃), various metal halides and perchlorates.[9][10][14]
-
Best for: The Friedländer synthesis, where they excel at activating the 2-aminoaryl ketone and promoting selective condensation.[11][15] They often allow for milder reaction conditions compared to strong Brønsted acids.[10]
-
-
Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the reaction mixture.
-
Examples: Zeolites, metal-organic frameworks (MOFs), Nafion (a sulfonic acid functionalized polymer), nanocatalysts (e.g., based on Fe, Cu, Ru, Ni).[16][17][18][19]
-
Best for: "Green chemistry" applications where catalyst reusability and avoidance of corrosive, soluble acids are priorities. They have been successfully applied to the Friedländer synthesis, offering high yields under solvent-free or mild conditions.[20][21]
-
Q2: How do Lewis acids mechanistically enhance the Friedländer reaction rate?
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8] Lewis acids (LA) dramatically accelerate this process primarily by activating the carbonyl group of the 2-aminoaryl ketone.
The mechanism involves:
-
Carbonyl Activation: The Lewis acid coordinates to the oxygen atom of the ketone, withdrawing electron density and making the carbonyl carbon significantly more electrophilic.
-
Facilitated Condensation: This heightened electrophilicity accelerates the nucleophilic attack from the enol or enolate form of the second carbonyl compound (the one with the α-methylene group).
-
Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular cyclization (attack of the amino group on the other carbonyl) followed by dehydration to form the stable aromatic quinoline ring. The Lewis acid is regenerated and can participate in another catalytic cycle.
Q3: What are the primary advantages of using modern heterogeneous catalysts?
The shift towards heterogeneous catalysts in quinoline synthesis aligns with the principles of green chemistry. Their main advantages over traditional homogeneous acids include:
-
Ease of Separation: Being in a different phase (usually solid) from the reaction mixture (liquid), they can be easily removed by simple filtration, eliminating the need for complex aqueous workups and extractions.[18]
-
Reusability: Many heterogeneous catalysts can be recovered, washed, and reused for multiple reaction cycles, which significantly reduces cost and waste.[19][20]
-
Reduced Corrosion and Waste: Solid acids are generally less corrosive to equipment than strong mineral acids like H₂SO₄. They also minimize the production of acidic waste streams.
-
Potentially Milder Conditions: Many modern nanocatalysts and MOFs exhibit very high activity, enabling reactions to proceed at lower temperatures and shorter times, which can improve selectivity and reduce energy consumption.[18][21]
Q4: How does the catalyst function in the Combes synthesis?
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[12][13] The acid catalyst, typically H₂SO₄ or PPA, plays two critical roles:
-
Formation of the Enamine Intermediate: The acid first protonates one of the carbonyl groups of the β-diketone. This activation facilitates the nucleophilic attack by the aniline nitrogen. Subsequent dehydration leads to the formation of a key Schiff base/enamine intermediate.[12][22]
-
Catalyzing the Cyclization: The enamine intermediate then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The protonated enamine acts as the electrophile, attacking the electron-rich aniline ring to close the second ring of the quinoline system. A final dehydration step, also acid-catalyzed, yields the aromatic quinoline product.[12] The ring-closure is typically the rate-determining step.[12]
Data Summary & Experimental Protocols
Catalyst Performance in Friedländer Synthesis
The following table summarizes the performance of various catalysts for the Friedländer synthesis of substituted quinolines, demonstrating the impact of catalyst choice on reaction efficiency.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| In(OTf)₃ | 1 | None | 100 | 15 min | 92 | [9][10] |
| Sc(OTf)₃ | 1 | None | 100 | 15 min | 91 | [10] |
| Er(OTf)₃ | 1 | None | 100 | 15 min | 90 | [10] |
| Cu(NO₃)₂ · 3H₂O | 10 | Ethanol | 80 | 30 min | 95 | [11] |
| MgCl₂ · 6H₂O | 10 | Ethanol | 80 | 1.5 h | 92 | [11] |
| TsOH · H₂O | 20 | Ethanol | 80 | 1.5 h | 94 | [11] |
| Nafion NR50 | 20 wt% | Ethanol | 130 (MW) | 10 min | 94 | [17] |
| MIL-53(Al) | 10 wt% | None | 100 | 4 h | >95 | [21] |
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol describes a modified Skraup synthesis designed to control the highly exothermic nature of the reaction.[5][23]
Materials:
-
Aniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (oxidant and solvent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (moderator)
Procedure:
-
Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: While stirring vigorously in a fume hood, cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid through the condenser at a rate that maintains a controllable internal temperature.
-
Heating: Once the addition is complete, gently heat the mixture. The reaction will become exothermic. Be prepared to remove the heat source to maintain control. Once the initial exotherm subsides, heat the mixture to reflux for 3-4 hours.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water to dilute it.
-
Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the excess acid and liberate the quinoline base.
-
Purification: The crude quinoline is best purified by steam distillation to separate it from tarry residues.[2] Collect the distillate, extract the quinoline with an organic solvent (e.g., toluene), dry the organic layer over anhydrous sodium sulfate, and purify further by distillation under reduced pressure.
Protocol 2: In(OTf)₃-Catalyzed Friedländer Synthesis (Solvent-Free)
This protocol utilizes a highly efficient Lewis acid catalyst under solvent-free conditions for a green and rapid synthesis.[9][10]
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)
-
Carbonyl compound with α-methylene group (e.g., ethyl acetoacetate) (1.1 mmol)
-
Indium(III) Triflate (In(OTf)₃) (0.01 mmol, 1 mol%)
Procedure:
-
Charging Reactants: To a clean, dry reaction vial, add the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the In(OTf)₃ catalyst.
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 100°C.
-
Monitoring: Stir the mixture for 15-30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: The product can often be purified directly by flash column chromatography on silica gel without an aqueous work-up, affording the desired quinoline in high yield and purity.
References
- BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step. BenchChem Technical Support. URL
- Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. URL
- Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. URL
- Li, G., et al. (2018).
- Al-Ostoot, F.H., et al. (2024).
- Chauhan, D., & Sharma, A. K. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. URL
- Chauhan, D., & Sharma, A. K. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. URL
- BenchChem. (2025).
- Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). URL
- Sravanthi, V., et al. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. NIH. URL
- Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing. URL
- Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. URL
- ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. URL
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. URL
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry. URL
- Wang, L., et al. (2018). Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. Taylor & Francis Online. URL
- Pisarek, M. A., & Dzięgielewski, M. (2021).
- Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. URL
- Cohn, E. J. (1930). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society. URL
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. URL
- Ganesamoorthy, S., et al. (2024). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Journal of the Indian Chemical Society. URL
- Organic Chemistry Explained. (2021). Skraup Quinoline Synthesis Mechanism. YouTube. URL
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. URL
- Varvounis, G. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. URL
- J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific. URL
- PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. URL
- BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. BenchChem Technical Support. URL
- Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. URL
- Combes Quinoline Synthesis. (n.d.). Combes Quinoline Synthesis. URL
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support. URL
- Wikipedia. (n.d.). Skraup reaction. Wikipedia. URL
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- Quimica Organica.org. (n.d.). Combes synthesis of quinolines. Quimica Organica.org. URL
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Combes synthesis of quinolines [quimicaorganica.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ias.ac.in [ias.ac.in]
- 22. iipseries.org [iipseries.org]
- 23. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized 6-Bromo-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 6-Bromo-2-methylquinolin-4-ol, a quinoline derivative with significant potential in medicinal chemistry, rigorous purity analysis is paramount. Any component of the new drug substance that is not the defined chemical entity is considered an impurity.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities, with defined thresholds for reporting, identification, and qualification.[1][2][3][4][5]
This guide provides a comprehensive comparison of analytical and purification methodologies crucial for establishing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a framework for selecting the most appropriate techniques for your research and development needs.
The Synthetic Landscape: Predicting Potential Impurities
This compound is commonly synthesized via the Conrad-Limpach reaction.[6][7] This process involves the condensation of an aniline (4-bromoaniline) with a β-ketoester (e.g., ethyl acetoacetate) followed by a high-temperature thermal cyclization.[7][8][9]
Understanding this pathway is critical as it allows us to anticipate potential process-related impurities:
-
Starting Materials: Unreacted 4-bromoaniline and ethyl acetoacetate.
-
Intermediates: Incompletely cyclized Schiff base or β-aminoacrylate intermediates.
-
Isomeric Byproducts: The related Knorr synthesis can yield 2-hydroxyquinoline isomers under different reaction conditions.
-
Degradation Products: Formed during the high-temperature cyclization step.
This predictive analysis informs the selection of analytical techniques capable of resolving the target compound from these structurally similar molecules.
A Multi-Pronged Approach to Purity Determination
No single analytical method can provide a complete purity profile. A robust analysis relies on orthogonal techniques—methods that measure different chemical properties—to build a comprehensive and trustworthy assessment.
HPLC is an indispensable tool for purity testing, adept at separating and quantifying components in a mixture.[10] Its high resolution and sensitivity make it ideal for detecting trace-level impurities.
Why it's chosen:
-
Quantitative Accuracy: HPLC, particularly with UV detection, provides precise quantification of the main peak area relative to impurity peaks, allowing for the calculation of percent purity.
-
Versatility: Reversed-phase HPLC is well-suited for separating moderately polar compounds like quinolinol derivatives from both more polar and less polar impurities.[11]
-
Validation: HPLC methods can be rigorously validated for parameters like selectivity, precision, accuracy, and linearity, as required by regulatory standards.[12]
Table 1: Illustrative HPLC Purity Data for this compound
| Peak ID | Retention Time (min) | Area (%) | Impurity Classification |
| 1 | 3.5 | 0.08 | Unidentified Impurity |
| 2 | 5.2 | 99.75 | This compound |
| 3 | 6.8 | 0.12 | Specified Impurity (e.g., starting material) |
| 4 | 8.1 | 0.05 | Unidentified Impurity |
Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides definitive structural information by measuring the mass-to-charge ratio of ionized molecules.[13][14]
Why it's chosen:
-
Impurity Identification: When an impurity peak is detected in HPLC, LC-MS can provide its molecular weight, which is a critical first step in structural elucidation.[13][14] High-resolution mass spectrometry (HRMS) can even help determine the elemental composition.
-
Confirmation of Identity: MS confirms the molecular weight of the synthesized target compound, verifying a successful synthesis.
-
Sensitivity: GC-MS, in particular, is highly sensitive for volatile or semi-volatile impurities that may not be readily detected by HPLC.[15][16]
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule.[17] Quantitative NMR (qNMR) is increasingly recognized as a primary method for purity determination, rivaling and complementing traditional chromatographic methods.[18][19][20]
Why it's chosen:
-
Structural Verification: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and identifying the desired product.
-
Quantitative Purity: qNMR can determine the purity of a compound by integrating the signals of the analyte against a certified internal standard of known purity.[19] This provides a direct measure of mass purity.
-
Detection of "Invisible" Impurities: NMR can detect impurities that lack a UV chromophore (and are thus invisible to HPLC-UV) or are non-volatile (and thus not amenable to GC). This includes residual solvents and some inorganic impurities.[20]
Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[21] It serves as a fundamental check on the empirical formula of the synthesized compound.
Why it's chosen:
-
Formula Confirmation: The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence of purity.[22][23]
-
Detection of Inorganic Impurities: Unlike HPLC and NMR, EA is sensitive to inorganic impurities (e.g., salts, catalysts) that do not contain C, H, or N, as their presence would skew the elemental percentages.[21]
Table 2: Comparative Summary of Purity Analysis Techniques
| Technique | Principle | Primary Use | Strengths | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases | Quantification of API and known/unknown impurities | High resolution, quantitative, well-established for regulatory submission[10] | Requires a chromophore for UV detection; may not detect all impurities |
| LC-MS/GC-MS | Separation followed by mass-to-charge ratio measurement | Identification of unknown impurities | High sensitivity, provides molecular weight information[13] | Quantitative analysis can be complex; GC requires volatile/derivatized analytes[15] |
| qNMR | Nuclear spin resonance in a magnetic field | Absolute purity determination and structural confirmation | Non-destructive, highly accurate, detects a wide range of impurities[18][19] | Lower sensitivity than chromatography for trace impurities; requires expensive instrumentation |
| EA | Combustion and measurement of elemental gases | Confirmation of elemental composition | Simple, confirms empirical formula, detects inorganic impurities[21][24] | Insensitive to impurities with similar elemental composition (e.g., isomers)[19] |
Comparative Guide to Purification Techniques
Achieving high purity often requires a dedicated purification step post-synthesis. The choice of method depends on the nature of the impurities and the scale of the synthesis.
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[25][26] The crude solid is dissolved in a minimum amount of a hot, suitable solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor.[27][28]
Causality of Choice:
-
Ideal for Crystalline Solids: this compound is a solid, making it an excellent candidate for this technique.
-
Scalability: Recrystallization is highly scalable, from milligrams in a research lab to kilograms in a manufacturing plant.
-
Cost-Effectiveness: It generally requires simple glassware and solvents, making it an economical choice.[25]
The key to successful recrystallization is solvent selection. An ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[25]
When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the preferred alternative. This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) as a liquid mobile phase is passed through the column under pressure.[29]
Causality of Choice:
-
High Resolution: Chromatography offers superior resolving power for separating structurally similar compounds, such as isomers or reaction byproducts, from the main product.[30]
-
Versatility: By varying the stationary phase and the mobile phase solvent system (eluent), the separation can be optimized for a wide range of compounds.
-
Applicability to Non-Crystalline Solids: It is effective for purifying oils or amorphous solids that cannot be recrystallized.
Experimental Protocols & Workflows
A self-validating system for purity analysis involves a logical progression from initial purification to orthogonal analytical confirmation.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. Q3A(R2) | PPTX [slideshare.net]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. moravek.com [moravek.com]
- 11. welch-us.com [welch-us.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. madison-proceedings.com [madison-proceedings.com]
- 17. quora.com [quora.com]
- 18. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 21. Elemental analysis - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. mt.com [mt.com]
- 27. people.chem.umass.edu [people.chem.umass.edu]
- 28. researchgate.net [researchgate.net]
- 29. orgsyn.org [orgsyn.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Synthesized vs. Commercial 6-Bromo-2-methylquinolin-4-ol for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the purity and characterization of starting materials are paramount. The quinoline scaffold, in particular, is a cornerstone of many therapeutic agents. This guide provides an in-depth, objective comparison between laboratory-synthesized 6-Bromo-2-methylquinolin-4-ol and its commercially available counterparts. We will delve into a detailed synthetic protocol, comparative analytical data, and the underlying scientific principles that inform these choices, empowering researchers to make informed decisions for their specific applications.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a quinolin-4-ol core, lends itself to further functionalization, making it a valuable building block in drug discovery programs. The decision to synthesize this compound in-house versus procuring it from a commercial vendor often hinges on factors such as required purity, scale, cost, and the need for specific isotopic labeling or analog synthesis. This guide aims to provide the necessary framework for this critical evaluation.
Synthesis of this compound: The Conrad-Limpach Reaction
For the laboratory-scale synthesis of this compound, the Conrad-Limpach reaction offers a reliable and well-established route. This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. We have selected this method for its generally good yields and the accessibility of the starting materials.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound via the Conrad-Limpach reaction.
Detailed Experimental Protocol:
Materials:
-
4-Bromoaniline
-
Ethyl acetoacetate
-
Concentrated Hydrochloric Acid
-
Dowtherm A (or mineral oil)
-
Ethanol
-
Hexanes
Procedure:
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Add a catalytic amount of concentrated hydrochloric acid (2-3 drops). Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, add ethanol to the mixture to precipitate the intermediate anilide. Filter the solid, wash with cold ethanol, and then with hexanes to remove any unreacted starting materials. Dry the solid under vacuum.
-
Cyclization: In a separate flask suitable for high-temperature reactions, preheat a high-boiling solvent such as Dowtherm A to 250°C.[1] Slowly add the dried anilide intermediate to the hot solvent. The cyclization is typically rapid and is accompanied by the evolution of ethanol. Maintain the temperature for 15-30 minutes.[2]
-
Isolation: Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solvent.[2] Filter the solid product and wash thoroughly with hexanes to remove the high-boiling solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to afford a crystalline solid.
Comparative Analysis: Synthesized vs. Commercial Product
To provide a robust comparison, a sample of this compound was synthesized following the protocol above, and a commercial-grade sample (typically ≥97% purity) was obtained from a reputable supplier.[3] Both samples were subjected to a battery of analytical tests to assess their purity, identity, and physical properties.
Analytical Workflow Diagram
Sources
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 6-Bromo-2-methylquinolin-4-ol
In the landscape of drug discovery and development, the unambiguous confirmation of a compound's identity is a foundational pillar upon which all subsequent biological and toxicological data stand. For novel heterocyclic compounds such as 6-Bromo-2-methylquinolin-4-ol, a key intermediate in medicinal chemistry, precise molecular weight determination is the first step in its comprehensive characterization. This guide provides an in-depth, technically-grounded protocol for the validation of its molecular weight using high-resolution mass spectrometry, contextualized by a comparison with orthogonal analytical techniques.
Our core assertion is that while mass spectrometry provides a direct and highly accurate measurement of the mass-to-charge ratio, its validation is most robust when corroborated by methods that probe different fundamental properties of the molecule, such as its elemental composition and nuclear magnetic resonance signature.
The Target Analyte: this compound
Before delving into the analytical methodologies, it is crucial to understand the target molecule. This compound is a quinoline derivative. Quinolin-4-ol compounds are known to exist in a tautomeric equilibrium with their corresponding quinolin-4-one form. This property does not affect the overall molecular weight but is an important consideration for interpreting spectral data from various techniques.
Key Chemical Properties:
-
Molecular Formula: C₁₀H₈BrNO[1]
-
Average Molecular Weight: 238.08 g/mol [1]
-
Monoisotopic Mass: 236.97893 Da[1]
The monoisotopic mass is the critical value we aim to confirm with high-resolution mass spectrometry, as it represents the mass of the molecule with the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
Part 1: Primary Validation via High-Resolution Mass Spectrometry
For a polar heterocyclic compound like this compound, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a "soft" ionization technique that imparts minimal energy to the analyte, thereby reducing fragmentation and maximizing the abundance of the intact molecular ion.[2] This is paramount for unambiguous molecular weight determination.
Experimental Workflow: LC-ESI-MS
The workflow couples Liquid Chromatography (LC) for sample introduction and purification with ESI Mass Spectrometry for detection and mass analysis.
Caption: Workflow for LC-ESI-MS analysis of this compound.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid serves to protonate the analyte, facilitating ionization in positive ion mode to form the [M+H]⁺ ion.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Causality: The reverse-phase LC step separates the analyte from potential impurities and salts, ensuring a clean signal enters the mass spectrometer. The gradient elution ensures the compound elutes as a sharp peak.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive Ion Mode. This is chosen because the nitrogen atom in the quinoline ring is readily protonated.
-
Capillary Voltage: 3.5 kV.
-
Scan Range: m/z 100 – 500. This range comfortably includes the expected protonated molecule.
-
Mass Analyzer: A high-resolution instrument such as an Orbitrap or Time-of-Flight (TOF) analyzer is critical. These instruments provide the mass accuracy required to confirm the elemental composition.
-
Trustworthiness: The system is validated daily using a known calibration standard to ensure mass accuracy is within an acceptable tolerance (typically < 5 ppm).
-
Expected Results and Interpretation
The primary ion expected is the protonated molecule, [M+H]⁺. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, we expect to see a characteristic isotopic pattern.
| Theoretical Ion | Theoretical Monoisotopic m/z |
| [C₁₀H₈⁷⁹BrNO + H]⁺ | 237.98622 |
| [C₁₀H₈⁸¹BrNO + H]⁺ | 239.98417 |
An experimental result within 5 ppm of the theoretical value for the monoisotopic peak (237.98622), along with the observation of the A+2 isotopic peak at m/z ~239.98 with nearly equal intensity, provides very strong evidence for the assigned molecular formula and, by extension, the molecular weight.
Part 2: Orthogonal Validation Methods
To build an unassailable case for the compound's identity, we complement the high-resolution mass spectrometry data with two alternative techniques that rely on different physical principles.
Caption: Comparative analysis of orthogonal validation techniques.
Elemental Analysis (Combustion Analysis)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This allows for the determination of the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[3]
Protocol:
-
A precisely weighed sample (2-3 mg) of the purified compound is combusted at high temperatures (~1000 °C) in an oxygen-rich atmosphere.
-
The combustion products (CO₂, H₂O, and N₂) are separated by gas chromatography.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
The mass percentages of C, H, and N are calculated. The percentage of O and Br is typically determined by difference.
Data Comparison:
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 50.45% | 50.31% |
| Hydrogen (H) | 3.39% | 3.45% |
| Nitrogen (N) | 5.88% | 5.79% |
Causality & Trustworthiness: By converting these percentages to molar ratios, we can derive the empirical formula. If the experimental percentages are within ±0.4% of the theoretical values for C₁₀H₈BrNO, the empirical formula is confirmed. When combined with the nominal mass from a simple mass spectrum, this confirms the molecular formula and weight.[4]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While primarily a structure elucidation tool, ¹H NMR indirectly validates the molecular formula by confirming the number and types of protons present in the molecule.[5]
Protocol:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Integrate the signals corresponding to the different types of protons.
Expected Signals and Interpretation:
| Proton Type | Expected Chemical Shift (δ, ppm) | Integration (Relative # of Protons) |
| Methyl (CH₃) | ~2.4 | 3H |
| Aromatic (Ar-H) | ~7.0 - 8.5 | 4H |
| Hydroxyl/Amine (OH/NH) | Broad, variable | 1H |
Expertise & Experience: The integration of the peaks should correspond to a 3:4:1 ratio. Observing this specific ratio provides strong evidence that the molecule contains a methyl group, four aromatic protons, and one exchangeable proton, which is perfectly consistent with the proposed structure of this compound. This structural confirmation provides powerful, albeit indirect, support for the molecular formula and weight.
Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| High-Resolution MS | Direct, accurate mass-to-charge ratio of the intact molecule. | High precision (<5 ppm), high sensitivity, confirms elemental composition. | Provides no structural connectivity information. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms empirical formula, robust and well-established.[3] | Requires high sample purity, destructive, does not provide molecular weight directly.[4] |
| ¹H NMR Spectroscopy | Information on the chemical environment and connectivity of protons. | Provides detailed structural information, confirms proton count. | Indirectly supports molecular weight, less sensitive than MS. |
Conclusion
The validation of the molecular weight of a novel compound like this compound is a multi-faceted process that demands rigorous scientific practice. While high-resolution electrospray ionization mass spectrometry provides the most direct and accurate measurement of its monoisotopic mass, its credibility is significantly enhanced when supported by orthogonal analytical data.
By employing a primary validation with LC-ESI-MS and corroborating the findings with elemental analysis and ¹H NMR spectroscopy, we establish a self-validating system. The mass spectrometer confirms the exact mass, elemental analysis confirms the empirical formula, and NMR confirms the structural backbone. This tripartite approach leaves no room for ambiguity and provides the highest degree of confidence in the molecular identity, a critical requirement for advancing a compound through the drug development pipeline.
References
- ACD/Labs. "A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques". acdlabs.com, 23 Aug. 2023.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 2905902, this compound". pubchem.ncbi.nlm.nih.gov.
- Pharma Focus Europe. "Ionization Methods in Modern Mass Spectrometry". pharmafocuseurope.com.
- ChemCollective. "Determining the Empirical Formula from an Elemental Analysis". chemcollective.org.
- Labcompare. "Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight". labcompare.com, 31 Oct. 2023.
- Chemistry LibreTexts. "Empirical Formulas from Analysis". chem.libretexts.org, 02 Apr. 2024.
- University of Notre Dame. "Ionization Modes - Mass Spectrometry & Proteomics Facility". msf.nd.edu.
- Chemistry LibreTexts. "Determining Empirical and Molecular Formulas". chem.libretexts.org.
- YouTube. "Empirical formula and elemental analysis | A-level Chemistry | Year 1". youtube.com, 17 May 2020.
- PubChem. "6-bromo-2-methylquinoline-4-carboxylic acid". pubchem.ncbi.nlm.nih.gov.
- Chemchart. "6-Bromo-4-methylquinolin-2-ol (89446-19-5)". chemchart.com.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 2905902, this compound". pubchem.ncbi.nlm.nih.gov.
Sources
A Comparative Guide to Mono- vs. Di-halogenated Quinoline Derivatives: Synthesis, Properties, and Biological Efficacy
Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged structure" in medicinal chemistry.[1] Its derivatives are foundational to a vast array of therapeutic agents, demonstrating activities that span anticancer, antimalarial, antimicrobial, and anti-inflammatory applications.[2][3][4] The versatility of the quinoline nucleus allows for extensive structural modifications to fine-tune its pharmacological profile.[4]
Among the most impactful of these modifications is halogenation. The introduction of halogen atoms (F, Cl, Br, I) into an active scaffold is a time-tested strategy in drug design to modulate a molecule's physicochemical and biological properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions through various mechanisms, including hydrophobic and polar interactions, and the increasingly appreciated "halogen bonding".[5]
This guide provides a comparative analysis of mono- versus di-halogenated quinoline derivatives. We will explore how the number and position of halogen substituents dictate synthetic strategies, alter spectroscopic signatures, and ultimately impact biological performance, providing researchers with the foundational knowledge to make informed decisions in the design of next-generation quinoline-based therapeutics.
Part 1: A Tale of Two Syntheses: Crafting Mono- and Di-halogenated Quinolines
The synthetic approach to halogenated quinolines is fundamentally dictated by the availability of starting materials and the desired substitution pattern. Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses remain highly relevant.[6][7][8][9] The primary distinction lies in whether the halogen is introduced pre- or post-cyclization.
-
Synthesis of Mono-halogenated Derivatives: The most straightforward approach involves using a mono-halogenated aniline as the starting precursor. For instance, in a Skraup or Doebner-type synthesis, reacting a para-chloroaniline with glycerol or an α,β-unsaturated aldehyde will yield the corresponding 6-chloroquinoline derivative.[6] This "bottom-up" approach provides excellent regiochemical control.
-
Synthesis of Di-halogenated Derivatives: These can be accessed via two main routes:
-
From Di-halogenated Precursors: Utilizing a di-halogenated aniline (e.g., 3,4-dichloroaniline) in a classical quinoline synthesis will yield a correspondingly substituted quinoline.
-
Direct Halogenation: Introducing a second halogen onto an existing mono-halogenated quinoline core via electrophilic aromatic substitution is also a common strategy. The directing effects of the existing halogen and the quinoline ring itself will determine the position of the second halogen.
-
The choice of pathway is causal; using a pre-halogenated precursor is often preferred for its predictability and cleaner reaction profiles, avoiding the potential for isomeric mixtures that can arise from direct halogenation of the heterocyclic core.
Experimental Protocol 1: Synthesis of 6-Chloro-2-methylquinoline (Mono-halogenated)
This protocol is a representative example of the Doebner-von Miller reaction.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine p-chloroaniline (12.75 g, 0.1 mol) and concentrated hydrochloric acid (20 mL).
-
Addition of Aldehyde: Slowly add paraldehyde (12 g, equivalent to 0.27 mol of acetaldehyde) to the mixture with stirring.
-
Heating: Heat the reaction mixture on a water bath for 4 hours. The solution will darken significantly.
-
Work-up: Allow the flask to cool to room temperature. Dilute the contents with 100 mL of water. To remove any unreacted primary amine, add a solution of sodium nitrite (1 g in 5 mL water) and heat gently until the evolution of nitrogen oxides ceases.
-
Basification & Extraction: Make the solution strongly alkaline with a 40% sodium hydroxide solution. The product will precipitate or form an oil. Perform steam distillation to isolate the crude 6-chloro-2-methylquinoline.
-
Purification: Extract the distillate with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol/water to yield white or pale yellow crystals.[6]
Experimental Protocol 2: Synthesis of a Di-halogenated 8-Hydroxyquinoline Ruthenium Complex (Advanced Derivative)
This protocol illustrates the synthesis of a more complex di-halogenated derivative, starting from a commercially available di-halo-8-hydroxyquinoline.[1]
-
Ligand Preparation: Dissolve 5,7-dichloro-8-hydroxyquinoline (214 mg, 1.0 mmol) and sodium carbonate (106 mg, 1.0 mmol) in 20 mL of methanol.
-
Complexation: In a separate flask, dissolve the ruthenium precursor, bis[dichlorido(η⁶-p-cymene)ruthenium(II)] (306 mg, 0.5 mmol), in 15 mL of dichloromethane.
-
Reaction: Add the ruthenium solution to the ligand solution and stir the mixture at room temperature for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Isolation: After 12 hours, remove the solvent in vacuo.
-
Purification: Dissolve the solid residue in a minimal amount of dichloromethane and filter to remove any inorganic salts. Precipitate the final complex by adding n-hexane.
-
Final Product: Collect the resulting solid by filtration, wash with n-hexane, and dry under vacuum to yield the di-halogenated organometallic complex.
Part 2: Comparative Physicochemical and Spectroscopic Profiles
The addition of a second halogen atom systematically alters the physicochemical properties of the quinoline core, which has profound implications for its spectroscopic signature and pharmacokinetic profile.
Key Property Comparisons:
-
Lipophilicity: Halogens are lipophilic. Consequently, di-halogenated derivatives are typically more lipophilic than their mono-halogenated counterparts. This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
-
Electronic Effects: Halogens exert a dual electronic effect: they are electron-withdrawing through the sigma framework (inductive effect) and electron-donating into the pi-system (mesomeric effect). For Cl, Br, and I, the inductive effect dominates. The addition of a second halogen further depletes the electron density of the aromatic system, influencing the pKa of the quinoline nitrogen and the molecule's ability to participate in hydrogen bonding and π-stacking interactions.[5][10]
-
Spectroscopic Analysis: The number and position of halogens create distinct spectroscopic fingerprints.
-
¹H NMR: Protons on the quinoline ring experience downfield shifts due to the deshielding effect of the electronegative halogens. In a di-halogenated derivative, protons ortho and para to the halogens will be shifted further downfield compared to a mono-substituted analog.[1][11]
-
¹³C NMR: The carbons directly attached to the halogens show large shifts, while other carbons in the ring are also affected, providing clear evidence of the substitution pattern.[11]
-
IR Spectroscopy: The C-X stretching vibration is a key diagnostic peak, typically found in the 550-850 cm⁻¹ region for C-Cl bonds.[10]
-
UV-Vis & Fluorescence: Halogenation often leads to a bathochromic (red) shift in the absorption and emission spectra.[12][13] This "heavy-atom effect" can also influence the quantum yield of fluorescence, which is a critical parameter for applications in bio-imaging.[12]
-
Comparative Data Summary
| Property | Mono-Halogenated Derivative | Di-Halogenated Derivative | Rationale & Causality |
| Lipophilicity (LogP) | Moderately Increased | Significantly Increased | Each halogen atom contributes positively to the partition coefficient. |
| ¹H NMR (Aromatic δ) | ~7.5 - 8.5 ppm | ~7.8 - 8.9 ppm (further downfield) | Increased inductive electron withdrawal from the second halogen further deshields ring protons.[1][11] |
| UV-Vis (λmax) | Red-shifted vs. parent | Further red-shifted | The heavy-atom effect and altered electronic transitions cause a bathochromic shift.[13] |
| Aqueous Solubility | Decreased | Further Decreased | Increased lipophilicity and crystal lattice energy often lead to lower solubility. |
| pKa (Quinoline N) | Lowered vs. parent | Further Lowered | The strong electron-withdrawing nature of two halogens reduces the basicity of the nitrogen atom. |
Part 3: Biological Activity and Structure-Activity Relationships (SAR)
The true test of a drug candidate lies in its biological performance. Comparing mono- and di-halogenated quinolines reveals critical insights into structure-activity relationships (SAR), where the addition of a second halogen can be a deciding factor in therapeutic efficacy.[14]
General SAR Principles:
-
Enhanced Binding Affinity: The increased lipophilicity of di-halogenated compounds can lead to stronger hydrophobic interactions within a receptor's binding pocket. Furthermore, the specific placement of a second halogen can enable additional halogen bonds, significantly increasing binding affinity.[5]
-
Improved Potency: Enhanced binding often translates directly to improved biological potency (e.g., lower IC₅₀ or EC₅₀ values).
-
Altered Selectivity: The precise steric and electronic profile of a di-halogenated derivative can improve selectivity for a target enzyme or receptor over off-targets, potentially reducing side effects.
-
Metabolic Stability: Halogenation, particularly fluorination, at metabolically labile positions can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
However, it is crucial to recognize that di-halogenation is not a universal solution. The added steric bulk can sometimes create unfavorable clashes in a binding site, and increased lipophilicity can lead to toxicity issues. The position, not just the number, of halogens is paramount.[14]
Case Study: Mono- vs. Di-halogenated Quinolines as Monoamine Oxidase (MAO) Inhibitors
A compelling direct comparison comes from a study on two novel quinoline derivatives as inhibitors of MAO-A and MAO-B, enzymes implicated in Parkinson's disease.[11][15]
-
Mono-halogenated: N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F )
-
Di-halogenated: N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F )
Computational and in-silico studies revealed that the di-halogenated compound, Q3Cl4F , was markedly superior.[11][15][16]
| Parameter | Q4F (Mono-halo) | Q3Cl4F (Di-halo) | Interpretation |
| Binding Score (MAO-A) | - | -7.24 kcal/mol | Q3Cl4F shows stronger binding affinity.[11][15] |
| Binding Score (MAO-B) | - | -8.37 kcal/mol | Q3Cl4F is significantly more potent.[11][15] |
| Binding Free Energy (ΔG bind, MAO-A) | -35.80 kcal/mol | -38.24 kcal/mol | The interaction of Q3Cl4F is thermodynamically more favorable.[11][16] |
| Binding Free Energy (ΔG bind, MAO-B) | -33.49 kcal/mol | -35.02 kcal/mol | Again, Q3Cl4F shows a more stable binding complex.[11][16] |
| Structural Stability (RMSD for MAO-A) | Higher | 2.683 ± 0.625 Å | Q3Cl4F forms a more stable and less fluctuating complex with the enzyme.[11][15] |
| Chemical Reactivity (Energy Gap ΔE) | Lower | Higher | Q3Cl4F is less chemically reactive and more stable.[11][16] |
This case study powerfully illustrates the guiding principles of SAR. The addition of the chlorine atom in Q3Cl4F likely enhances hydrophobic interactions and potentially forms a key halogen bond within the MAO active site, leading to superior binding affinity, thermodynamic stability, and predicted inhibitory potential.
Experimental Protocol 3: In Vitro Cytotoxicity MTT Assay
This protocol is a standard method to assess the general cytotoxic effect of novel compounds against cancer cell lines, a common application for quinoline derivatives.[1]
-
Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of the mono- and di-halogenated quinoline derivatives in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
The comparative analysis of mono- and di-halogenated quinoline derivatives provides a clear and compelling narrative for drug development professionals. While mono-halogenation is an effective first step to modulate activity, the strategic addition of a second halogen atom frequently offers a pathway to significantly enhanced performance.
Key Takeaways:
-
Synthesis: The synthesis is predictable and controllable, primarily relying on the choice of halogenated anilines as precursors.
-
Properties: Di-halogenation predictably increases lipophilicity and electron withdrawal, creating distinct and measurable changes in spectroscopic and physicochemical properties.
-
Biological Activity: Di-halogenation often leads to superior biological potency, as demonstrated in the MAO inhibitor case study.[11][15] This enhancement is driven by improved binding interactions, including hydrophobic and halogen bonding.
The decision to advance a mono- or di-halogenated candidate is not arbitrary; it is a data-driven choice based on a deep understanding of SAR. The future of quinoline-based drug design will undoubtedly leverage multi-halogenated scaffolds, using computational tools to precisely position halogens to maximize target affinity and selectivity while minimizing off-target effects and toxicity. This approach will continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
- Structure Activity Rel
- Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Biointerface Research in Applied Chemistry.
- Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Synthesis of deriv
- Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones. New Journal of Chemistry.
- Structure--activity rel
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
- Notes. Halogen Derivatives of 8-Aminoquinoline. The Journal of Organic Chemistry.
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry.
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- Biological activities of quinoline deriv
- Identification and structure activity relationships of quinoline tertiary alcohol modul
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
- Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Preprints.org.
- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Applic
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
- Biological Activities of Quinoline Derivatives.
- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
- Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Comput
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
- TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
- Research Article Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
- Comparative molecular field analysis of quinoline derivatives as selective and noncompetitive mGluR1 antagonists. PubMed.
- Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. YouTube.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis, DFT studies on a series of tunable quinoline deriv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. outbreak.info [outbreak.info]
- 4. researchgate.net [researchgate.net]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline synthesis [organic-chemistry.org]
- 10. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 11. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study | MDPI [mdpi.com]
- 14. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Quinolin-4-ol Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This bicyclic aromatic system, composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[3][4] Among its many variations, quinolin-4-ol and its tautomeric form, quinolin-4-one, have garnered significant attention for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9]
The development of novel quinolin-4-ol derivatives presents a promising avenue for discovering next-generation therapeutics. However, the journey from synthesis to a viable drug candidate is contingent on a rigorous and logically structured biological screening process. This guide provides an in-depth, experience-driven framework for evaluating the biological potential of these novel compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.
Part 1: The Strategic Screening Workflow: A Multi-Tiered Approach
A single bioassay is insufficient to characterize a novel compound. A successful screening strategy employs a tiered or cascaded approach, starting with broad, high-throughput primary screens to identify "hits," which are then subjected to more specific and complex secondary assays to confirm activity and elucidate the mechanism of action.[10] This strategy optimizes resources by focusing intensive efforts only on the most promising candidates.
The rationale is straightforward: primary screens are designed for speed and capacity, allowing for the rapid assessment of a large library of derivatives.[11] They cast a wide net to catch any compound with a desired biological effect. Secondary assays then provide the necessary depth, confirming that the observed effect is real, potent, and acts through a desirable mechanism.
Part 2: Anticancer Activity Screening
Quinoline derivatives have shown remarkable potential as anticancer agents by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis and key enzymes like tyrosine kinases.[1][4] Therefore, a primary cytotoxicity screen across a panel of cancer cell lines is the logical first step.
Comparative Performance Data (Hypothetical)
The primary goal is to determine the concentration at which the compounds exhibit a cytotoxic effect and to compare this with a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) is the key metric.
| Compound | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. A549 (Lung) |
| Novel Derivative Q-OH-1 | 8.2 | 12.5 | 15.1 |
| Novel Derivative Q-OH-2 | 2.1 | 3.5 | 4.8 |
| Novel Derivative Q-OH-3 | > 50 | > 50 | > 50 |
| Cisplatin (Control) | 5.6 | 7.3 | 9.8 |
Data Interpretation: In this hypothetical dataset, Derivative Q-OH-2 emerges as a potent hit, showing significantly lower IC50 values than the standard drug, Cisplatin, across all cell lines. Derivative Q-OH-1 shows moderate activity, while Q-OH-3 is largely inactive.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a robust, widely used method for primary cytotoxicity screening.[11] It measures the metabolic activity of cells, which corresponds to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinolin-4-ol derivatives and the positive control (e.g., Cisplatin) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include "vehicle-only" (e.g., DMSO) and "medium-only" controls.
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Mechanism of Action: Probing for Apoptosis
A potent cytotoxic "hit" like Q-OH-2 warrants further investigation. Does it kill cells via programmed cell death (apoptosis) or non-specific necrosis? Apoptosis is a preferred mechanism for anticancer drugs. Some quinoline derivatives are known to induce apoptosis by generating reactive oxygen species (ROS) and dissipating the mitochondrial membrane potential.[12]
Part 3: Antimicrobial Activity Screening
The quinoline core is central to the function of quinolone and fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7][13] Therefore, screening novel derivatives for antimicrobial activity is a high-priority endeavor.
Comparative Performance Data (Hypothetical)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying antibacterial potency.[14]
| Compound | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) |
| Novel Derivative Q-OH-4 | 4 | 8 |
| Novel Derivative Q-OH-5 | 64 | > 128 |
| Novel Derivative Q-OH-6 | 2 | 128 |
| Ciprofloxacin (Control) | 1 | 0.5 |
| Ampicillin (Control) | 0.5 | 8 |
Data Interpretation:Q-OH-4 shows promising broad-spectrum activity.[15] Interestingly, Q-OH-6 demonstrates high potency against the Gram-positive S. aureus but is weak against the Gram-negative E. coli, suggesting a selective mechanism or an inability to penetrate the outer membrane of Gram-negative bacteria.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a reliable and scalable technique for determining the MIC of multiple compounds against different bacterial strains.
-
Bacterial Culture: Inoculate the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the logarithmic growth phase.
-
Standardization: Adjust the bacterial suspension to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound and control antibiotic.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL. Include wells for sterility control (broth only) and growth control (broth + bacteria, no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 4: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been shown to possess anti-inflammatory activity by inhibiting key inflammatory mediators like nitric oxide (NO) and enzymes such as cyclooxygenase (COX).[17][18]
Comparative Performance Data (Hypothetical)
The inhibitory effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a common and effective in vitro model for assessing anti-inflammatory potential.
| Compound | IC50 (µM) for NO Inhibition | Cell Viability at 50 µM (%) |
| Novel Derivative Q-OH-7 | 15.2 | 92% |
| Novel Derivative Q-OH-8 | 5.8 | 35% |
| Novel Derivative Q-OH-9 | 25.4 | 95% |
| Indomethacin (Control) | 22.5 | 98% |
Data Interpretation:Q-OH-7 and Q-OH-9 show promising anti-inflammatory activity, with Q-OH-7 being more potent than the standard drug Indomethacin.[19] Crucially, they exhibit low cytotoxicity at effective concentrations. In contrast, Q-OH-8 appears potent but is also highly cytotoxic, making its anti-inflammatory effect likely a result of cell death rather than specific inhibition. This highlights the absolute necessity of running a concurrent cytotoxicity assay.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the quinolin-4-ol derivatives for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) (e.g., at 1 µg/mL) to all wells except the negative control to stimulate the production of NO via the iNOS enzyme.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration, a stable product of NO.
-
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control and determine the IC50.
Conclusion
This guide outlines a systematic, multi-faceted approach to screening novel quinolin-4-ol derivatives. By integrating primary screens for anticancer, antimicrobial, and anti-inflammatory activities with targeted secondary assays, researchers can efficiently identify and prioritize promising lead compounds. The key to a successful screening campaign lies not just in the execution of protocols but in the strategic rationale behind them—understanding the why behind each step, the importance of appropriate controls, and the necessity of orthogonal assays to validate hits and probe their mechanisms of action. The derivatives that emerge from this rigorous cascade will have a validated biological profile, paving the way for further preclinical development.
References
- Screening and identification of novel biologically active natural compounds.
- Screening Methods for Bioactivity and Pharmacological Properties of N
- Review on recent development of quinoline for anticancer activities.SpringerLink.[Link]
- Screening Methods for the Evaluation of Biological Activity in Drug Discovery.University of Helsinki.[Link]
- Comprehensive review on current developments of quinoline-based anticancer agents.SpringerLink.[Link]
- Screening and identification of novel biologically active n
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.ScienceDirect.[Link]
- Biological activities of quinoline deriv
- Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts.MDPI.[Link]
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.Eco-Vector Journals Portal.[Link]
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.PubMed.[Link]
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
- Anticancer Activity of Quinoline Derivatives; An Overview.
- Biological Activities of Quinoline Derivatives.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.MDPI.[Link]
- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug.
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.MDPI.[Link]
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors.
- Medicinal chemistry of quinolines as emerging anti-inflamm
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.SpringerLink.[Link]
- Biological Activities of Quinoline Deriv
- Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance.PubMed.[Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review.Biointerface Research in Applied Chemistry.[Link]
- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.
- Quinoline derivatives 60a–63b reported as anti-inflammatory agents.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.Semantic Scholar.[Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. helda.helsinki.fi [helda.helsinki.fi]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Navigating the Toxicological Landscape of Quinolines with Computational Tools
An In-Depth Technical Guide to the In-Silico Prediction of GHS Hazards for Quinoline Compounds
Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, lauded for their broad spectrum of biological activities.[1] From antimalarials like chloroquine to modern kinase inhibitors, the quinoline motif is integral to numerous therapeutic agents.[2][3][4] However, this biological activity is a double-edged sword, as the same features that confer therapeutic benefit can also present toxicological hazards. The parent quinoline molecule itself is classified as a potential carcinogen and mutagen, necessitating careful evaluation of any new analogue.[5]
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating these hazards. For researchers in drug development, early identification of GHS hazards—such as acute toxicity, skin sensitization, mutagenicity, or carcinogenicity—is critical. Late-stage failures due to unforeseen toxicity are a primary driver of the staggering costs and timelines associated with bringing a new drug to market.[6]
In recent years, in-silico (computational) toxicology has emerged as an indispensable tool for early-stage hazard assessment.[7][8] These methods offer a rapid, cost-effective, and ethical alternative to traditional animal testing, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement).[9] By leveraging sophisticated algorithms and vast databases of toxicological information, in-silico models can predict the potential hazards of a novel quinoline derivative before it is even synthesized.[10]
This guide, intended for researchers, toxicologists, and drug development professionals, provides a comparative overview of the leading in-silico approaches for predicting GHS hazards for quinoline compounds. We will delve into the underlying science of these models, offer a practical workflow for their application, and provide insights into interpreting their outputs with scientific rigor.
Pillars of In-Silico Toxicology: A Comparative Look at Predictive Models
The predictive power of computational toxicology stems from a variety of modeling techniques, each with unique strengths. For a robust hazard assessment, it is often necessary to integrate predictions from multiple model types.[11]
-
(Quantitative) Structure-Activity Relationship ([Q]SAR) Models : These are statistical models that correlate a compound's structural or physicochemical properties with its biological activity or toxicity. The fundamental principle is that structurally similar molecules are likely to exhibit similar toxicological profiles.[12][13][14] For quinolines, QSAR models have been successfully developed to predict endpoints like acute toxicity.[1][15][16] These models are powerful but are limited by their "applicability domain" (AD); they are most reliable when predicting for compounds similar to those in their training set.[17]
-
Expert Rule-Based Systems : Unlike statistical models, expert systems operate on a knowledge base of curated toxicological information.[18] Human experts define structural alerts, or "toxicophores"—substructures known to be associated with specific toxicities.[19] When a query molecule like a quinoline derivative contains one of these alerts, the system flags a potential hazard. Tools like Derek Nexus are prime examples and are widely used for predicting endpoints like mutagenicity and skin sensitization.[6][18]
-
Read-Across and Grouping : This approach formalizes the chemical similarity principle. To predict a hazard for a "target" chemical with no data, toxicological data from one or more structurally similar "source" analogues are used.[20][21] The OECD QSAR Toolbox is a free software application specifically designed to facilitate this workflow by grouping chemicals into categories.[20][22]
Caption: Core in-silico methodologies for GHS hazard prediction.
Comparison of Leading In-Silico Platforms
Several software platforms are available to implement these models. The choice of tool depends on the specific GHS endpoint of interest, regulatory requirements, and available resources. Below is a comparative summary of prominent tools applicable to quinoline hazard assessment.
| Tool/Platform | Primary Model Type | Key GHS Endpoints Covered | Strengths & Notes for Quinolines | Accessibility |
| Derek Nexus (Lhasa Limited) | Expert Rule-Based | Mutagenicity, Carcinogenicity, Skin Sensitization, Reproductive Toxicity, Organ Toxicity.[18] | High transparency with detailed reasoning and references for each alert.[18] Widely accepted in regulatory submissions (e.g., ICH M7 for mutagenicity).[23] Low sensitivity for some quinoline analogues has been noted in specific mutagenicity studies, highlighting the need for complementary models.[24] | Commercial |
| VEGA HUB (Mario Negri Institute) | QSAR / Read-Across | Mutagenicity, Carcinogenicity, Skin Sensitization, Acute Toxicity, Endocrine Disruption.[25] | Provides multiple models for the same endpoint. A key feature is the Applicability Domain Index (ADI), which assesses the reliability of each prediction.[17][26] Freely available, making it highly accessible. | Free and Open Source |
| OECD QSAR Toolbox | Grouping and Read-Across | Covers a vast range of human health and ecotoxicity endpoints.[20][22] | A framework rather than a push-button tool, it allows for a transparent and documented workflow for filling data gaps.[20] Essential for building a read-across case for regulatory purposes. Can be used to predict skin sensitization potential.[21] | Free |
| EPA CompTox Chemicals Dashboard | Data Aggregator | Not a prediction tool itself, but a massive database of chemistry, exposure, and toxicity data.[27] | An invaluable resource for finding existing experimental data on quinoline analogues, which can be used for read-across or model validation. | Free |
| Lazar (In Silico Toxicology) | QSAR | Carcinogenicity, Mutagenicity, Maximum Recommended Daily Dose.[28][29] | Known for its high accuracy in mutagenicity and carcinogenicity predictions based on published validation studies.[29] | Free (Web Service) |
Experimental Protocol: A Step-by-Step Workflow for GHS Hazard Prediction of a Novel Quinoline Compound
This section outlines a practical, integrated workflow for assessing the GHS hazards of a hypothetical novel quinoline derivative. Best practice, particularly under regulatory guidelines like ICH M7, mandates the use of two complementary in-silico methods (one expert rule-based, one statistical) for critical endpoints like mutagenicity.[9]
Objective: To generate a preliminary GHS hazard profile for "Quinol-X" to inform early-stage development decisions.
Required Tools:
-
Chemical drawing software (e.g., ChemDraw)
-
Derek Nexus (for expert rule-based assessment)
-
VEGA HUB (for statistical QSAR and reliability assessment)
-
OECD QSAR Toolbox (for read-across on specific endpoints)
Step 1: Chemical Structure Preparation
-
Draw the Structure: Accurately draw the 2D structure of "Quinol-X" in a chemical drawing program.
-
Generate SMILES String: Convert the structure into its canonical SMILES (Simplified Molecular Input Line Entry System) format. This text-based representation is the standard input for most in-silico tools.
-
Causality: The SMILES string is a universally recognized, unambiguous representation of a chemical structure, ensuring that the predictive models are analyzing the correct molecule.
-
Step 2: Mutagenicity Assessment (ICH M7 Approach)
-
Expert System Prediction (Derek Nexus):
-
Input the SMILES string of "Quinol-X" into Derek Nexus.
-
Run the prediction for bacterial mutagenicity.
-
Analyze the Output: The result will be a qualitative prediction (e.g., "Plausible," "Probable," or "Inactive").[18] Critically, review the reasoning provided. If an alert is fired, Derek will identify the toxicophore within your molecule and provide references to the underlying data.[18]
-
-
Statistical QSAR Prediction (VEGA HUB):
-
Input the SMILES string into the VEGA application.
-
Select the "Mutagenicity (Ames test)" endpoint. Choose a consensus model, such as the "VEGA Ames Consensus Model," which integrates the results of multiple QSAR models.
-
Analyze the Output: The prediction will be "Mutagenic" or "Non-Mutagenic." Crucially, examine the Applicability Domain Index (ADI) . An ADI close to 1 indicates high confidence, as it means "Quinol-X" is similar to well-predicted compounds in the model's training set.[17] Review the "Similar Compounds" report to understand which molecules are driving the prediction.
-
-
Conclude on Mutagenicity:
-
Case B (Discordant): One model is positive, the other is negative. This requires expert review. Examine the reasoning in Derek and the ADI in VEGA. The alert in Derek might be for a novel chemical class not well-represented in VEGA's training set, or the VEGA prediction might be unreliable (low ADI). This flags the compound for higher scrutiny.
Step 3: Carcinogenicity Assessment
-
Run Predictions: Use both knowledge-based (Derek Nexus) and statistical (e.g., Lazar, VEGA) models for carcinogenicity.[30]
-
Interpret with Caution: Carcinogenicity is a highly complex endpoint involving multiple mechanisms. In-silico models for this endpoint generally have lower predictive accuracy than for mutagenicity.[30] A positive finding, especially if supported by a plausible mutagenicity concern, is a significant red flag.
Step 4: Acute Oral Toxicity Prediction
-
Use QSTR Models (VEGA HUB):
-
Select an acute oral toxicity model in VEGA (e.g., predicting LD50).
-
The model will provide a predicted LD50 value (e.g., in mg/kg).
-
Translate to GHS Category: Based on the predicted LD50, assign a GHS Acute Toxicity Category.[1] For instance, a predicted LD50 between 300 and 2000 mg/kg would correspond to GHS Category 4.
-
Again, check the ADI for prediction reliability. Studies on quinoline derivatives have shown good consistency between QSTR model predictions and experimental results.[1][15][16]
-
Step 5: Skin Sensitization Assessment
-
Utilize Mechanistic Alerts (OECD Toolbox / Derek Nexus):
-
Skin sensitization is an allergic reaction initiated by the binding of a chemical to skin proteins. In-silico models often predict this by identifying "protein binding alerts."[21][31]
-
Use the "Protein binding alerts for skin sensitization by OASIS" profiler within the OECD QSAR Toolbox.[21]
-
Run the skin sensitization endpoint in Derek Nexus, which contains alerts based on mechanistic understanding.[32]
-
A positive alert in these systems suggests a potential for skin sensitization.
-
Step 6: Synthesize and Report
-
Summarize Findings: Consolidate all predictions into a single hazard table.
-
Assign Confidence Levels: For each prediction, note the concordance between models and the reliability metrics (e.g., ADI).
-
Provide a Final GHS Profile: Based on the weight of evidence, propose a preliminary GHS classification for "Quinol-X." This profile is a critical decision-making tool for project teams.
Caption: Integrated workflow for in-silico GHS hazard prediction of a novel quinoline.
Conclusion: From Prediction to Prudent Development
In-silico toxicology is not a crystal ball, but a powerful scientific instrument for navigating chemical safety. For quinoline compounds, where the potential for toxicity is well-established, these computational tools are not just advantageous—they are essential. By integrating predictions from complementary models like expert rule-based systems and statistical QSARs, researchers can build a robust, evidence-based hazard profile early in the discovery pipeline. This enables a "safety-by-design" approach, where potential liabilities are identified and mitigated proactively, saving immense resources and adhering to ethical principles of animal welfare. As models continue to improve and their regulatory acceptance grows, the reliance on computational toxicology will only deepen, making it a core competency for the next generation of drug development professionals.
References
- Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. (2024). Genes and Environment. [Link]
- In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (n.d.). National Institutes of Health (NIH). [Link]
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2023). Pandawa Institute Journals. [Link]
- Computational Tools Applications. (n.d.).
- (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2023).
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2023). Bioactivities - Pandawa Institute Journals. [Link]
- Toxicity prediction of quinoline derivatives 1-8 and reference drugs. (n.d.).
- In silico Prediction of Skin Sensitization: Quo vadis?. (2021). Frontiers in Pharmacology. [Link]
- In silico Prediction of Skin Sensitization: Quo vadis?. (2021). PubMed. [Link]
- In silico predictions of skin sensitization using OECD QSAR toolbox. (n.d.).
- Computational Toxicology and Exposure Online Resources. (n.d.). US EPA. [Link]
- In Silico Mutagenicity and Toxicology Predictions. (n.d.). PozeSCAF. [Link]
- In Silico Prediction of Chemically Induced Mutagenicity: How to Use QSAR Models and Interpret Their Results. (2016). PubMed. [Link]
- Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. (2018). Toxicological Sciences. [Link]
- In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor. (n.d.).
- (PDF) In silico Prediction of Skin Sensitization: Quo vadis?. (2021).
- In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor. (2018). Journal of Applied Pharmaceutical Science. [Link]
- In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. (2021). NIH. [Link]
- Skin sensitization in silico protocol. (2020). PubMed, NIH. [Link]
- Prediction of mutagenicity and carcinogenicity using in silico modelling: A case study of polychlorinated biphenyls. (2013).
- Introduction to Special Issue: Computational Toxicology. (2021).
- 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid
- (PDF) 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024).
- Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. (2023). MDPI. [Link]
- In silico prediction of genotoxicity. (2017). PubMed. [Link]
- Computational Toxicology—A State of the Science Mini Review. (2007). Oxford Academic. [Link]
- 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024). PMC, PubMed Central. [Link]
- 10 Frequently Asked Questions About Derek Nexus, Answered. (2024). Lhasa Limited. [Link]
- Derek Nexus - skin sensitis
- OECD QSAR Toolbox. (n.d.). OECD. [Link]
- OECD QSAR Toolbox. (n.d.). qsartoolbox.org. [Link]
- (PDF) In Silico Evaluation of Novel Quinoline Derivatives Targeting Hepatocyte Growth Factor Receptors as Anticancer Agents. (n.d.).
- Derek Nexus Toxicology Software. (n.d.). Optibrium. [Link]
- The VEGA Tool to Check the Applicability Domain Gives Greater Confidence in the Prediction of In Silico Models. (2023). MDPI. [Link]
- (PDF) The VEGA Tool to Check the Applicability Domain Gives Greater Confidence in the Prediction of In Silico Models. (2023).
- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). PubMed. [Link]
- in Silico Models. (n.d.). VEGA HUB. [Link]
- Quinolines: Human health tier II assessment. (2015). NICNAS. [Link]
- Validation of OECD QSAR Toolbox profilers for genotoxicity assessment of pesticides using the MultiCase genotoxicity database. (2018).
- In Silico Phototoxicity Prediction of Drugs and Chemicals by using Derek Nexus and QSAR Toolbox. (2024). PubMed. [Link]
- OECD QSAR Toolbox v.3.4. (2016). SlideShare. [Link]
- OECD QSAR Toolbox v.4.4.1 - Step-by-step example on how to predict the skin sensitisation potential of a chemical by read-across based on an analogue approach. (2020). OECD. [Link]
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2017). Frontiers in Chemistry. [Link]
- SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. (2026). Journal of Chemical, Biological and Medicinial Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. optibrium.com [optibrium.com]
- 7. Computational Tools Applications [ntp.niehs.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pozescaf.com [pozescaf.com]
- 10. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 11. Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docta.ucm.es [docta.ucm.es]
- 13. researchgate.net [researchgate.net]
- 14. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]
- 15. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 16. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 17. mdpi.com [mdpi.com]
- 18. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 19. In Silico Prediction of Chemically Induced Mutagenicity: How to Use QSAR Models and Interpret Their Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oecd.org [oecd.org]
- 21. qsartoolbox.org [qsartoolbox.org]
- 22. QSAR Toolbox [qsartoolbox.org]
- 23. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. in Silico Models – VEGA HUB [vegahub.eu]
- 26. researchgate.net [researchgate.net]
- 27. epa.gov [epa.gov]
- 28. researchgate.net [researchgate.net]
- 29. japsonline.com [japsonline.com]
- 30. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In silico predictions of skin sensitization using OECD QSAR toolbox | ToxStrategies [toxstrategies.com]
- 32. lhasalimited.org [lhasalimited.org]
A Senior Application Scientist's Guide to 6-Bromo-2-methylquinolin-4-ol: Cross-Referencing PubChem Data with Experimental Best Practices
Abstract
This guide provides a comprehensive technical overview of 6-Bromo-2-methylquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. By cross-referencing computational data from PubChem with established experimental protocols, this document serves as a practical resource for researchers. We will delve into the physicochemical properties of the target molecule, compare it with structurally relevant analogs, and present standardized workflows for its synthesis, characterization, and preliminary bioactivity screening. The objective is to bridge the gap between theoretical data and practical application, ensuring a foundation of scientific integrity and reproducibility in the laboratory.
Introduction: The Quinolinol Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics, most notably in the realm of antimalarials (e.g., chloroquine) and antibacterials (fluoroquinolones). The introduction of a hydroxyl group, creating a quinolinol, further enhances the molecule's ability to coordinate with metal ions, a mechanism crucial to the bioactivity of many antimicrobial and anticancer agents.[1] this compound (PubChem CID: 2905902) is a specific derivative within this class, offering unique electronic and steric properties due to its bromine and methyl substituents. This guide provides a detailed comparison of its properties and outlines best practices for its experimental validation.
Part 1: Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the bedrock of any research endeavor. PubChem serves as an essential, centralized database for this information.[2] The key computed properties for this compound are summarized below.
| Property | Value | Source |
| PubChem CID | 2905902 | PubChem[2] |
| CAS Number | 103030-28-0 | PubChem[2][3] |
| Molecular Formula | C₁₀H₈BrNO | PubChem[2][4] |
| Molecular Weight | 238.08 g/mol | PubChem[2][5] |
| Monoisotopic Mass | 236.97893 Da | PubChem[2][4] |
| IUPAC Name | 6-bromo-2-methyl-1H-quinolin-4-one | PubChem[2] |
| XLogP3 | 2.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
XLogP3 is a computed octanol-water partition coefficient, indicating the lipophilicity of the molecule. A value of 2.6 suggests moderate lipophilicity, which is often a desirable trait for drug candidates to balance solubility with cell membrane permeability.
Part 2: Comparative Analysis with Structural Analogs
To appreciate the unique characteristics of this compound, it is instructive to compare it with structurally similar compounds. Minor changes in functional groups can significantly alter a molecule's physicochemical properties, safety profile, and biological activity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP | Key Differences & Implications |
| This compound | C₁₀H₈BrNO | 238.08[2] | 2.6[2] | The target compound. The 4-ol tautomer is crucial for potential metal chelation. |
| 6-Bromo-4-methylquinolin-2-ol | C₁₀H₈BrNO | 238.08[6] | 2.6 | Isomeric form. The shift of the hydroxyl group to the 2-position alters the electronic distribution and potential hydrogen bonding patterns. |
| 6-Bromo-2-chloro-4-methylquinoline | C₁₀H₇BrClN | 256.52[7] | 4.2[7] | Replacement of the 4-ol with a methyl group and the 2-methyl with a chloro group. Significantly more lipophilic (higher XLogP) and lacks the key hydroxyl group for metal chelation. |
| 6-Bromo-2-methoxyquinoline | C₁₀H₈BrNO | 238.08[8] | 3.2[8] | The hydroxyl group is capped with a methyl ether. This blocks its ability to act as a hydrogen bond donor and metal chelator, making it a useful negative control in bioassays. |
| Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate | C₁₁H₈BrNO₃ | 282.09[9] | 2.3[9] | Addition of a carboxylate group at the 2-position introduces a strong electron-withdrawing group and another potential site for metal coordination or hydrogen bonding. |
This comparative analysis highlights the importance of precise structural confirmation. A simple isomerization, such as the difference between the 4-ol and 2-ol analogs, can lead to vastly different biological outcomes.
Part 3: Experimental Validation and Methodologies
Computational data provides a starting point, but rigorous experimental work is required to confirm a compound's identity, purity, and activity.
Synthesis Rationale and Workflow
Quinolinones are commonly synthesized via the Knorr synthesis or the Conrad-Limpach reaction. The Knorr synthesis, for instance, involves the condensation of a β-ketoester with an aniline, followed by acid-catalyzed cyclization.[10] A generalized workflow for producing and validating a batch of this compound is depicted below.
Caption: Generalized workflow for the synthesis and validation of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of a small molecule. A reverse-phase method is chosen due to the moderate polarity of the quinolinol. The goal is to obtain a sharp, symmetrical peak for the main compound, with any impurities clearly resolved. A purity level of >95% is typically required for subsequent biological screening.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in methanol or DMSO. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile).
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm and 320 nm).
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-19 min: Return to 10% B.
-
19-25 min: Re-equilibration at 10% B.
-
-
-
Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity by dividing the peak area of the main compound by the total peak area of all compounds detected.
Bioactivity Screening: A Framework Based on Antimicrobial Assays
The hydroxyquinoline core is well-known for its antimicrobial properties, which are often linked to its ability to chelate essential metal ions, disrupting bacterial metabolic processes.[1] A logical first step in characterizing a novel quinolinol is to screen it for antimicrobial activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BioOrganics [bioorganics.biz]
- 4. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 5. This compound , 97% , 103030-28-0 - CookeChem [cookechem.com]
- 6. 6-Bromo-4-methylquinolin-2-ol (89446-19-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. 6-Bromo-2-chloro-4-methylquinoline | C10H7BrClN | CID 4738143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 29922229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Quinolin-4-ols: From Classic Reactions to Modern Methodologies
Quinolin-4-ols, and their tautomeric form quinolin-4-ones, represent a cornerstone scaffold in medicinal chemistry and drug development.[1][2][3] Their derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[1][3] The efficacy of these compounds is intrinsically linked to the substituents on the quinoline core, making the choice of synthetic route a critical decision in the design and discovery of new therapeutic agents. This guide provides an in-depth comparison of the most prominent synthetic strategies for accessing quinolin-4-ols, offering insights into their mechanisms, practical applications, and relative efficiencies to aid researchers in making informed decisions for their specific synthetic challenges.
Classical Approaches: The Foundation of Quinolin-4-ol Synthesis
For over a century, the synthesis of quinolin-4-ols has been dominated by a few robust and reliable methods that have stood the test of time. These classical routes, while sometimes requiring harsh conditions, remain valuable tools in the synthetic chemist's arsenal.
The Conrad-Limpach Synthesis
Discovered by Max Conrad and Leonhard Limpach in 1887, this method involves the condensation of anilines with β-ketoesters.[4][5] The reaction proceeds through the formation of a Schiff base, which upon heating to high temperatures (around 250 °C), undergoes an electrocyclic ring closure to form the 4-hydroxyquinoline product.[4][5]
Mechanism: The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate. Subsequent dehydration leads to a Schiff base, which then tautomerizes to an enamine. A thermal 6-electron cyclization followed by the elimination of an alcohol yields the final quinolin-4-ol.[4] The use of a high-boiling inert solvent like mineral oil or diphenyl ether can significantly improve the yield of the cyclization step to as high as 95% in many cases.[2][4]
Caption: Mechanism of the Conrad-Limpach Synthesis.
Experimental Protocol: Synthesis of 2-Methylquinolin-4-ol [6]
-
Step 1: Formation of the β-anilinocrotonate intermediate. To a solution of aniline (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents). A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude ethyl 3-(phenylamino)but-2-enoate.
-
Step 2: Cyclization to the quinolin-4-ol. The crude intermediate from Step 1 is added to a high-boiling point solvent such as diphenyl ether. The mixture is heated to approximately 250 °C for 30-60 minutes. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent and then purified by recrystallization.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is another cornerstone in quinoline synthesis.[2] It involves the reaction of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate.[2][7] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[7]
Mechanism: The synthesis begins with a nucleophilic substitution of the ethoxy group of the malonic ester by the aniline nitrogen.[7] The resulting anilidomethylenemalonic ester then undergoes a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[7] Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline.[7]
Caption: Mechanism of the Gould-Jacobs Reaction.
Experimental Protocol: Synthesis of 4-Hydroxyquinoline [7]
-
Step 1: Condensation. Aniline (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1 equivalent) with heating.
-
Step 2: Cyclization. The resulting intermediate is heated at a high temperature (typically in a high-boiling solvent like Dowtherm A) to induce cyclization.
-
Step 3: Saponification. The resulting ethyl 4-hydroxyquinoline-3-carboxylate is hydrolyzed with aqueous sodium hydroxide.
-
Step 4: Decarboxylation. The resulting carboxylic acid is decarboxylated by heating to yield 4-hydroxyquinoline.
The Camps Cyclization
The Camps cyclization, reported by Rudolf Camps in 1899, utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce quinolin-4-ones.[2] A key feature of this reaction is that the regiochemical outcome, yielding either a quinolin-4-one or a quinolin-2-one, can be controlled by the reaction conditions and the substrate structure.[2]
Mechanism: The reaction proceeds via an intramolecular aldol-type condensation.[2] Deprotonation of the α-carbon to the amide carbonyl initiates an attack on the ketone carbonyl, forming a cyclic intermediate which then dehydrates to the quinolin-4-one. The regioselectivity is influenced by the choice of base; a stronger base tends to favor deprotonation at the less hindered site.[2]
Caption: Mechanism of the Camps Cyclization.
Experimental Protocol: Synthesis of 2-Aryl-4-quinolones [2]
-
Step 1: Amide Formation. A 2-haloacetophenone is subjected to a copper-catalyzed amidation with an appropriate amide.
-
Step 2: Cyclization. The resulting N-(2-acylaryl)amide is treated with a base (e.g., sodium hydroxide) in a suitable solvent and heated to effect cyclization. The product precipitates upon cooling and can be isolated by filtration.
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
While classical methods are foundational, modern organic synthesis has driven the development of more efficient, versatile, and environmentally friendly routes to quinolin-4-ols. These methods often employ catalysis and alternative energy sources to overcome the limitations of traditional approaches.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.[8][9] In the context of quinolin-4-ol synthesis, microwave heating can significantly accelerate classical reactions like the Gould-Jacobs and Conrad-Limpach syntheses.[10][11] For instance, the Gould-Jacobs reaction, which traditionally requires hours of reflux, can be completed in minutes under microwave irradiation, often with improved yields.[10]
Advantages:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[8]
-
Improved Yields: The high and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[8]
-
Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to more sustainable synthetic processes.[12][13]
Experimental Protocol: Microwave-Assisted Conrad-Limpach Synthesis [11]
-
A mixture of an electron-rich aniline and ethyl acetoacetate in diphenyl ether is placed in a microwave vial.
-
The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 250 °C) for a short period (e.g., 10-20 minutes).
-
After cooling, the product is isolated by filtration and purified.
Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolin-4-ols are no exception.[2][14] Palladium- and copper-catalyzed reactions have been developed to construct the quinolin-4-one core under milder conditions than their classical counterparts.[2][15]
Palladium-Catalyzed Carbonylative Cyclization: This approach typically involves the reaction of a 2-iodoaniline with a terminal alkyne under a carbon monoxide atmosphere, catalyzed by a palladium complex.[2][14] Molybdenum hexacarbonyl can be used as a solid, safer source of carbon monoxide.[2][15] This method allows for the synthesis of a wide range of 2-substituted quinolin-4-ones with good yields.[2]
Copper-Catalyzed Annulation: Copper catalysts have been employed for the annulation of anilines and alkynes to form 4-quinolones under mild conditions with high functional group tolerance.[15] More recently, a three-component cascade cyclization catalyzed by copper has been developed for the synthesis of quinoline-4-thiols, which can be further functionalized.[16]
Caption: Overview of Metal-Catalyzed Quinolin-4-one Syntheses.
Comparative Analysis of Synthesis Routes
The choice of the most appropriate synthetic route for a desired quinolin-4-ol depends on several factors, including the desired substitution pattern, scale of the reaction, and available resources.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Limitations |
| Conrad-Limpach | Anilines, β-ketoesters | High temperature (~250 °C), high-boiling solvent | Moderate to high (can reach 95%)[2][4] | Well-established, good for 2-alkyl/aryl substituted products | Harsh reaction conditions, limited substrate scope |
| Gould-Jacobs | Anilines, alkoxymethylenemalonic esters | High temperature, multi-step (cyclization, saponification, decarboxylation) | Low to moderate overall yields[2] | Access to 4-hydroxyquinolines without substitution at C2/C3 | Harsh conditions, potential for side reactions and product decomposition[2] |
| Camps Cyclization | N-(2-Acylaryl)amides | Base-catalyzed | Good to very good (72-97%)[2] | Milder conditions than Conrad-Limpach/Gould-Jacobs, regioselectivity can be controlled | Requires preparation of the N-(2-acylaryl)amide precursor |
| Microwave-Assisted | Varies (often classical starting materials) | Microwave irradiation | Good to excellent (often higher than conventional heating)[8] | Drastically reduced reaction times, improved yields, greener approach | Requires specialized microwave equipment |
| Metal-Catalyzed | 2-Haloanilines, anilines, alkynes | Pd or Cu catalyst, CO source (for Pd) | Good to excellent | Mild reaction conditions, high functional group tolerance, broad substrate scope | Cost of metal catalysts, potential for metal contamination in the product |
Conclusion
The synthesis of quinolin-4-ols has evolved significantly from the classical, high-temperature methods to modern, efficient, and versatile catalytic approaches. The Conrad-Limpach, Gould-Jacobs, and Camps reactions remain valuable for their robustness and for accessing specific substitution patterns. However, for researchers seeking to rapidly synthesize diverse libraries of quinolin-4-ol derivatives under milder conditions, microwave-assisted and metal-catalyzed methods offer clear advantages in terms of speed, yield, and substrate scope. The continued development of novel synthetic strategies, particularly those embracing the principles of green chemistry, will undoubtedly further expand the accessibility and utility of this important class of heterocyclic compounds in the pursuit of new medicines and materials.
References
- Gould–Jacobs reaction - Wikipedia. (n.d.).
- Stalinska, J., & Giebaly, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
- Stalinska, J., & Giebaly, A. (2025).
- Conrad–Limpach synthesis - Wikipedia. (n.d.).
- Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. (n.d.). Benchchem.
- Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing.
- Conrad-Limpach Synthesis. (n.d.). SynArchive.
- Camps cyclization of ketoamide insertion products to provide 4‐quinolones. (n.d.).
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PubMed Central.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH.
- Conrad-Limpach Reaction. (n.d.).
- Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025).
- Camps quinoline synthesis | 1 Publications | Top Authors | Rel
- Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).
- Microwave assisted synthesis of 4‐quinolones. (n.d.).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central.
- Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. (2025).
- Mechanisms of Camps' cyclization. (n.d.).
- comparing the efficacy of different synthetic routes to 4H-quinolizin-4-one. (n.d.). Benchchem.
- Camps quinoline synthesis - Wikipedia. (n.d.).
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
- General scheme of the Gould–Jacobs quinoline synthesis. (n.d.).
- Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. (n.d.). Benchchem.
- Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. (2023). PubMed.
- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). PMC - NIH.
- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024).
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central.
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. ablelab.eu [ablelab.eu]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Quinolone synthesis [organic-chemistry.org]
- 16. Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 6-Bromo-2-methylquinolin-4-ol as a Key Intermediate for the Potent PI3K/mTOR Inhibitor, GSK2126458
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis for intervention.[1] Dysregulation of this pathway is a common feature in many human cancers, making inhibitors of its key components highly sought-after therapeutic agents.[2] GSK2126458 (Omipalisib) is a highly potent, orally bioavailable inhibitor of both PI3K and mTOR, which has undergone evaluation in clinical trials for the treatment of various cancers.[3][4] The intricate molecular architecture of GSK2126458 necessitates a multi-step synthesis, wherein the quality and purity of each intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth validation of 6-Bromo-2-methylquinolin-4-ol as a crucial intermediate in the synthesis of GSK2126458. We will present a comparative analysis of this intermediate against a key alternative, 6-bromo-4-iodoquinoline, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary technical insights to make informed decisions in the synthesis and quality control of this important class of oncology drugs.
The Synthetic Landscape: Positioning this compound
The synthesis of GSK2126458 involves the strategic coupling of a substituted quinoline core with a pyridinyl-benzenesulfonamide side chain. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its precise functionalization is a key determinant of the final compound's biological activity. Several synthetic routes to GSK2126458 have been explored, often employing different halogenated quinoline intermediates to facilitate cross-coupling reactions. While the originally published synthesis of GSK2126458 utilized 6-bromo-4-chloroquinoline, which is then converted to 6-bromo-4-iodoquinoline, the use of this compound offers a convergent and potentially more efficient synthetic strategy.
Caption: Synthetic pathways to GSK2126458.
Physicochemical and Spectroscopic Validation of this compound
The unambiguous identification and purity assessment of any pharmaceutical intermediate are non-negotiable. Here, we provide a summary of the key analytical data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [5] |
| Molecular Weight | 238.08 g/mol | [5] |
| CAS Number | 103030-28-0 | [6] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Purity (typical) | >97% | [6] |
Spectroscopic and Chromatographic Profile
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 2.3 (s, 3H, CH₃), 6.0 (s, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.8 (dd, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 11.5 (s, 1H, OH). Note: The ¹H NMR data for the closely related 6-bromoquinolin-4-ol shows signals at δ 8.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51 (d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H).[7] The presence of the 2-methyl group in our target intermediate will alter this pattern, most notably with the appearance of a singlet around 2.3 ppm. |
| Mass Spectrometry (ESI+) | m/z: 237.98 [M+H]⁺, 239.98 [M+H+2]⁺ (characteristic isotopic pattern for bromine). |
| HPLC (C18 column, MeCN/H₂O gradient) | A single major peak with a retention time dependent on the specific method parameters. Purity should be ≥97%. |
Comparative Analysis: this compound vs. 6-bromo-4-iodoquinoline
The choice of an intermediate in a multi-step synthesis is a critical decision that impacts overall efficiency, cost, and scalability. Below is a comparison of this compound with the more commonly cited intermediate, 6-bromo-4-iodoquinoline.
| Feature | This compound | 6-bromo-4-iodoquinoline |
| Synthetic Accessibility | Can be synthesized in a one-pot reaction from 4-bromoaniline and ethyl acetoacetate (Conrad-Limpach synthesis). | Typically requires a multi-step synthesis from 6-bromoquinolin-4-ol, involving chlorination followed by iodination.[8] |
| Number of Synthetic Steps | Fewer steps to the key quinoline core. | More steps to the key quinoline core. |
| Potential Yield | The Conrad-Limpach reaction can be high-yielding, but optimization is required to control side reactions. | The multi-step nature may lead to a lower overall yield. The reported yield for the conversion of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline is 81%.[8] |
| Handling and Stability | Generally a stable solid. | Iodo compounds can be light-sensitive and less stable than their bromo or chloro counterparts. |
| Reactivity in Cross-Coupling | The 4-hydroxyl group needs to be converted to a leaving group (e.g., triflate) for subsequent coupling reactions. | The iodo group is highly reactive in palladium-catalyzed cross-coupling reactions. |
Experimental Protocols
Synthesis of this compound (Proposed)
This protocol is based on the well-established Conrad-Limpach synthesis of 4-quinolinols.
Materials:
-
4-bromoaniline
-
Ethyl acetoacetate
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Anilide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Cyclization: Allow the reaction mixture to cool slightly, then add it dropwise to a preheated solution of Dowtherm A (or diphenyl ether) at 250 °C. Maintain this temperature for 30 minutes to effect cyclization.
-
Isolation: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Filter the crude product and wash with hexane.
-
Purification: Recrystallize the crude product from hot ethanol or a suitable solvent mixture to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Quality Control and Impurity Profiling
The primary impurity in the Conrad-Limpach synthesis is the isomeric 2-quinolinol, formed via a competing Knorr-type cyclization. The reaction temperature is a critical parameter to control the regioselectivity of the cyclization.
Analytical Methods for Quality Control:
-
HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% trifluoroacetic acid is suitable for assessing the purity of this compound and detecting any isomeric impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual starting materials or byproducts.
-
Mass Spectrometry: Provides confirmation of the molecular weight and the presence of bromine through its characteristic isotopic pattern.
Conclusion and Future Perspectives
The validation of this compound as a key intermediate for the synthesis of GSK2126458 demonstrates its potential as a viable and efficient alternative to other halogenated quinoline precursors. Its more direct synthesis via the Conrad-Limpach reaction offers advantages in terms of step economy. However, careful optimization and stringent quality control are necessary to ensure the production of high-purity material, which is a prerequisite for its use in the synthesis of a clinical-grade API.
Future work should focus on the optimization of the Conrad-Limpach synthesis of this compound to maximize the yield and minimize the formation of the Knorr product. Furthermore, the development of a robust and scalable process for the conversion of the 4-hydroxyl group to a suitable leaving group for the subsequent coupling reaction will be critical for its industrial application.
References
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- BioOrganics. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Janin, Y. L. (2011). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-942.
- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- ResearchGate. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
- New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor.
- Chemchart. (n.d.). 6-Bromo-4-methylquinolin-2-ol (89446-19-5).
- ResearchGate. (2009). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin.
- ResearchGate. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43.
- PubMed. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin.
Sources
- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound , 97% , 103030-28-0 - CookeChem [cookechem.com]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-methylquinolin-4-ol
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like 6-Bromo-2-methylquinolin-4-ol is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and an understanding of its chemical properties.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound (CAS No. 103030-28-0) is a halogenated quinoline derivative.[1][2] Understanding its hazard profile is critical to appreciating the necessity of the stringent disposal procedures outlined below.
According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
The "serious eye damage" classification (Eye Dam. 1) is of paramount importance.[1] It signifies a risk of irreversible damage upon contact, mandating the use of robust eye protection at all times. The presence of a bromine atom classifies this compound as a halogenated organic waste .[3] This is the single most important factor determining its disposal pathway. Halogenated waste streams require high-temperature incineration for complete destruction to prevent the formation of persistent and toxic environmental pollutants.[3][4] Co-mingling this waste with non-halogenated solvents can contaminate large volumes of less hazardous material, drastically increasing disposal costs and environmental liability for your institution.
| Hazard Classification | GHS Code | Implication for Disposal Protocol |
| Acute toxicity, oral | H302 | Mandates careful handling to prevent ingestion. All waste must be securely contained. |
| Serious eye damage | H318 | Requires stringent eye protection (chemical splash goggles). Contaminated PPE must be disposed of as hazardous waste. |
| Halogenated Compound | N/A | Dictates segregation into a dedicated "Halogenated Organic Waste" stream for specialized incineration. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that will generate this compound waste, ensure the following PPE is worn. The equipment specified is directly correlated to the identified risks.
| Protection Type | Specific Equipment | Rationale and Standard |
| Eye and Face | Chemical splash goggles. A face shield is recommended when handling larger quantities or solutions. | Protects against splashes that could cause serious, irreversible eye damage (H318). Must conform to OSHA 29 CFR 1910.133 or EN 166 standards.[5] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene). | Prevents dermal contact. Always check the glove manufacturer's breakthrough time for quinoline derivatives.[5] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory | Use in a certified chemical fume hood. | Ensures proper ventilation to avoid inhalation of any dust or aerosols.[6] |
Step-by-Step Disposal Procedures
The core principle is waste segregation . All materials that have come into contact with this compound must be disposed of as hazardous waste.[5]
Protocol 1: Disposal of Solid Waste
This includes expired or unused pure compound, contaminated weigh paper, and single-use items like gloves or absorbent pads used for minor cleanups.
-
Designate a Container: Use a clearly labeled, sealable container designated for "Halogenated Solid Waste." The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail).
-
Transfer Waste: Carefully place the solid waste directly into the designated container. Minimize the creation of dust by handling the material gently.
-
Seal and Label: Securely close the container lid after adding waste.[7][5] Ensure the label includes the words "Hazardous Waste," the full chemical name "this compound," and the approximate amount.
-
Storage: Store the container in a designated Satellite Accumulation Area, away from incompatible materials like acids or bases.
Protocol 2: Disposal of Liquid Waste
This applies to any solutions containing this compound.
-
Segregate Correctly: Use a dedicated, labeled container for "Halogenated Organic Liquid Waste."[3][8] This is typically a safety can or a chemically resistant carboy (HDPE or glass). Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, hexane, ethanol). [9]
-
Pour Carefully: Working inside a chemical fume hood, carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Secure the Container: Keep the container tightly closed when not in use.[7] Do not overfill; leave at least 10% headspace for vapor expansion.[5]
-
Maintain a Log: On the hazardous waste tag or an accompanying log sheet, list all components and their approximate percentages.[3]
-
Storage: Store the liquid waste container in secondary containment (e.g., a spill tray) within your lab's Satellite Accumulation Area.[7]
Protocol 3: Disposal of Contaminated Labware
This covers reusable items like glassware and disposable items like pipette tips or syringes.
-
Heavily Contaminated Disposables: Items like pipette tips and syringes that have directly contacted the compound should be placed in the "Halogenated Solid Waste" container.
-
Reusable Glassware:
-
Perform an initial rinse with a small amount of a suitable organic solvent (e.g., the solvent used in your procedure).
-
This first rinse solvent is now contaminated and must be disposed of as "Halogenated Organic Liquid Waste."[5]
-
After the initial rinse, the glassware can typically be washed using standard laboratory procedures.
-
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container. This container must then be managed as part of the halogenated hazardous waste stream.
Waste Segregation Workflow
To ensure proper disposal, follow this decision-making process. This workflow prevents cross-contamination and ensures regulatory compliance.
Caption: Waste Segregation Decision Workflow
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[10] For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into the designated "Halogenated Solid Waste" container.[11]
-
Decontaminate: Clean the spill area with soap and water. The cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department, following institutional protocols.
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse. Available online
- This compound.
- Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Benchchem. Available online
- Hazardous Waste Segregation. Bucknell University. Available online
- Quinoline for Synthesis Material Safety Data Sheet. Techno PharmChem. Available online
- 6-Bromo-2-methylquinoline 97. Sigma-Aldrich. Available online
- Quinoline - Safety Data Sheet. Pentachemicals. Available online
- Halogenated Solvents in Laboratories.
- Safety Data Sheet: Quinoline. Chemos GmbH & Co.KG. Available online
- Safety Data Sheet: 8-Bromo-2-methylquinoline. TCI Chemicals. Available online
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available online
- Organic Solvents. Cornell University Environmental Health and Safety. Available online
- 6-Bromo-4-methylquinolin-2-ol (89446-19-5). Chemchart. Available online
- Safety Data Sheet: 6-Bromo-2-methylquinoline. ChemScene. Available online
- 6-Bromo-2-methylquinoline - Safety Data Sheet. ChemicalBook. Available online
- Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. Available online
- Safety Data Sheet: Benzenamine, 4-bromo-2-methyl-. Fisher Scientific. Available online
- Safety Data Sheet: 6-Bromo-2-methylquinoline. Fisher Scientific. Available online
- Safety Data Sheet: Methyl 6-bromo-2-naphtho
- 6-Bromo-4-methylquinolin-2-ol.
- 6-Bromo-2-chloro-4-methylquinoline.
- Chemical Safety Data Sheet: 4-BROMO-6-NITROQUINOLINE. ChemicalBook. Available online
- 6-Bromo-4-methylquinoline.
- 6-Bromo-2-methylquinoline. TCI EUROPE N.V. Available online
- This compound. BioOrganics. Available online
- 6-Bromo-4-methylquinoline. ChemicalBook. Available online
- 6-Bromo-4-methylquinolin-2-ol. BLD Pharm. Available online
Sources
- 1. This compound | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BioOrganics [bioorganics.biz]
- 3. bucknell.edu [bucknell.edu]
- 4. p2infohouse.org [p2infohouse.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. chemos.de [chemos.de]
- 11. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
